Icomidocholic acid
描述
属性
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXZIQNFMOPBS-OOMQYRRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179395 | |
| Record name | Aramchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246529-22-6 | |
| Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aramchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aramchol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aramchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOMIDOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Biological Signaling of Icomidocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icomidocholic acid, also known as Aramchol, is a novel synthetic fatty acid-bile acid conjugate composed of cholic acid and arachidic acid.[1] It is a first-in-class, orally active inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action through the inhibition of SCD1, and its subsequent impact on critical cellular signaling pathways, including AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR). Detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways are presented to support researchers and professionals in the field of drug development for metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
Introduction
This compound (Aramchol) has emerged as a promising therapeutic agent for the treatment of liver diseases, particularly NAFLD and NASH. Its unique structure, a conjugate of cholic acid and arachidic acid, allows it to modulate lipid metabolism effectively.[1] The primary mechanism of action of this compound is the inhibition of SCD1, the rate-limiting enzyme in the synthesis of monounsaturated fatty acids.[1] This inhibition leads to a reduction in liver fat content and has demonstrated anti-fibrotic effects.[1] Furthermore, this compound has been shown to dissolve cholesterol crystals, suggesting its potential in treating cholesterol gallstones. This guide will delve into the synthetic chemistry of this compound, its analytical characterization, and the intricate signaling cascades it modulates.
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of arachidic acid and an amino group introduced onto the cholic acid backbone. While direct amidation of fatty acids is possible, the synthesis of this compound, as described in the patent literature, involves a multi-step process to achieve the desired regioselectivity and purity.
Multi-Step Synthesis Approach
A patented method for the preparation of this compound involves the initial modification of cholic acid to introduce an amino group at the 3β-position, followed by conjugation with arachidyl chloride.
Experimental Protocol:
-
Step 1: Esterification of Cholic Acid. Cholic acid is first converted to its methyl ester, methyl cholate (B1235396), to protect the carboxylic acid functionality. This is typically achieved by reacting cholic acid with methanol (B129727) in the presence of an acid catalyst such as methanesulfonic acid or acetyl chloride. The reaction is generally performed at elevated temperatures (50-70°C).
-
Step 2: Selective Acylation of Hydroxyl Groups. The hydroxyl groups at the 7α and 12α positions of methyl cholate are protected, for instance, by acetylation using acetic anhydride. This leaves the 3α-hydroxyl group available for further modification.
-
Step 3: Mesylation of the 3α-Hydroxyl Group. The 3α-hydroxyl group is then activated by reaction with methanesulfonyl chloride to form a mesylate ester.
-
Step 4: Azide (B81097) Substitution. The mesylate group is displaced by an azide ion (from sodium azide) via an SN2 reaction, resulting in the formation of a 3β-azido derivative.
-
Step 5: Reduction of the Azide. The 3β-azido group is reduced to a 3β-amino group. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Step 6: Amide Coupling with Arachidyl Chloride. The resulting 3β-amino cholic acid derivative is then coupled with arachidyl chloride (the acid chloride of arachidic acid) to form the amide bond. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Step 7: Hydrolysis of the Ester and Protecting Groups. Finally, the methyl ester and any protecting groups on the hydroxyls are hydrolyzed, typically using a base like sodium hydroxide (B78521) in methanol, to yield this compound.
-
Purification: The final product is purified through a series of steps including washing with water and a mixture of ethyl acetate (B1210297) and water, followed by precipitation and drying under vacuum.
Quantitative Data for Multi-Step Synthesis:
| Step | Reaction | Reagents & Conditions | Typical Yield (%) |
| 1 | Esterification | Cholic acid, Methanol, Acid catalyst, 50-70°C | >95% |
| 2 | Acylation | Methyl cholate, Acetic anhydride | High |
| 3 | Mesylation | Diacetylated methyl cholate, Mesyl chloride | High |
| 4 | Azide Substitution | Mesylated intermediate, Sodium azide | High |
| 5 | Reduction | Azide intermediate, 10% Pd/C, Hydrogen | High |
| 6 | Amide Coupling | Amino intermediate, Arachidyl chloride, Base | Good |
| 7 | Hydrolysis | Amide intermediate, NaOH, Methanol | High |
Note: Specific yields for each step are often high, as indicated in the patent literature, though exact percentages can vary based on reaction scale and specific conditions.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of both the cholic acid and arachidic acid moieties and the formation of the amide bond. The chemical shifts of the protons and carbons in the steroid nucleus and the fatty acid chain are compared with known values for bile acids and their conjugates.[2]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. Tandem mass spectrometry (MS-MS) can be used for structural elucidation by analyzing the fragmentation pattern. A quantitative assay using liquid chromatography-tandem mass spectrometry has been developed for the detection of this compound in biological matrices.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key signaling pathways involved in lipid metabolism and cellular energy homeostasis.
Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
The primary molecular target of this compound is SCD1, an enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] By inhibiting SCD1, this compound leads to a decrease in the cellular pool of MUFAs and an increase in SFAs. This alteration in the SFA/MUFA ratio has profound effects on cellular processes.
Caption: Inhibition of SCD1 by this compound.
Activation of AMPK and Inhibition of mTOR Signaling
The inhibition of SCD1 by this compound leads to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[3][4][5] This signaling cascade plays a central role in regulating cellular energy status and metabolism.
-
AMPK Activation: SCD1 deficiency or inhibition leads to an increase in the AMP/ATP ratio, which is a key activator of AMPK.[5] Activated AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP, like lipogenesis.
-
mTOR Inhibition: Activated AMPK can directly phosphorylate and inhibit components of the mTORC1 complex, a central regulator of cell growth and proliferation. Inhibition of mTORC1 further suppresses lipogenesis and promotes autophagy.
Caption: this compound's effect on AMPK/mTOR.
Experimental Workflows
The synthesis and analysis of this compound, along with the investigation of its biological activity, follow a structured workflow.
Caption: Experimental workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of therapeutics for metabolic liver diseases. Its well-defined synthesis and clear mechanism of action, centered on the inhibition of SCD1 and subsequent modulation of the AMPK and mTOR pathways, provide a solid foundation for further research and clinical development. This technical guide offers a detailed overview of the essential knowledge required for scientists and researchers to work with and understand this promising molecule. The provided experimental insights and pathway diagrams serve as valuable resources for the ongoing efforts to harness the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Icomidocholic Acid: An In-Depth Technical Guide to its Mechanism of Action as an SCD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icomidocholic acid, also known as Aramchol, is a first-in-class, orally active, partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). It is a synthetic fatty acid-bile acid conjugate, designed to modulate hepatic lipid metabolism. SCD1 is a critical enzyme in the lipogenesis pathway, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Upregulation of SCD1 is implicated in the pathogenesis of various metabolic diseases, including non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an SCD1 inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: SCD1 Inhibition
This compound exerts its primary therapeutic effect by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a reduction in the synthesis of MUFAs, such as oleic acid and palmitoleic acid, from their saturated precursors, stearic acid and palmitic acid, respectively. The consequence of this inhibition is a shift in the cellular lipid profile, with a decrease in MUFAs and a relative increase in SFAs. This alteration in the SFA/MUFA ratio has profound effects on cellular processes, including lipid storage, membrane fluidity, and signaling pathways, ultimately leading to the amelioration of NASH-related pathologies.
Quantitative Data on SCD1 Inhibition
The interaction of this compound with SCD1 has been characterized through molecular docking studies and its activity has been assessed in various preclinical models.
| Parameter | Value | Reference |
| Binding Affinity | ||
| Docking Score | -8.68 kcal/mol | [cite: ] |
| Inhibition Constant (Ki) | 427.02 nM | [cite: ] |
| Preclinical Efficacy (in Hepatic Stellate Cells) | ||
| Reduction in SCD1 mRNA (10 µM this compound) | Significant | [1][2] |
| Reduction in SCD1 Protein (10 µM this compound) | Significant | [1][2] |
| Reduction in Collagen Type 1 Alpha 1 (COL1A1) mRNA (10 µM this compound) | Significant | [1][2] |
| Reduction in Alpha-Smooth Muscle Actin (ACTA2) mRNA (10 µM this compound) | Significant | [1][2] |
Downstream Signaling Pathways
The inhibition of SCD1 by this compound initiates a cascade of downstream molecular events that contribute to its anti-steatotic, anti-inflammatory, and anti-fibrotic properties. A key signaling pathway modulated by this compound is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway.
Modulation of PPARγ Signaling
Preclinical studies have demonstrated that this compound upregulates the expression of PPARγ in hepatic stellate cells (HSCs).[1][2] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its activation in HSCs is associated with an anti-fibrotic effect. The upregulation of PPARγ by this compound, concomitant with SCD1 inhibition, suggests a dual mechanism of action in combating liver fibrosis.
Experimental Protocols
To facilitate further research and validation, this section provides a detailed, representative methodology for assessing the inhibitory effect of a compound like this compound on SCD1 enzymatic activity.
In Vitro SCD1 Enzyme Activity Assay (Radiolabeled Substrate Method)
Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting SCD1 enzyme activity by measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.
Materials:
-
Microsomes from cells overexpressing SCD1 (e.g., liver microsomes from a relevant animal model or recombinant human SCD1).
-
Radiolabeled substrate: [14C]-Stearoyl-CoA.
-
Cofactor: NADPH.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Quenching Solution: 10% KOH in 80% ethanol.
-
Scintillation fluid and scintillation counter.
-
Thin-Layer Chromatography (TLC) plates and developing solvent system (e.g., hexane:diethyl ether:acetic acid).
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, NADPH, and assay buffer in microcentrifuge tubes.
-
Compound Incubation: Add varying concentrations of the test compound (this compound) or vehicle control (DMSO) to the reaction mixture. Pre-incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [14C]-Stearoyl-CoA, to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes) with gentle shaking.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Saponification: Saponify the lipids by heating the samples at 60-70°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Extraction: After cooling, acidify the mixture with an acid (e.g., HCl) and extract the fatty acids using an organic solvent like hexane.
-
Separation: Concentrate the organic phase and spot the extracted fatty acids onto a TLC plate. Separate the saturated and monounsaturated fatty acids using an appropriate solvent system.
-
Quantification: Visualize the fatty acid spots (e.g., with iodine vapor) and scrape the corresponding spots for the substrate ([14C]-stearic acid) and product ([14C]-oleic acid) into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of stearic acid to oleic acid for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a targeted therapeutic approach for NASH by directly inhibiting SCD1, a key enzyme in hepatic lipogenesis. Its mechanism of action is characterized by the modulation of cellular lipid composition and the induction of the anti-fibrotic PPARγ signaling pathway. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on SCD1 inhibitors and novel therapies for metabolic diseases. Further investigation into the intricate downstream effects of this compound will continue to elucidate its full therapeutic potential.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of Icomidocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icomidocholic acid, also known as Aramchol, is a first-in-class, liver-targeted synthetic fatty acid-bile acid conjugate. It is under investigation as a therapeutic agent for nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, presenting quantitative data from clinical studies, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Mechanism of Action: SCD1 Inhibition
The primary mechanism of action of this compound is the partial and liver-targeted inhibition of Stearoyl-CoA Desaturase 1 (SCD1)[1][2]. SCD1 is a crucial enzyme in hepatic lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound modulates hepatic lipid metabolism, which is a key factor in the pathogenesis of NASH.
Downstream Signaling Cascades
Inhibition of SCD1 by this compound initiates a cascade of downstream signaling events, primarily involving the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. Furthermore, this compound has been shown to influence the trans-sulfuration pathway, contributing to its therapeutic effects.
SCD1 Inhibition Pathway
This compound's inhibition of SCD1 leads to a decrease in the synthesis of MUFAs from SFAs. This alteration in the fatty acid pool within hepatocytes triggers a metabolic shift from lipogenesis towards fatty acid oxidation.
AMPK Activation Pathway
The alteration in the intracellular AMP:ATP ratio resulting from reduced lipogenesis and increased fatty acid oxidation leads to the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK further promotes catabolic pathways while inhibiting anabolic processes.
References
The Indirect Influence of Icomidocholic Acid on PPARG Gene Upregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icomidocholic acid (INT-767), a potent dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), is under investigation for its therapeutic potential in metabolic and inflammatory diseases. While direct evidence of this compound upregulating the Peroxisome Proliferator-Activated Receptor Gamma (PPARG) gene is not yet established, a compelling body of research points towards an indirect mechanism of action. This technical guide explores the scientific basis for the proposed indirect upregulation of PPARG by this compound, primarily through its potent activation of FXR. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research in this area.
Introduction
This compound, also known as INT-767, is a semi-synthetic bile acid analogue with high agonist activity for both FXR and TGR5. Its therapeutic potential is being explored in a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. The PPARG gene encodes for the PPARγ nuclear receptor, a master regulator of adipogenesis, lipid metabolism, and inflammation. Upregulation of PPARG is a key therapeutic strategy for improving insulin (B600854) sensitivity and reducing inflammation.
While this compound's direct interaction with PPARG has not been demonstrated, its potent activation of FXR provides a strong rationale for an indirect regulatory role. Research has uncovered a significant cross-talk between the FXR and PPARG signaling pathways, suggesting that activation of FXR can lead to a subsequent increase in PPARG gene expression. This guide will delve into the evidence supporting this hypothesis.
Quantitative Data on FXR-Mediated PPARG Upregulation
The primary evidence for the indirect effect of this compound on PPARG stems from studies on other FXR agonists. A key study demonstrated that treatment of hepatic stellate cells (HSCs) with a synthetic FXR agonist, 6-ethyl chenodeoxycholic acid (6-ECDCA), resulted in a significant upregulation of PPARG mRNA.
| Agonist | Cell Type | Fold Increase in PPARG mRNA | Reference |
| 6-ethyl chenodeoxycholic acid (6-ECDCA) | Hepatic Stellate Cells | ~40-fold |
This compound (INT-767) is a significantly more potent FXR agonist than 6-ECDCA, with a reported EC50 of approximately 30 nM[1][2]. This suggests that this compound could potentially induce a similar or even more pronounced upregulation of PPARG in relevant cell types.
| Compound | Target | EC50 | Reference |
| This compound (INT-767) | FXR | ~30 nM | [1][2] |
Experimental Protocols
To investigate the indirect effect of this compound on PPARG gene expression, researchers can utilize the following detailed experimental protocols, adapted from established methodologies.
Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)
This protocol is essential for obtaining the primary cell type in which FXR-mediated PPARG upregulation has been observed.
-
Liver Perfusion and Digestion:
-
Anesthetize the experimental animal (e.g., rat or mouse) following approved institutional guidelines.
-
Perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to flush out the blood.
-
Switch to a perfusion buffer containing collagenase and pronase to digest the liver tissue.
-
-
Cell Isolation:
-
Excise the digested liver and gently mince it in a sterile dish.
-
Filter the cell suspension through a series of sterile gauze and cell strainers to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the hepatocytes. The supernatant will contain the non-parenchymal cells, including HSCs.
-
-
HSC Enrichment using Density Gradient Centrifugation:
-
Resuspend the non-parenchymal cell pellet in a suitable medium.
-
Carefully layer the cell suspension onto a density gradient medium (e.g., Nycodenz or OptiPrep).
-
Centrifuge at a low speed without brake. HSCs will form a distinct layer at the interface of the medium and the density gradient.
-
Carefully collect the HSC layer.
-
-
Cell Culture:
-
Wash the isolated HSCs with culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Plate the cells on collagen-coated culture dishes.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to adhere and grow to the desired confluency before treatment.
-
Treatment of HSCs with this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Cell Treatment:
-
Once HSCs have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve the this compound.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours) to assess the temporal effects on gene expression.
-
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
After the treatment period, wash the HSCs with PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA extraction according to the manufacturer's instructions. This typically involves steps of binding the RNA to a silica (B1680970) membrane, washing, and elution.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis or using an automated system like the Agilent Bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the PPARG gene and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Primer Design: Design or obtain validated primers for the target gene (PPARG) and the housekeeping gene. Example primer sequences can be found in public databases or literature.
-
Human PPARG Forward Primer: 5'-GCTGGCCTCCTTGATGAAT-3'
-
Human PPARG Reverse Primer: 5'-GGTGGGGATAAACTCTGGAGA-3'
-
Human GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Human GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in PPARG gene expression in the this compound-treated samples compared to the vehicle-treated controls.
-
Signaling Pathways and Visualizations
The proposed mechanism for the indirect upregulation of PPARG by this compound involves the activation of FXR, which then acts as a transcription factor to increase the expression of the PPARG gene.
Experimental Workflow for Investigating this compound's Effect on PPARG
The following diagram illustrates the key steps in the experimental process to determine the impact of this compound on PPARG gene expression.
Caption: Experimental workflow for assessing this compound's impact on PPARG gene expression.
Proposed Signaling Pathway for FXR-Mediated PPARG Upregulation
This diagram illustrates the hypothesized signaling cascade where this compound, through FXR activation, leads to the upregulation of the PPARG gene.
Caption: Proposed signaling pathway of this compound-induced PPARG upregulation via FXR.
Safety and Toxicology of this compound
Preclinical studies have provided initial safety data for this compound (INT-767). In these studies, the compound has been shown to be generally well-tolerated at therapeutic doses. Key findings include:
-
Cytotoxicity: No significant cytotoxic effects have been observed in various cell lines at concentrations relevant for its agonist activity[1].
-
Genotoxicity: Comprehensive genotoxicity studies would be required for clinical development, but initial assessments have not raised significant concerns.
-
General Toxicology: In vivo studies in rodent models have shown a favorable safety profile, with no major adverse effects reported at doses that demonstrated efficacy[3].
It is important to note that this is an area of ongoing research, and more comprehensive toxicology studies will be necessary as this compound progresses through clinical trials.
Conclusion
While direct evidence is still emerging, the potent FXR agonism of this compound provides a strong scientific rationale for its indirect upregulation of the PPARG gene. The cross-talk between the FXR and PPARG signaling pathways presents a novel avenue for therapeutic intervention in metabolic and inflammatory diseases. The quantitative data from studies on other FXR agonists, combined with the high potency of this compound, supports the hypothesis of a significant impact on PPARG expression. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this promising therapeutic mechanism. Continued research into the intricate signaling networks governed by nuclear receptors like FXR and PPARG will be crucial for the development of next-generation therapies for a range of complex diseases.
References
- 1. Seven Steps to Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Culture of Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. INT-767—A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Icomidocholic Acid: A Novel Modulator of the Transsulfuration Pathway for Therapeutic Intervention in Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Icomidocholic acid (formerly Aramchol), a first-in-class stearoyl-CoA desaturase 1 (SCD1) modulator, is emerging as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH) and liver fibrosis. Beyond its primary mechanism of action in lipid metabolism, preclinical evidence reveals a significant and previously underappreciated role for this compound in modulating the transsulfuration metabolic pathway. This pathway is critical for the synthesis of cysteine, the potent intracellular antioxidant glutathione (B108866) (GSH), and other vital sulfur-containing molecules. This technical guide provides a comprehensive overview of the interaction between this compound and the transsulfuration pathway, presenting key preclinical data, detailed experimental methodologies, and a mechanistic framework for its action. The information presented herein is intended to support further research and drug development efforts targeting metabolic and inflammatory liver diseases.
Introduction to the Transsulfuration Pathway
The transsulfuration pathway is a central metabolic route that converts homocysteine to cysteine, playing a crucial role in sulfur metabolism and cellular redox homeostasis.[1][2] This pathway is primarily active in the liver and kidneys. The two key enzymes governing this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[3]
The pathway begins with the condensation of homocysteine and serine to form cystathionine, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme CBS.[4] Subsequently, CSE, also a PLP-dependent enzyme, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[1] The cysteine produced can then be utilized for the synthesis of proteins, taurine, and, most notably, glutathione (GSH), a critical antioxidant that protects cells from oxidative damage.[2] Dysregulation of the transsulfuration pathway is implicated in various pathological conditions, including liver diseases.[3][5]
This compound: Mechanism of Action and Therapeutic Potential
This compound is a synthetic fatty acid-bile acid conjugate that acts as a partial inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[6] By inhibiting SCD1, this compound reduces hepatic lipid accumulation and has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of NASH and in clinical trials.[2][7]
This compound's Impact on the Transsulfuration Pathway: Preclinical Evidence
A pivotal preclinical study by Iruarrizaga-Lejarreta et al. (2017) in a methionine- and choline-deficient (MCD) diet mouse model of NASH provided the first direct evidence of this compound's influence on the transsulfuration pathway.[2][3]
Modulation of Transsulfuration Pathway Metabolites and Enzymes
In this study, this compound administration (5 mg/kg/day for the last 2 weeks of a 4-week MCD diet) demonstrated a significant impact on key components of the transsulfuration pathway.[2][3]
Table 1: Effect of this compound on Hepatic Transsulfuration Pathway Components in a NASH Mouse Model
| Analyte | 0.1MCD Diet (Vehicle) | 0.1MCD Diet + this compound | Fold Change (log2) vs. Normal Diet (Vehicle) | Fold Change (log2) vs. Normal Diet (this compound) |
| Proteins | ||||
| Cystathionine β-synthase (CBS) | Reduced | Not explicitly stated | -0.5 | Not explicitly stated |
| Glutamate-cysteine ligase catalytic subunit (GCLC) | Increased | Not explicitly stated | 1.0 | Not explicitly stated |
| Glutathione synthetase (GS) | Increased | Not explicitly stated | 1.0 | Not explicitly stated |
| Metabolites | ||||
| Cystathionine | Reduced | Increased | -1.0 | -0.5 |
| Glutathione (GSH) | Reduced | Increased | -1.0 | -0.5 |
| Glutathione disulfide (GSSG) | Increased | Reduced | 0.5 | 0.0 |
| GSH/GSSG Ratio | Reduced | Increased | Not explicitly stated | Not explicitly stated |
Data adapted from Iruarrizaga-Lejarreta et al., 2017.[3] The study reported log2 fold changes relative to mice on a normal diet. The direction of change with this compound treatment is indicated as "Increased" or "Reduced" based on the graphical data presented in the publication.
These findings indicate that this compound treatment in a NASH model leads to an increased flux through the transsulfuration pathway, resulting in the replenishment of the depleted glutathione pool and a restoration of the cellular redox balance.[2][3]
Proposed Mechanistic Link: SCD1 Inhibition and Nrf2 Activation
While the precise mechanism by which SCD1 inhibition by this compound enhances transsulfuration flux is still under investigation, a plausible link involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcriptional upregulation of genes involved in glutathione synthesis, including the catalytic subunit of glutamate-cysteine ligase (GCLC).[8]
Recent studies have shown that SCD1 inhibition can lead to the activation of the AKT-Nrf2 pathway.[1][2] The inhibition of SCD1 alters cellular lipid metabolism, potentially leading to a state of mild oxidative stress that in turn activates Nrf2 as a compensatory protective mechanism. This this compound-induced Nrf2 activation would then drive the expression of enzymes required for glutathione synthesis, thereby increasing the flux through the transsulfuration pathway to provide the necessary cysteine precursor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SCD1 Inhibition Blocks the AKT-NRF2-SLC7A11 Pathway to Induce Lipid Metabolism Remodeling and Ferroptosis Priming in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Rapid Determination of Reduced and Oxidized Glutathione Levels Using a" by Imam H. Shaik and Reza Mehvar [digitalcommons.chapman.edu]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease | Semantic Scholar [semanticscholar.org]
- 7. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NRF2 in Liver Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Icomidocholic Acid: A Metabolomic Perspective on its Therapeutic Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Icomidocholic acid, also known as Aramchol, is a synthetic fatty acid-bile acid conjugate that has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH). As a first-in-class, liver-targeted partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), its mechanism of action is centered on the modulation of lipid metabolism. This technical guide provides a comprehensive overview of the metabolomic studies related to the effects of this compound, offering insights for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is a conjugate of cholic acid and arachidic acid.[1] Its primary target is SCD1, a key enzyme in the endoplasmic reticulum responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By partially inhibiting SCD1, this compound reduces the synthesis of MUFAs, leading to an accumulation of SFAs.[2] This alteration in the SFA/MUFA ratio has profound effects on cellular functions and metabolic processes, including a decrease in the synthesis of triglycerides and other fatty acid esters.[1] This ultimately results in reduced liver fat and an improvement in insulin (B600854) resistance.[1]
Quantitative Metabolomic and Biomarker Data
Clinical and pre-clinical studies have provided quantitative data on the effects of this compound (Aramchol) on various metabolic and fibrotic biomarkers. The following tables summarize key findings from these studies.
Table 1: Effects of this compound (Aramchol) on Liver Fibrosis and Histology in NASH Patients
| Parameter | Treatment Group | Result | Study |
| Fibrosis Improvement (≥1 stage) | Aramchol 300 mg BID | 60.0% of patients showed improvement | ARMOR Study Open-Label Part[3] |
| NASH Resolution without worsening of fibrosis | Aramchol 600 mg | 16.7% of patients | Phase 2b Trial[4] |
| Fibrosis Improvement by ≥1 stage without worsening NASH | Aramchol 600 mg | 29.5% of patients | Phase 2b Trial[4] |
Table 2: Effects of this compound (Aramchol) on Liver Enzymes and Fibrosis Markers
| Biomarker | Treatment Group | Change from Baseline | Study |
| Alanine Aminotransferase (ALT) | Aramchol 300 mg BID | Significant reduction | ARMOR Study Open-Label Part[3] |
| Aspartate Aminotransferase (AST) | Aramchol 300 mg BID | Significant reduction | ARMOR Study Open-Label Part[3] |
| Fibrosis-4 (Fib-4) Index | Aramchol 300 mg BID | Significant reduction | ARMOR Study Open-Label Part[3] |
| Procollagen 3 N-terminal Propeptide (ProC-3) | Aramchol 300 mg BID | Significant reduction | ARMOR Study Open-Label Part[3] |
| Alanine Aminotransferase (ALT) | Aramchol 600 mg | Placebo-corrected decrease of -29.1 IU/l | Phase 2b Trial[4] |
Table 3: Pre-clinical Metabolomic Changes in a Mouse Model of NASH Treated with this compound (Aramchol)
| Metabolite/Ratio | Condition | Observation | Study |
| S-adenosylmethionine (SAMe) | 0.1MCD diet-fed mice | Reduced hepatic levels | [5] |
| S-adenosylhomocysteine (SAH) | 0.1MCD diet-fed mice | Increased hepatic levels | [5] |
| SAMe/SAH ratio | 0.1MCD diet-fed mice | Reduction | [5] |
| Glutathione (GSH) | 0.1MCD diet-fed mice | Reduction in hepatic concentration | [5] |
| Oxidized Glutathione (GSSG) | 0.1MCD diet-fed mice | Increase in hepatic concentration | [5] |
| GSH/GSSG ratio | 0.1MCD diet-fed mice | Reduction | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline methodologies employed in studies investigating the effects of this compound.
Liver Metabolomics in a Mouse Model of NASH
This protocol is based on the methodology described in the study by Iruarrizaga-Lejarreta et al. (2017).[5]
1. Animal Model:
-
Male C57BL/6J mice are fed a methionine- and choline-deficient (MCD) diet containing 0.1% methionine (0.1MCD) for 4 weeks to induce steatohepatitis and fibrosis.
-
A control group receives a standard diet.
-
For treatment, 0.1MCD-fed mice are administered this compound (5 mg/kg/day) via oral gavage for the final 2 weeks of the diet regimen.
2. Sample Collection and Preparation:
-
At the end of the study period, mice are euthanized, and liver and serum samples are collected.
-
For metabolomic analysis, liver tissue is snap-frozen in liquid nitrogen and stored at -80°C until processing.
-
For protein precipitation, methanol (B129727) is added to a weighed portion of liver tissue (e.g., 15 mg).
-
The samples are homogenized using a bead-based homogenizer (e.g., Precellys 24).
-
Following homogenization, samples are centrifuged at 18,000 x g for 10 minutes at 4°C to pellet proteins.
-
The supernatant containing the metabolites is collected for analysis.
3. Metabolomic Analysis:
-
A semi-quantitative analysis is performed using an ultra-high performance liquid chromatography (UHPLC) system coupled to a time-of-flight mass spectrometer (TOF-MS).
-
Hydrophilic interaction liquid chromatography (HILIC) is suitable for the separation of polar metabolites.
-
Mass spectral data is acquired in both positive and negative ionization modes.
-
Data processing involves peak extraction, alignment, and normalization using software such as MZmine or XCMS.
-
Metabolite identification is performed by comparing the accurate mass and retention time to a reference library of standards.
Clinical Trial Protocol for Evaluating this compound in NASH Patients (ARMOR Study)
This protocol is a summary of the design for the ARMOR clinical trial (NCT04104321).[6][7]
1. Study Design:
-
A Phase 3, multinational, multicenter, randomized, double-blind, placebo-controlled clinical study.[6]
-
The study includes an open-label part to evaluate safety, pharmacokinetics, and treatment response kinetics.[6]
-
Subjects are adults with biopsy-confirmed NASH and fibrosis stages F1-F3.[7]
2. Treatment:
-
In the open-label part, all subjects receive this compound 300mg twice daily (BID).[7]
-
In the double-blind part, subjects are randomized to receive either this compound 300mg BID or a matching placebo.[7]
3. Assessments:
-
Primary Endpoints: The primary objectives are to evaluate the effect of this compound compared to placebo on NASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage without worsening of NASH.[7]
-
Histological Assessment: Liver biopsies are collected at baseline and at various time points during the study (e.g., 24, 48, and 72 weeks in the open-label part).[7]
-
Non-Invasive Tests (NITs): A panel of NITs are used to assess liver health, including FibroScan, and serum biomarkers such as ProC-3 and the ELF score.[6]
-
Metabolomics: Blood samples for metabolomics analysis are collected at screening and at specified follow-up visits.[8]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
References
- 1. Unraveling Hepatic Metabolomic Profiles and Morphological Outcomes in a Hybrid Model of NASH in Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. emjreviews.com [emjreviews.com]
- 4. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Proteomics Analysis of Cellular Response to Icomidocholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icomidocholic acid is a synthetic bile acid derivative with potential therapeutic applications. Understanding its mechanism of action at the molecular level is crucial for its development as a drug candidate. Proteomics, the large-scale study of proteins, offers a powerful approach to elucidate the cellular response to new chemical entities. By quantifying changes in the proteome upon treatment with this compound, researchers can identify target proteins, map affected signaling pathways, and uncover potential off-target effects.
This technical guide provides a comprehensive overview of the methodologies and expected outcomes of a proteomics study on the cellular response to this compound. While specific proteomics data for this compound is not yet publicly available, this document outlines a robust experimental framework and anticipates potential findings based on the known mechanisms of similar bile acid derivatives, such as farnesoid X receptor (FXR) agonists.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the structure of this compound and the known mechanisms of similar bile acid analogs like obeticholic acid, it is hypothesized to act as a potent agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by a ligand like this compound is expected to initiate a cascade of transcriptional events that modulate various metabolic pathways.
The binding of this compound to FXR is anticipated to induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby activating their transcription.
Key downstream effects of FXR activation include the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] This negative feedback loop is a critical mechanism for maintaining bile acid homeostasis. Furthermore, FXR activation is known to influence lipid metabolism by regulating genes involved in fatty acid synthesis and transport.
References
The Role of Icomidocholic Acid in Mitigating Hepatic Steatosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), represent a significant and growing global health burden. A key pathological feature of these conditions is the accumulation of fat in the liver (hepatic steatosis), which can lead to inflammation, fibrosis, cirrhosis, and hepatocellular carcinoma. Icomidocholic acid (also known as Aramchol), a novel synthetic fatty acid-bile acid conjugate, has emerged as a promising therapeutic agent for the treatment of NASH by targeting the underlying metabolic dysregulation. This technical guide provides an in-depth overview of the role of this compound in reducing liver fat content, detailing its mechanism of action, summarizing quantitative data from clinical trials, and outlining key experimental protocols.
Introduction
This compound is a first-in-class, liver-targeted modulator of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in hepatic lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a key step in the synthesis of triglycerides. By partially inhibiting SCD1, this compound aims to reduce the production and accumulation of triglycerides in the liver, thereby alleviating steatosis and its downstream consequences.
Mechanism of Action: SCD1 Modulation
This compound's primary mechanism of action is the partial and reversible inhibition of hepatic SCD1. This modulation of SCD1 activity leads to a cascade of beneficial effects on liver metabolism:
-
Reduced de novo lipogenesis: By inhibiting the conversion of SFAs to MUFAs, this compound decreases the substrate availability for triglyceride synthesis.
-
Increased fatty acid β-oxidation: The alteration in the SFA/MUFA ratio is believed to promote the mitochondrial oxidation of fatty acids, further reducing the lipid burden on hepatocytes.
-
Improved insulin (B600854) sensitivity: Preclinical studies suggest that modulation of hepatic lipid composition by this compound may lead to improved insulin signaling.
The targeted and partial inhibition of SCD1 by this compound is a key characteristic, potentially avoiding the adverse effects associated with complete systemic SCD1 inhibition.
Signaling Pathway of this compound (Aramchol) Action
Mechanism of this compound in Hepatocytes.
Quantitative Data from Clinical Trials
The efficacy of this compound in reducing liver fat and improving histological markers of NASH has been evaluated in several clinical trials. The following tables summarize key quantitative data from the Phase IIb ARREST trial and the Phase III ARMOR trial.
Table 1: Efficacy of this compound in the ARREST Trial (52 Weeks)
| Endpoint | Placebo (n=48) | Aramchol 400 mg (n=101) | Aramchol 600 mg (n=98) |
| NASH Resolution without Worsening of Fibrosis | 5.0% | 11.9% | 16.7% |
| Fibrosis Improvement by ≥1 Stage without Worsening of NASH | 17.5% | 21.8% | 29.5% |
| Mean Relative Change in Liver Fat (MRS) | -6.4% | -10.2% | -14.3% |
Data sourced from the ARREST clinical trial publications.
Table 2: Fibrosis Improvement in the Open-Label Part of the ARMOR Study
| Duration of Treatment | Fibrosis Improvement (NASH CRN) | Fibrosis Improvement (Ranked Assessment) |
| ≥ 48 weeks | 39% | 61% |
Data from the open-label part of the ARMOR study, highlighting the anti-fibrotic potential with longer treatment duration.
Experimental Protocols
This section details the methodologies employed in the clinical evaluation of this compound.
Clinical Trial Design and Patient Population
The ARREST and ARMOR trials were multicenter, randomized, double-blind, placebo-controlled studies.
-
Inclusion Criteria:
-
Adults (18-75 years) with biopsy-confirmed NASH.
-
NAFLD Activity Score (NAS) ≥ 4, with a score of at least 1 in each component (steatosis, lobular inflammation, and hepatocyte ballooning).
-
Fibrosis stage F1-F3.
-
-
Exclusion Criteria:
-
Cirrhosis (fibrosis stage F4).
-
Other causes of chronic liver disease.
-
Significant alcohol consumption.
-
Liver Fat Quantification: MRI-PDFF
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive method used to quantify hepatic steatosis.
-
Principle: MRI-PDFF measures the fraction of mobile protons bound to triglycerides within a given voxel of tissue, providing a quantitative measure of fat content.
-
Image Acquisition:
-
Subjects are scanned using a 1.5T or 3.0T MRI scanner.
-
A 3D spoiled gradient-echo sequence with multiple echoes is used to acquire images of the entire liver during a single breath-hold.
-
This technique allows for the separation of water and fat signals.
-
-
Data Analysis:
-
Specialized software is used to generate PDFF maps of the liver.
-
Regions of interest (ROIs) are drawn in multiple liver segments to calculate the mean liver PDFF.
-
Histological Assessment of Liver Biopsy
Liver biopsies are the gold standard for diagnosing and staging NASH and fibrosis.
-
Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample.
-
Staining: Samples are typically stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Masson's trichrome or Sirius red for staging of fibrosis.
-
Scoring Systems:
-
NAFLD Activity Score (NAS): A composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score ≥ 4 is a common inclusion criterion for NASH trials.
-
Fibrosis Staging: Scored from F0 (no fibrosis) to F4 (cirrhosis).
-
Steatosis, Activity, Fibrosis (SAF) Score: An alternative scoring system that separately evaluates steatosis, activity (inflammation and ballooning), and fibrosis.
-
Preclinical Animal Models
-
Methionine and Choline Deficient (MCD) Diet Model: This model is commonly used to induce NASH in rodents. The diet leads to hepatic steatosis, inflammation, and fibrosis.[1]
-
High-Fat Diet (HFD) Models: These models more closely mimic the metabolic syndrome associated with human NASH.
SCD1 Activity Assay
-
Principle: Measurement of the conversion of a labeled saturated fatty acid substrate (e.g., deuterated stearate) to its monounsaturated product.
-
Methodology:
-
Hepatocytes or liver microsomes are incubated with the labeled substrate in the presence or absence of the test compound (this compound).
-
Lipids are extracted from the cells or microsomes.
-
The ratio of the labeled monounsaturated product to the labeled saturated substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Experimental Workflow for a Clinical Trial of this compound
Clinical Trial Workflow for this compound.
Conclusion
This compound represents a targeted therapeutic approach for NASH by modulating the key lipogenic enzyme SCD1. Clinical trial data have demonstrated its potential to reduce liver fat content and improve histological features of NASH, including fibrosis. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising therapeutic agent. Further research and ongoing clinical trials will be crucial in fully elucidating the long-term efficacy and safety of this compound for the treatment of NASH.
References
Foundational Research on Aramchol for NAFLD and NASH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), represent a significant and growing global health burden. The pathogenesis of NASH is complex, involving metabolic dysregulation, inflammation, and fibrosis, ultimately leading to an increased risk of cirrhosis, hepatocellular carcinoma, and liver-related mortality. Aramchol (arachidyl amido cholanoic acid) is a novel, synthetic fatty acid-bile acid conjugate in clinical development for the treatment of NASH. This technical guide provides an in-depth overview of the foundational preclinical and clinical research on Aramchol, focusing on its mechanism of action, experimental validation, and key efficacy data.
Mechanism of Action: Targeting Stearoyl-CoA Desaturase 1 (SCD1)
Aramchol's primary mechanism of action is the partial and liver-targeted inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a critical enzyme in hepatic lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] This enzymatic step is a rate-limiting factor in the synthesis of triglycerides and other complex lipids. By downregulating SCD1 activity, Aramchol initiates a cascade of beneficial effects on the key pathologies of NASH: steatosis, inflammation, and fibrosis.[4][5]
The inhibition of SCD1 by Aramchol leads to a decrease in the synthesis of fatty acids and an increase in their β-oxidation within the liver.[2] This dual action reduces the accumulation of lipids in hepatocytes, thereby mitigating steatosis. Furthermore, Aramchol's influence extends to hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. In HSCs, Aramchol downregulates SCD1, leading to a reduction in fibrogenesis.[6][7] Concurrently, Aramchol has been shown to induce the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with known anti-fibrotic properties.[6][7]
Aramchol's dual mechanism, targeting both the metabolic and fibrotic drivers of NASH, positions it as a promising therapeutic candidate.[4]
References
- 1. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. emjreviews.com [emjreviews.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Discovery and Development of Aramchol (Icomidocholic acid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramchol, also known as Icomidocholic acid, is a first-in-class, synthetic fatty acid-bile acid conjugate developed for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). It is composed of cholic acid, a primary bile acid, and arachidic acid, a saturated fatty acid, linked by an amide bond. The initial concept for Aramchol, developed by Professor Tuvia Gilat, was to create a molecule that could solubilize biliary cholesterol.[1] However, early preclinical studies revealed its significant efficacy in reducing liver fat, shifting its developmental focus towards metabolic and liver diseases.[1][2] This technical guide provides an in-depth overview of the early discovery, mechanism of action, and development of Aramchol, with a focus on the experimental data and protocols that have defined its therapeutic potential.
Core Mechanism of Action: SCD1 Inhibition
The primary molecular target of Aramchol is Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in hepatic lipogenesis. SCD1 catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of triglycerides and cholesterol esters. By partially inhibiting SCD1, Aramchol reduces the synthesis of these lipids in the liver, leading to a decrease in steatosis.[3][4] This inhibitory action has been confirmed in both human liver microsomes and animal models, where a reduction in the SCD1 activity marker, the fatty acid ratio 16:1/16:0, was observed following Aramchol treatment.
Preclinical Development
Aramchol's therapeutic potential was first identified in various preclinical animal models of NAFLD and NASH. These studies were crucial in elucidating its mechanism of action and establishing its safety and efficacy profile before moving into clinical trials.
Key Preclinical Model: Methionine and Choline (B1196258) Deficient (MCD) Diet in Mice
A widely used preclinical model to induce NASH and fibrosis in mice involves a methionine and choline deficient (MCD) diet. This model, while not perfectly replicating the metabolic syndrome seen in humans, effectively induces key histological features of NASH, including steatosis, inflammation, and fibrosis.[5][6]
Table 1: Summary of a Preclinical Study of Aramchol in an MCD Mouse Model [7]
| Parameter | Study Design |
| Animal Model | Male C57BL/6J mice |
| Diet | Methionine and Choline Deficient (MCD) diet containing 0.1% methionine to induce NASH. |
| Treatment Groups | 1. Control (normal diet + vehicle) 2. MCD diet + vehicle 3. MCD diet + Aramchol (5 mg/kg/day) |
| Treatment Duration | 4 weeks of MCD diet, with Aramchol or vehicle administered by intragastric gavage for the last 2 weeks. |
| Key Endpoints | - Liver histology (H&E staining) - Liver fibrosis (Sirius Red staining, Collagen Type I alpha 1 [COL1A1] content) - Serum liver enzymes (ALT, AST) - Hepatic lipid metabolism markers |
| Key Findings | - Aramchol administration reduced features of steatohepatitis and fibrosis. - Down-regulated SCD1. - Increased the flux through the transsulfuration pathway, leading to a rise in glutathione (B108866) (GSH). |
Experimental Protocols: Preclinical
-
Sirius Red Staining: Paraffin-embedded liver sections (2–3 µm) are stained with 0.1% Sirius Red in saturated picric acid to visualize collagen fibers.[1] The stained sections are then digitized, and the positive staining is quantified using image analysis software.[1]
-
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA): Snap-frozen liver samples are sectioned (5–10 µm), fixed, and incubated with a primary antibody against α-SMA (a marker of activated hepatic stellate cells), followed by a biotinylated secondary antibody.[1] Positive staining is quantified using image analysis.
-
Hydroxyproline (B1673980) Assay: This biochemical assay quantifies the total collagen content in liver tissue. The principle is based on the measurement of hydroxyproline, an amino acid abundant in collagen.[8] The tissue is hydrolyzed with hydrochloric acid, and the hydroxyproline is oxidized and then reacted with Ehrlich's reagent to produce a colored product that can be measured spectrophotometrically.[8]
Clinical Development
Aramchol has undergone a series of clinical trials to evaluate its safety and efficacy in patients with NAFLD and NASH.
Phase IIa Clinical Trial
A randomized, double-blind, placebo-controlled Phase IIa trial was conducted in 60 patients with biopsy-confirmed NAFLD or NASH.[9][10]
Table 2: Key Data from the Phase IIa Clinical Trial of Aramchol [11]
| Parameter | Placebo | Aramchol (100 mg/day) | Aramchol (300 mg/day) |
| Number of Patients | 20 | 20 | 20 |
| Treatment Duration | 3 months | 3 months | 3 months |
| Primary Endpoint | |||
| Mean Change in Liver Fat Content (NMRS) | +6.39% | -2.89% | -12.57% |
| Key Secondary Endpoints | |||
| Endothelial Function | Trend towards improvement | Trend towards improvement | Trend towards improvement |
| Alanine Aminotransferase (ALT) | Trend towards improvement | Trend towards improvement | Trend towards improvement |
| Adiponectin | Trend towards improvement | Trend towards improvement | Trend towards improvement |
ARREST: Phase IIb Clinical Trial
The ARREST study was a 52-week, multicenter, randomized, double-blind, placebo-controlled Phase IIb trial that enrolled 247 patients with biopsy-confirmed NASH.[12][13][14]
Table 3: Key Data from the ARREST (Phase IIb) Clinical Trial of Aramchol [13]
| Parameter | Placebo | Aramchol (400 mg/day) | Aramchol (600 mg/day) |
| Number of Patients | 48 | 101 | 98 |
| Treatment Duration | 52 weeks | 52 weeks | 52 weeks |
| Primary Endpoint | |||
| Decrease in Hepatic Triglycerides (MRS) | - | - | -3.1% (p=0.066 vs placebo) |
| Key Secondary Endpoints (Histology) | |||
| NASH Resolution without Worsening of Fibrosis | 5% | - | 16.7% |
| Fibrosis Improvement (≥1 stage) without Worsening of NASH | 17.5% | 21.3% | 29.5% |
ARMOR: Phase III Clinical Trial
The ARMOR study is a Phase 3, multinational, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Aramchol in a larger patient population with NASH and fibrosis.[15][16][17][18] The study has two parts: an open-label part to assess kinetics and a registrational double-blind part.[15][16]
Table 4: Design of the ARMOR (Phase III) Clinical Trial [2][15][16][17][18]
| Parameter | Study Design |
| Study Population | Approximately 2000 subjects with NASH and fibrosis stages 2-3, who are overweight or obese and have prediabetes or type 2 diabetes. |
| Treatment Arms | - Aramchol 300mg twice daily (BID) - Placebo |
| Randomization | 2:1 (Aramchol:Placebo) |
| Primary Endpoints (Histology-Based) | - NASH resolution without worsening of liver fibrosis. - At least one stage improvement in liver fibrosis without worsening of NASH. |
| Treatment Duration (Histology-Based Part) | 52 weeks |
| Open-Label Part | 150 subjects randomized to post-baseline liver biopsies at 24, 48, or 72 weeks to evaluate treatment response kinetics. |
Experimental Protocols: Clinical
MRS is a non-invasive technique that can accurately quantify the amount of fat in the liver.[19][20][21]
-
Procedure: The patient lies in an MRI scanner, and a specific volume of interest (voxel) is selected within the liver parenchyma, avoiding major blood vessels. A series of radiofrequency pulses are applied, and the resulting signals from water and fat protons are detected.
-
Data Analysis: The areas under the water and fat peaks in the resulting spectrum are calculated. The liver fat fraction is then determined as the ratio of the fat signal to the total signal (fat + water).[22]
Liver biopsies are considered the gold standard for assessing the severity of NASH and fibrosis. The NASH Clinical Research Network (CRN) has developed a standardized histological scoring system for this purpose.[3][5][23][24][25]
-
Tissue Preparation: Liver biopsy samples are fixed in formalin and embedded in paraffin. Sections are then cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and a connective tissue stain like Masson's trichrome or Sirius Red to visualize fibrosis.
-
Scoring: A pathologist evaluates the stained slides and scores the following features:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocellular Ballooning (0-2): Based on the presence and extent of swollen, injured hepatocytes.
-
Fibrosis (0-4): Staged based on the location and extent of collagen deposition, from no fibrosis (stage 0) to cirrhosis (stage 4).
-
The NAFLD Activity Score (NAS) is the sum of the scores for steatosis, lobular inflammation, and ballooning (ranging from 0 to 8). A NAS of ≥5 is typically considered diagnostic for definite NASH.[3]
Signaling Pathways Modulated by Aramchol
Aramchol's therapeutic effects are mediated through the modulation of several key signaling pathways involved in metabolism and fibrosis.
SCD1 Inhibition and Downstream Effects
The primary mechanism of Aramchol is the inhibition of SCD1. This leads to a reduction in the synthesis of monounsaturated fatty acids, which in turn decreases the formation of triglycerides and cholesterol esters, thereby reducing hepatic steatosis.
Caption: Aramchol inhibits SCD1, reducing the synthesis of monounsaturated fatty acids and subsequently hepatic steatosis.
AMPK and mTOR Pathway Regulation
Aramchol has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway.[26] AMPK is a key energy sensor that promotes catabolic processes like fatty acid oxidation, while mTOR is involved in anabolic processes, including lipogenesis. The net effect of this regulation is a shift towards increased energy expenditure and reduced lipid synthesis in the liver.
Caption: Aramchol activates AMPK and inhibits mTOR, leading to increased fatty acid oxidation and reduced lipogenesis.
Transsulfuration Pathway and Glutathione Production
Preclinical studies have demonstrated that Aramchol increases the flux through the transsulfuration pathway.[7] This metabolic pathway is crucial for the synthesis of cysteine, a precursor for the antioxidant glutathione (GSH). By enhancing GSH production, Aramchol may help to mitigate oxidative stress, a key driver of liver injury in NASH.
Caption: Aramchol enhances the transsulfuration pathway, increasing glutathione production and reducing oxidative stress.
Experimental Workflow: From Preclinical to Clinical Assessment
The development of Aramchol followed a logical progression from preclinical models to human clinical trials, with a focus on demonstrating its efficacy on key histological and metabolic endpoints.
Caption: The development of Aramchol progressed from preclinical animal models to human clinical trials.
Conclusion
The early discovery and development of Aramchol (this compound) represent a targeted approach to treating NASH by modulating a key enzyme in hepatic lipid metabolism. Preclinical studies in relevant animal models successfully established its mechanism of action and anti-fibrotic potential. Subsequent clinical trials have provided evidence for its safety and efficacy in reducing liver fat and improving histological features of NASH. The ongoing Phase III ARMOR study will be pivotal in determining its ultimate role in the therapeutic landscape for this challenging disease. The comprehensive experimental approach, from detailed histological and biochemical analyses to advanced imaging techniques, has been fundamental to understanding and validating the therapeutic promise of Aramchol.
References
- 1. 4.4. Sirius Red Staining and α-Smooth Muscle Actin Immunohistochemistry [bio-protocol.org]
- 2. Aramchol in NASH Phase 3; Expanded Access [natap.org]
- 3. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. galmedpharma.com [galmedpharma.com]
- 11. Aramchol shows promise for NAFLD; resveratrol disappoints | MDedge [mdedge.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 15. emjreviews.com [emjreviews.com]
- 16. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Galmed Pharmaceuticals Initiated ARMOR, a Phase 3/4 Registrational Study of Aramchol in Subjects With NASH and Fibrosis [prnewswire.com]
- 19. Magnetic Resonance Spectroscopy of Hepatic Fat from Fundamental to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Magnetic resonance spectroscopy for quantitative analysis of fatty liver disease: a systematic review [rcm.mums.ac.ir]
- 21. researchgate.net [researchgate.net]
- 22. Ultra‐high‐field magnetic resonance spectroscopy in non‐alcoholic fatty liver disease: Novel mechanistic and diagnostic insights of energy metabolism in non‐alcoholic steatohepatitis and advanced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 26. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
Icomidocholic Acid: A Technical Guide to its Impact on Cholesterol Solubilization and Associated Anti-Fibrotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icomidocholic acid (formerly known as Aramchol) is a novel synthetic fatty acid bile acid conjugate (FABAC) demonstrating significant potential in the management of liver diseases, particularly those associated with cholesterol metabolism and fibrosis. This technical guide provides an in-depth analysis of this compound's primary function as a cholesterol solubilizer and explores its secondary anti-fibrotic effects mediated through the modulation of Stearoyl-CoA Desaturase 1 (SCD1) signaling. This document synthesizes quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this field.
Quantitative Analysis of Cholesterol Solubilization
This compound has been shown to be an effective cholesterol solubilizing agent, outperforming some endogenous bile acids in preclinical models. The following tables summarize the quantitative data on its efficacy in both model bile solutions and human bile.
Table 1: Cholesterol Solubilizing Capacity of this compound in Model Bile Solutions [1]
| Compound | Cholesterol Saturation Index (CSI) of Model Bile | Amount of Cholesterol Solubilized (mM) (in excess of model solution) |
| This compound | 0.9 (Undersaturated) | 0.9 |
| This compound | 1.1 (Supersaturated) | 1.4 |
| Sodium Taurocholate (NaTC) | 0.9 (Undersaturated) | 0.6 |
| Sodium Taurocholate (NaTC) | 1.1 (Supersaturated) | -0.4 |
| Phosphatidylcholine (PC) | 0.9 (Undersaturated) | 0.9 |
| Phosphatidylcholine (PC) | 1.1 (Supersaturated) | 0.9 |
Data from Gilat T, et al. Lipids. 2001 Oct;36(10):1135-40.[1]
Table 2: Dissolution of Pre-existing Cholesterol Crystals by this compound [1]
| System | Treatment | Initial Crystal Mass (µmol) | Final Crystal Mass (µmol) | Percent Dissolution |
| Model Bile A | This compound (7 mM) | 4.4 | 2.7 | ~39% |
| Model Bile B | This compound (10 mM) | 7.0 | 2.9 | ~59% |
| Human Bile (ex vivo) | This compound (10 mM) | - | - | ~38% reduction |
| Human Bile (ex vivo) | This compound (30 mM) | - | - | Significant dose-dependent reduction |
Data from Gilat T, et al. Lipids. 2001 Oct;36(10):1135-40.[1]
Experimental Protocols
The following are representative protocols for assessing the cholesterol solubilizing and crystal dissolving properties of compounds like this compound, based on methodologies described in the cited literature.
In Vitro Cholesterol Solubilization Assay in Model Bile
Objective: To quantify the amount of cholesterol that can be solubilized by a test compound in a model bile solution.
Materials:
-
Sodium taurocholate (NaTC)
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound (or other test compound)
-
Chloroform
-
Methanol
-
Tris-HCl buffer (pH 7.4)
-
Nitrogen gas
-
Scintillation vials
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Model Bile Solutions:
-
Prepare stock solutions of NaTC, PC, and cholesterol in a chloroform:methanol (2:1, v/v) solvent.
-
To create model bile with a specific Cholesterol Saturation Index (CSI), mix appropriate volumes of the stock solutions in a glass tube.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.
-
Reconstitute the lipid film in Tris-HCl buffer and vortex thoroughly to form micelles. Two common model bile solutions are:
-
Undersaturated (CSI ~0.9): Lower cholesterol to bile salt/lecithin ratio.
-
Supersaturated (CSI ~1.1): Higher cholesterol to bile salt/lecithin ratio.
-
-
-
Solubilization Assay:
-
Add a known excess of crystalline cholesterol to the prepared model bile solutions.
-
Add the test compound (e.g., this compound) at the desired concentration. A control group with no test compound should be included.
-
Incubate the vials in a shaking water bath at 37°C for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved cholesterol crystals.
-
Carefully collect the supernatant (micellar phase).
-
-
Quantification of Solubilized Cholesterol:
-
Extract the lipids from the supernatant using a chloroform:methanol extraction method.
-
Dry the lipid extract under nitrogen.
-
Re-dissolve the lipid extract in a suitable solvent (e.g., isopropanol).
-
Quantify the cholesterol concentration using a colorimetric enzymatic assay or by HPLC.
-
-
Calculation:
-
The amount of cholesterol solubilized by the test compound is calculated by subtracting the cholesterol concentration in the control supernatant from the concentration in the supernatant of the test group.
-
In Vitro Cholesterol Crystal Dissolution Assay
Objective: To assess the ability of a test compound to dissolve pre-formed cholesterol crystals.
Materials:
-
Model bile solutions (prepared as in 2.1) or human gallbladder bile
-
Cholesterol crystals (can be commercially purchased or generated by precipitating cholesterol from a supersaturated solution)
-
This compound (or other test compound)
-
Polarizing light microscope with a temperature-controlled stage
-
Image analysis software
-
Spectrophotometer (optional, for turbidimetric measurement)
Procedure:
-
Crystal Formation (in model bile):
-
Incubate a supersaturated model bile solution at 37°C until cholesterol crystals form and reach a stable mass. This can be monitored by polarizing light microscopy.
-
-
Dissolution Assay:
-
To the model bile containing pre-formed crystals (or to human bile with existing crystals), add the test compound (e.g., this compound) at various concentrations. A control group without the test compound is essential.
-
Incubate the samples at 37°C.
-
-
Microscopic Observation and Quantification:
-
At regular time intervals, place a small aliquot of the sample on a pre-warmed microscope slide.
-
Observe the crystals under a polarizing light microscope. Birefringent cholesterol monohydrate crystals will be visible.
-
Capture images at each time point.
-
Quantify the change in crystal mass or number over time using image analysis software. A decrease in crystal size and/or number indicates dissolution.
-
-
Turbidimetric Quantification (Alternative):
-
The dissolution of crystals can also be monitored by measuring the decrease in turbidity of the solution over time using a spectrophotometer at a wavelength of 400-600 nm.
-
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects extend beyond simple cholesterol solubilization. It exhibits anti-fibrotic properties in the liver, primarily through the inhibition of Stearoyl-CoA Desaturase 1 (SCD1).
Experimental Workflow for Investigating Anti-Fibrotic Effects
The following diagram illustrates a typical experimental workflow to elucidate the anti-fibrotic mechanism of this compound in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
Caption: Experimental workflow to study the anti-fibrotic effects of this compound.
Signaling Pathway of this compound in Hepatic Stellate Cells
This compound's inhibition of SCD1 in hepatic stellate cells initiates a cascade of events that collectively lead to a reduction in liver fibrosis. The key components of this pathway are illustrated below.
Caption: Signaling pathway of this compound's anti-fibrotic effect in HSCs.
Conclusion
This compound presents a dual mechanism of action that is highly relevant for the treatment of non-alcoholic steatohepatitis (NASH) and other liver diseases characterized by cholesterol dysregulation and fibrosis. Its ability to directly solubilize cholesterol addresses a key pathological feature of these conditions, while its modulation of the SCD1 pathway offers a targeted anti-fibrotic effect. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and harness the therapeutic potential of this promising compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Icomidocholic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icomidocholic acid is a synthetic bile acid analog being investigated for its potential therapeutic effects. In vitro studies are crucial for elucidating its mechanism of action, determining its efficacy, and assessing its safety profile at the cellular level. These application notes provide a comprehensive set of protocols for the in vitro characterization of this compound, with a focus on its potential role as a modulator of the Farnesoid X Receptor (FXR) and its effects on cell viability and apoptosis. The following protocols are foundational for preclinical assessment and can be adapted for specific cell types and research questions.
Key In Vitro Experimental Protocols
Farnesoid X Receptor (FXR) Activation Assays
FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] Many synthetic bile acids exert their effects by activating FXR.[2] The following assays can determine if this compound is an FXR agonist.
This cell-based assay measures the ability of a compound to functionally activate FXR-mediated gene transcription.[3]
Principle: Cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Activation of FXR by a ligand like this compound leads to the expression of luciferase, and the resulting luminescence is proportional to the level of FXR activation.[3][4]
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line, such as HepG2 or HEK293T, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.[3]
-
Transfection: Prepare a transfection mixture containing the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent. Transfect the cells according to the manufacturer's protocol.[3][4]
-
Compound Treatment: After 24 hours of transfection, replace the medium with a medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known FXR agonist as a positive control (e.g., GW4064 or Obeticholic Acid).[4]
-
Incubation: Incubate the plate for another 24 hours.[4]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.[3][4]
-
Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for differences in transfection efficiency.[4]
This biochemical assay measures the direct interaction of this compound with the FXR ligand-binding domain (LBD) and the subsequent recruitment of a co-activator peptide.[3]
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). An FXR-LBD tagged with a donor fluorophore (e.g., GST-tagged FXR-LBD with a terbium-anti-GST antibody) and a biotinylated co-activator peptide bound to an acceptor fluorophore (e.g., streptavidin-XL665) are used. If this compound binds to the FXR-LBD and induces a conformational change, the co-activator peptide is recruited, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.[3]
Detailed Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., PBS with 0.1% BSA). Dilute the recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody (donor), and Streptavidin-XL665 (acceptor) to their working concentrations in the assay buffer.[3]
-
Assay Plate Setup: In a 384-well low-volume black plate, add a range of concentrations of this compound. Include vehicle (DMSO) as a negative control and a known FXR agonist as a positive control.[3]
-
Incubation: Add the prepared mixture of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells.[3]
-
Signal Measurement: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) and measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.[3]
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities to determine the FRET signal.
Cell Viability and Cytotoxicity Assays
These assays are essential to determine the effect of this compound on cell proliferation and to identify potential cytotoxic effects.
Principle: These are colorimetric assays that measure cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a colored formazan (B1609692) product.[5][6] The amount of formazan produced is proportional to the number of viable cells.[7]
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assays
If this compound shows cytotoxic effects, it is important to determine whether cell death occurs via apoptosis or necrosis. Hydrophobic bile acids have been shown to induce apoptosis at lower concentrations.[8]
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[10]
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations determined from the cell viability assays for a specified time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS buffer.[9]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[9][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Principle: The release of cytochrome c from the mitochondria into the cytoplasm is a key event in the intrinsic pathway of apoptosis.[9] This assay uses flow cytometry or Western blotting to detect the presence of cytochrome c in the cytoplasm.
Detailed Protocol (Flow Cytometry):
-
Cell Treatment: Treat cells with this compound.
-
Cell Preparation: Harvest the cells and use a kit containing optimized fixation and permeabilization buffers to allow for the intracellular staining of cytochrome c.[9]
-
Staining: Stain the cells with a FITC-conjugated anti-cytochrome c antibody.[9]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of cytochrome c.[9]
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: FXR Reporter Gene Assay Data
| This compound Concentration (µM) | Normalized Luciferase Activity (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle Control | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., GW4064) |
Table 2: Cell Viability (MTT Assay) Data
| This compound Concentration (µM) | % Cell Viability (Relative to Vehicle) | Standard Deviation |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 3: Apoptosis (Annexin V/PI Staining) Data
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| Positive Control (e.g., Staurosporine) |
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vigo-avocats.com [vigo-avocats.com]
- 8. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Aramchol in Preclinical Research: Application Notes and Protocols for Studying NASH and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical research methodologies used to evaluate the efficacy of Aramchol, a novel fatty acid bile acid conjugate, in models of non-alcoholic steatohepatitis (NASH) and liver fibrosis. The following sections detail the experimental protocols for key preclinical models and summarize the quantitative outcomes, offering a practical guide for researchers in the field of liver disease and drug development.
Mechanism of Action
Aramchol is a liver-targeted modulator of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[1][2][3] By inhibiting SCD1, Aramchol decreases the synthesis of fatty acids and promotes their β-oxidation in the liver.[1] This dual action helps to reduce the three main pathologies of NASH: steatosis (fat accumulation), inflammation, and fibrosis.[2][3] Additionally, Aramchol has been shown to increase the flux through the transsulfuration pathway, leading to an increase in glutathione (B108866) (GSH), a major cellular antioxidant that helps maintain intracellular redox status.[3][4][5][6]
Preclinical Models and Experimental Protocols
Aramchol has been evaluated in various preclinical models that mimic the key features of human NASH and biliary fibrosis. The most commonly cited model is the methionine and choline (B1196258) deficient (MCD) diet-induced NASH in mice.
Methionine and Choline Deficient (MCD) Diet-Induced NASH Model in Mice
The MCD diet is a widely used nutritional model that induces steatohepatitis, inflammation, and fibrosis in a relatively short period.[7]
Experimental Protocol:
-
Animal Model: Male mice of a suitable strain (e.g., C57BL/6J).
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Diet Induction:
-
Control Group: Feed a standard chow diet.
-
NASH Group: Feed a methionine and choline deficient (MCD) diet for a period of 4 weeks to induce steatohepatitis and fibrosis.[4][5] A modified version with 0.1% methionine (0.1MCD) has also been used to induce comparable signs of steatosis, inflammation, and fibrosis without the associated weight loss.[6]
-
-
Aramchol Administration (Treatment Protocol):
-
After the initial diet induction period (e.g., 2 weeks), divide the NASH group into two subgroups:
-
Dosage: Effective doses in this model have been reported to be 1 mg/kg/day and 5 mg/kg/day.[8]
-
-
Endpoint Analysis (at the end of the 4-week study):
-
Serum Analysis: Collect blood for measurement of liver enzymes (e.g., ALT, AST) and metabolic parameters.
-
Liver Histology: Harvest the liver and fix a portion in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red staining to quantify collagen deposition and assess fibrosis.[8]
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for analysis of key markers of inflammation (e.g., F4/80, CD64) and fibrosis (e.g., α-SMA, Collagen I) by qPCR or Western blot.[8]
-
Metabolomics and Transcriptomics: Analyze liver and serum samples to understand the metabolic and gene expression changes induced by Aramchol.[4][8]
-
Biliary Fibrosis Models
Aramchol's anti-fibrotic effects have also been demonstrated in models of biliary fibrosis.
Models:
-
Mdr2-/- Mice: These mice lack the multidrug resistance protein 2 and spontaneously develop biliary inflammation and fibrosis.[9] In a treatment model, 10-16-week-old Mdr2-/- mice with established fibrosis were treated with Aramchol meglumine (B1676163) (12.5 mg/kg/day) or vehicle for 4 weeks.[9]
-
3,5-diethoxycarbonyl-1,4-dihydropyridine (DDC)-fed Mice: The DDC diet induces cholestatic liver injury and fibrosis. In a prevention model, mice were fed the DDC diet and co-administered Aramchol (12.5 mg/kg/day) for 3 weeks.[10]
Endpoint Analysis: Similar to the MCD model, analysis includes liver histology (Sirius Red, α-SMA staining), gene expression of fibrotic and inflammatory markers (e.g., Col1a1, Timp1, Il6, Tnfa), and serum biochemistry.[10]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of Aramchol.
Table 1: Effects of Aramchol in the MCD Mouse Model of NASH
| Parameter | Model | Treatment Group | Dosage | Duration | Result | Reference |
| Inflammation (F4/80) | MCD Mice | Aramchol | 5 mg/kg/day | 2 weeks | 65% decrease vs. vehicle | [8] |
| Inflammation (CD64) | MCD Mice | Aramchol | 5 mg/kg/day | 2 weeks | 80% decrease vs. vehicle | [8] |
| Fibrosis (Sirius Red) | MCD Mice | Aramchol | 5 mg/kg/day | 2 weeks | 70% decrease vs. vehicle | [8] |
| SCD1 Expression | MCD Mice | Aramchol | 5 mg/kg/day | 2 weeks | Downregulated vs. vehicle | [4][5] |
| GSH/GSSG Ratio | MCD Mice | Aramchol | 5 mg/kg/day | 2 weeks | Increased vs. vehicle | [4][5] |
Table 2: Effects of Aramchol in Biliary Fibrosis Mouse Models
| Parameter | Model | Treatment Group | Dosage | Duration | Result | Reference |
| Fibrosis Markers | Mdr2-/- Mice | Aramchol | 12.5 mg/kg/day | 4 weeks | Significant reduction in ECM synthesis and myofibroblast activation | [10] |
| Fibrosis Markers | DDC-fed Mice | Aramchol | 12.5 mg/kg/day | 3 weeks | Significant reduction in ECM synthesis and myofibroblast activation | [10] |
| Inflammatory Cytokines (Il6, Tnfa) | Mdr2-/- & DDC-fed Mice | Aramchol | 12.5 mg/kg/day | 3-4 weeks | Reduced expression vs. vehicle | [10] |
Signaling Pathways and Visualizations
Aramchol's mechanism of action involves the modulation of key signaling pathways involved in lipid metabolism and fibrosis.
Aramchol's Dual Mechanism of Action
Aramchol exerts its therapeutic effects through two primary mechanisms: the inhibition of SCD1 and the enhancement of the transsulfuration pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. galmedpharma.com [galmedpharma.com]
- 4. Role of Aramchol in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Aramchol attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Icomidocholic Acid for Antifibrotic Studies in LX-2 Cells
Introduction
Icomidocholic acid (also known as Aramchol) is a synthetic fatty acid-bile acid conjugate that has demonstrated significant potential as an antifibrotic agent.[1] It functions as a potent, orally active inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[1][2] In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a central event, leading to excessive deposition of extracellular matrix (ECM) proteins like collagen.[3][4] The LX-2 cell line, an immortalized human HSC line, provides a stable and reliable in vitro model for studying the mechanisms of hepatic fibrosis and evaluating the efficacy of antifibrotic compounds.[3][4] this compound has been shown to directly target HSCs, reducing the expression of fibrogenic genes and inhibiting collagen secretion, making it a valuable tool for researchers in hepatology and drug development.[1][5]
Mechanism of Action
This compound exerts its antifibrotic effects in LX-2 cells primarily by inhibiting SCD1.[1][5] This inhibition leads to a cascade of downstream events that collectively suppress the fibrogenic phenotype of these cells. The key molecular changes observed upon treatment with this compound include:
-
Downregulation of SCD1: Treatment significantly reduces both the mRNA and protein expression of SCD1.[1]
-
Upregulation of PPARγ: this compound induces the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor known to have antifibrotic properties.[1]
-
Suppression of Fibrosis Markers: The expression of key profibrotic genes, including Alpha-Smooth Muscle Actin (ACTA2) and Collagen Type I Alpha 1 Chain (COL1A1), is significantly downregulated.[1][5]
These molecular changes result in the attenuation of HSC activation and a reduction in the production of collagen, the primary component of fibrotic scar tissue.[1][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on gene and protein expression in LX-2 cells, as demonstrated in preclinical studies.
Table 1: Effect of this compound on Gene Expression in LX-2 Cells (mRNA levels relative to control)
| Gene | Treatment (24 hours) | Fold Change | Treatment (48 hours) | Fold Change |
| SCD1 | 10 µM | ~0.6 | 10 µM | ~0.4 |
| PPARG | 10 µM | ~1.5 | 10 µM | ~2.0 |
| COL1A1 | 10 µM | ~0.7 | 10 µM | ~0.5 |
| ACTA2 | 10 µM | ~0.8 | 10 µM | ~0.6 |
| bPDGFR | 10 µM | ~0.7 | 10 µM | ~0.6 |
Data are approximate values derived from published graphical representations for illustrative purposes.[1]
Table 2: Effect of this compound on Protein Expression in LX-2 Cells (Protein levels relative to control)
| Protein | Treatment (24 hours) | Fold Change | Treatment (48 hours) | Fold Change |
| SCD1 | 10 µM | ~0.7 | 10 µM | ~0.5 |
| PPARG | 10 µM | ~1.4 | 10 µM | ~1.8 |
| α-SMA | 10 µM | ~0.8 | 10 µM | ~0.6 |
Data are approximate values derived from published graphical representations for illustrative purposes.[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound in hepatic stellate cells.
Caption: General workflow for testing this compound in LX-2 cells.
Experimental Protocols
Protocol 1: LX-2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the LX-2 human hepatic stellate cell line.
Materials:
-
LX-2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 2% FBS and 1% Penicillin-Streptomycin. Some protocols may use up to 10% FBS, but 2% is common for maintaining a more quiescent phenotype.[3][4]
-
Cell Thawing: Thaw a cryopreserved vial of LX-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.
-
Plating: Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the entire suspension to a T-75 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Maintenance: Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant, resuspend the pellet in fresh medium, and plate into new flasks at a desired split ratio (e.g., 1:3 to 1:6).
Protocol 2: Antifibrotic Assay with this compound
This protocol details the treatment of LX-2 cells with this compound to assess its effect on fibrotic markers.
Materials:
-
Cultured LX-2 cells (from Protocol 1)
-
6-well or 12-well tissue culture plates
-
This compound (Aramchol)
-
DMSO (vehicle control)
-
Complete growth medium (DMEM + 2% FBS)
-
Optional: Transforming growth factor-beta 1 (TGF-β1) for inducing a fibrotic phenotype
Procedure:
-
Cell Seeding: Trypsinize and count LX-2 cells. Seed the cells into 6-well plates at a density that will allow them to reach ~70% confluency at the time of treatment.
-
Cell Attachment: Allow cells to attach and grow for 24 hours in the incubator.
-
(Optional) Fibrosis Induction: To study the effect on activated HSCs, the medium can be replaced with serum-free or low-serum (0.2% BSA) medium for 24-48 hours, followed by stimulation with TGF-β1 (e.g., 2.5-10 ng/mL) for 24 hours prior to or concurrently with this compound treatment.[3][4]
-
Preparation of Treatment Media: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete growth medium to final working concentrations (e.g., 5 µM and 10 µM).[1] Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the medium from the wells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 or 48 hours).[1]
-
Harvesting: After incubation, wash the cells with cold PBS and proceed immediately to RNA or protein extraction as described in the following protocols.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying changes in the mRNA levels of fibrosis-related genes.
Materials:
-
Treated LX-2 cells (from Protocol 2)
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol
-
Nuclease-free water
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for SCD1, PPARG, COL1A1, ACTA2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well of a 6-well plate. Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
RNA Quantification and Quality Check: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (at optimal concentration), cDNA template, and nuclease-free water.
-
Run the reaction on a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Present data as fold change relative to the vehicle-treated control group.
Protocol 4: Protein Expression Analysis by Western Blot
This protocol is for detecting changes in the protein levels of fibrotic markers.
Materials:
-
Treated LX-2 cells (from Protocol 2)
-
Cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-SCD1, anti-PPARG, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Wash cells with cold PBS and lyse them by adding cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like GAPDH.
References
- 1. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Icomidocholic Acid in Primary Human Hepatic Stellate Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Icomidocholic acid (also known as Aramchol) in studies involving primary human hepatic stellate cells (HSCs).
This compound, a novel synthetic fatty acid-bile acid conjugate, has emerged as a promising therapeutic agent for liver fibrosis. Its primary mechanism of action involves the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipogenesis.[1] This inhibition leads to the attenuation of hepatic stellate cell activation, a central event in the progression of liver fibrosis.[2]
Mechanism of Action
In primary human hepatic stellate cells, this compound exerts its anti-fibrotic effects by modulating a distinct signaling pathway. The core of this mechanism is the inhibition of SCD1. This leads to an upregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor known to suppress HSC activation.[1][3] The activation of PPARγ subsequently downregulates the expression of key pro-fibrotic genes, including alpha-smooth muscle actin (ACTA2) and Collagen Type I Alpha 1 Chain (COL1A1).[2][3] This cascade of events ultimately results in a reduction of the fibrogenic activity of HSCs.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies of this compound on human hepatic stellate cells.
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 5-10 µM | Primary Human HSCs, LX-2 | [2] |
| Incubation Time | 24-48 hours | Primary Human HSCs, LX-2 | [2] |
| SCD1 mRNA Reduction | Significant | Primary Human HSCs, LX-2 | [2][3] |
| PPARγ mRNA Induction | Significant | Primary Human HSCs, LX-2 | [2][3] |
| ACTA2 mRNA Reduction | Significant | LX-2 | [2] |
| COL1A1 mRNA Reduction | Significant | LX-2 | [2] |
| β-PDGFR mRNA Reduction | Significant | LX-2 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isolation and Culture of Primary Human Hepatic Stellate Cells
This protocol is based on established methods of enzymatic digestion and density gradient centrifugation.
Materials:
-
Human liver tissue
-
Hanks' Balanced Salt Solution (HBSS)
-
Pronase E solution (0.5 mg/mL in HBSS)
-
Collagenase type IV solution (0.5 mg/mL in HBSS)
-
DNase I solution (0.02 mg/mL in HBSS)
-
Nycodenz or OptiPrep density gradient medium
-
Stellate Cell Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Collagen I-coated culture flasks or plates
Procedure:
-
Perfuse the liver tissue with HBSS to remove blood.
-
Digest the tissue with Pronase E and then Collagenase type IV solutions containing DNase I at 37°C with gentle agitation.
-
Filter the resulting cell suspension through a sterile gauze to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells and wash with HBSS.
-
Resuspend the cell pellet in a suitable buffer and carefully layer it onto a Nycodenz or OptiPrep density gradient.
-
Centrifuge at 1400 x g for 20 minutes at 4°C.
-
Carefully collect the HSC layer, which is typically found at the interface of the gradient.
-
Wash the collected cells with HBSS and resuspend in Stellate Cell Growth Medium.
-
Plate the cells on collagen I-coated culture vessels.
-
Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
Protocol 2: Treatment of Primary Human HSCs with this compound
Materials:
-
Primary human hepatic stellate cells (cultured as per Protocol 1)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Stellate Cell Growth Medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working solutions by diluting the stock solution in fresh, pre-warmed Stellate Cell Growth Medium to final concentrations of 5 µM and 10 µM.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment (e.g., if the final concentration of this compound is 10 µM from a 10 mM stock, the final DMSO concentration will be 0.1%).
-
Cell Treatment:
-
Seed primary human HSCs in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Aspirate the old medium from the cells.
-
Add the prepared this compound working solutions (5 µM and 10 µM) and the vehicle control medium to the respective wells.
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression
Materials:
-
Treated and control primary human HSCs
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (SCD1, PPARG, ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
Run the qPCR reaction in a thermal cycler using a standard cycling program (denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated groups and the vehicle control group, normalized to the housekeeping gene.
Protocol 4: Western Blotting for Protein Expression
Materials:
-
Treated and control primary human HSCs
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SCD1, PPARγ, α-SMA, Collagen I, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Densitometry Analysis: Quantify the protein band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Signaling pathway of this compound in hepatic stellate cells.
Caption: Experimental workflow for studying this compound in HSCs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Peroxisome proliferator-activated receptor-γ as a therapeutic target for hepatic fibrosis: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icomidocholic Acid (INT-767) in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of icomidocholic acid (INT-767), a dual agonist for the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), in preclinical mouse models of nonalcoholic steatohepatitis (NASH). The following sections detail recommended dosages, administration protocols, and expected outcomes based on published studies, offering a guide for designing and executing experiments to evaluate the therapeutic potential of INT-767.
I. Introduction to this compound (INT-767)
This compound (INT-767) is a semi-synthetic bile acid derivative that potently and selectively activates both FXR and TGR5.[1] This dual agonism makes it a promising therapeutic candidate for metabolic diseases like NASH, as it can modulate pathways involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[2][3][4] In various mouse models of NASH, INT-767 has demonstrated efficacy in improving key histopathological features, including steatosis, inflammation, and fibrosis.[1][5][6]
II. Dosage and Administration in Mouse Models
The dosage of INT-767 in mouse models of NASH typically ranges from 3 to 10 mg/kg, administered orally once daily (PO, QD).[1][5][6] The selection of a specific dose depends on the experimental goals, the specific mouse model being used, and the duration of the study.
Table 1: Summary of this compound (INT-767) Dosage and Administration in NASH Mouse Models
| Mouse Model | Diet for NASH Induction | INT-767 Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Lepob/ob (ob/ob) | AMLN Diet (high-fat with trans-fat, cholesterol, and fructose) | 3 and 10 mg/kg | Oral gavage (PO), once daily (QD) | 8 weeks | Dose-dependent improvement in steatosis, inflammation, and hepatocyte ballooning.[1][5] | [1],[5] |
| Lepob/ob (ob/ob) | AMLN Diet | 3 and 10 mg/kg | Oral gavage (PO), once daily (QD) | 16 weeks | Greater therapeutic potency and efficacy in improving NASH histopathology compared to obeticholic acid (OCA).[1][5] | [1],[5] |
| C57BL/6J | Western Diet (WD) | Not specified, but used to show FXR-dependent effects | Not specified | Not specified | Prevention of WD-induced hepatic steatosis, inflammation, and fibrosis.[3] | [3] |
| Male Sprague-Dawley Rats | High-Fat Diet (HFD) | Not specified, but used to show anti-inflammatory and anti-steatotic effects | Not specified | 16 weeks | Decreased liver steatosis and inhibited hepatic inflammation.[2] | [2] |
III. Experimental Protocols
A. Induction of NASH in Mouse Models
Several diet-induced models are commonly used to recapitulate the features of human NASH in mice.
1. AMLN Diet in Lepob/ob Mice:
-
Model: Leptin-deficient ob/ob mice, which are genetically predisposed to obesity and metabolic syndrome.
-
Diet: A diet high in fat (with trans-fat), fructose, and cholesterol (e.g., AMLN diet) is fed to the mice.[1][5]
-
Duration: A period of 21 weeks on this diet is typically sufficient to induce biopsy-confirmed NASH with steatosis and fibrosis.[7]
-
Confirmation: Liver biopsies are often performed before treatment initiation to confirm and stratify the severity of NASH.[7]
2. Western Diet in C57BL/6J Mice:
-
Model: Wild-type C57BL/6J mice.
-
Diet: A Western-style diet, characterized by high levels of fat, sucrose, and cholesterol, is provided.[3][8]
-
Duration: Long-term feeding (e.g., up to 60 weeks) can induce progressive NASH-like liver injury.[8] Some protocols combine the diet with a chemical accelerator like low-dose carbon tetrachloride (CCl4) to induce fibrosis more rapidly.[9][10]
3. Methionine and Choline Deficient (MCD) Diet:
-
Model: Various mouse strains can be used.
-
Diet: An MCD diet induces steatohepatitis and fibrosis. A formulation with 0.1% methionine (0.1MCD) has been used to study the effects of Aramchol, another investigational drug for NASH.[11]
-
Duration: Typically, 4 weeks of a 0.1MCD diet is sufficient to induce steatohepatitis and fibrosis.[11]
B. Preparation and Administration of this compound (INT-767)
-
Formulation: INT-767 is typically formulated as a suspension for oral administration. The specific vehicle used for suspension should be reported, as it can influence bioavailability.
-
Administration: Oral gavage is the standard method for precise daily dosing in mice.[5]
-
Control Group: A vehicle control group receiving the same formulation without the active compound should always be included.
C. Assessment of Efficacy
A comprehensive evaluation of the effects of INT-767 should include:
-
Histopathology: Liver sections should be stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Picro-Sirius red or Masson's trichrome staining is used to visualize and quantify fibrosis.[1][12]
-
NAFLD Activity Score (NAS): This scoring system provides a standardized assessment of the histological features of NAFLD.
-
Quantitative Morphometry: Image analysis software can be used to quantify the fractional area of collagen deposition and lipid droplets.[1][6]
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA sequencing can be used to measure the expression of genes involved in fibrosis (e.g., Col1a1), inflammation (e.g., Galectin-3), and bile acid metabolism (e.g., Shp, Bsep, Cyp7a1).[1][3]
-
Biochemical Analysis: Plasma levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose should be measured.[2]
IV. Signaling Pathways and Mechanism of Action
INT-767 exerts its therapeutic effects in NASH primarily through the dual activation of FXR and TGR5.
-
FXR Activation: In the liver, FXR activation leads to the upregulation of the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3] This helps to maintain bile acid homeostasis. FXR activation also plays a role in regulating lipid and glucose metabolism.[2]
-
TGR5 Activation: TGR5 is expressed in various cell types, including Kupffer cells (liver macrophages). Its activation can lead to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] TGR5 activation has also been linked to improved glucose homeostasis.[4]
-
Combined Effects: The dual agonism of INT-767 is thought to provide a synergistic benefit in NASH by simultaneously targeting metabolic dysregulation and inflammation.
Caption: Signaling pathway of this compound (INT-767).
V. Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of INT-767 in a diet-induced mouse model of NASH.
Caption: Experimental workflow for INT-767 in NASH mouse models.
VI. Conclusion
This compound (INT-767) has demonstrated significant therapeutic potential in various preclinical mouse models of NASH. Its dual agonism of FXR and TGR5 allows it to address both the metabolic and inflammatory drivers of the disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct robust preclinical studies to further elucidate the efficacy and mechanism of action of this promising compound. Careful selection of the animal model, appropriate dosing, and comprehensive endpoint analysis are crucial for obtaining translatable results.
References
- 1. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic acid and INT-767 modulate collagen deposition in a NASH in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A preclinical model of severe NASH-like liver injury by chronic administration of a high-fat and high-sucrose diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. galmedpharma.com [galmedpharma.com]
- 12. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase 3 ARMOR Clinical Trial of Icomidocholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase 3 ARMOR clinical trial (NCT04104321) protocol for Icomidocholic acid (also known as Aramchol), an investigational drug for the treatment of nonalcoholic steatohepatitis (NASH). The information is compiled from publicly available clinical trial registries, press releases, and related publications.
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. This compound is a first-in-class, synthetic fatty acid-bile acid conjugate that acts as a partial inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in hepatic lipogenesis. By modulating lipid metabolism, this compound aims to reduce liver steatosis, inflammation, and fibrosis associated with NASH. The ARMOR (Aramchol in NASH and Fibrosis) trial is a pivotal Phase 3 study designed to evaluate the efficacy and safety of this compound in patients with NASH and fibrosis.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of stearoyl-CoA desaturase 1 (SCD1). SCD1 is a critical enzyme in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components of triglycerides and other lipids. In NASH, increased SCD1 activity contributes to the accumulation of fat in the liver (steatosis). By partially inhibiting SCD1, this compound is believed to reduce the synthesis of MUFAs, thereby decreasing hepatic fat content.
Furthermore, preclinical and clinical data suggest that this compound's effects extend beyond SCD1 inhibition, influencing key metabolic signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway. The activation of AMPK promotes fatty acid oxidation and glucose uptake, while the inhibition of mTORC1 suppresses de novo lipogenesis. This dual action on AMPK and mTOR contributes to the overall improvement in liver glucose and lipid homeostasis.[1]
ARMOR Phase 3 Clinical Trial Protocol (NCT04104321)
The ARMOR study is a multinational, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of this compound in adults with NASH and liver fibrosis. The study consists of two parts: an open-label part and a double-blind, placebo-controlled part.[2][3]
Study Design and Workflow
Study Population
The trial enrolls male and female patients aged 18 to 75 years with a histological confirmation of NASH and liver fibrosis stage F2 or F3.[2] Key inclusion and exclusion criteria are summarized below.
Table 1: Key Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Histologically confirmed NASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least 1 point in each component: steatosis, inflammation, and ballooning) | Liver cirrhosis (fibrosis stage F4) |
| Liver fibrosis stage F2 or F3 | Evidence of other chronic liver diseases |
| Body Mass Index (BMI) between 25 and 40 kg/m ² | History of bariatric surgery within 5 years |
| For the double-blind part, presence of pre-diabetes or type 2 diabetes mellitus is required.[2] | Significant alcohol consumption |
| --- | Current or recent use of certain medications known to affect NASH |
Intervention
-
Open-Label Part: All participants receive this compound 300mg administered orally twice daily (BID).[2]
-
Double-Blind Part: Participants are randomized in a 2:1 ratio to receive either this compound 300mg BID or a matching placebo.[2]
Study Objectives and Endpoints
The primary objectives of the ARMOR trial are to evaluate the effect of this compound compared to placebo on NASH resolution and fibrosis improvement.
Table 2: Primary and Key Secondary Endpoints
| Endpoint Type | Endpoint Description |
| Primary | - Resolution of NASH without worsening of fibrosis (defined as at least a 2-point reduction in NAS, with at least a 1-point reduction in inflammation or ballooning, and no worsening of fibrosis stage). |
| - Improvement in liver fibrosis by at least one stage without worsening of NASH.[4] | |
| Key Secondary | - Change from baseline in liver enzymes (ALT, AST, GGT). |
| - Change from baseline in non-invasive markers of fibrosis (e.g., FibroScan, ELF). | |
| - Safety and tolerability of this compound. |
Experimental Protocols (Methodologies)
While a detailed, step-by-step protocol for each experimental procedure is not publicly available, the following outlines the general methodologies based on the trial registration and publications.
Liver Biopsy and Histological Assessment
-
Procedure: Liver biopsies are obtained at screening and at specified follow-up time points (e.g., week 24, 48, or 72 in the open-label part).[5]
-
Central Reading: All biopsy slides are read centrally by at least two independent pathologists blinded to treatment allocation and timing of the biopsy.
-
Scoring Systems:
-
NAFLD Activity Score (NAS): Used to grade the severity of NASH based on scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2).
-
Fibrosis Staging: Assessed using the NASH Clinical Research Network (CRN) fibrosis staging system (F0-F4).
-
Non-Invasive Tests (NITs) for Liver Fibrosis and Steatosis
-
Transient Elastography (FibroScan): To measure liver stiffness as an indicator of fibrosis.
-
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF): To quantify the amount of fat in the liver.
-
Biomarkers: Serum-based tests such as the Enhanced Liver Fibrosis (ELF) score and other markers of fibrosis and inflammation are collected.
Safety Assessments
Safety is monitored throughout the study and includes the recording of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, and urinalysis).
Summary of Open-Label Part Results
Interim and final results from the open-label part of the ARMOR study have been reported, providing insights into the efficacy and safety of this compound 300mg BID.
Table 3: Key Efficacy Results from the ARMOR Open-Label Part
| Efficacy Endpoint | Result |
| Fibrosis Improvement (≥1 stage) | - At week 48, 39% of patients achieved at least a one-stage improvement in fibrosis without worsening of NASH.[5] |
| - Using a ranked-paired reading methodology, 61% of patients showed fibrosis improvement at week 48.[5] | |
| NASH Resolution | - At week 48, 26.5% of patients achieved NASH resolution without worsening of fibrosis.[5] |
| Non-Invasive Tests | - Statistically significant reductions in liver stiffness as measured by FibroScan were observed.[6] |
| - Significant reductions in liver enzymes (ALT and AST) were also reported.[6] |
Table 4: Safety and Tolerability from the ARMOR Open-Label Part
| Safety Parameter | Observation |
| Adverse Events (AEs) | This compound was generally well-tolerated. The majority of AEs were mild to moderate in severity. |
| Serious Adverse Events (SAEs) | The incidence of SAEs was low and comparable to what would be expected in this patient population. |
| Discontinuations due to AEs | The rate of discontinuation due to adverse events was low. |
Conclusion
The Phase 3 ARMOR clinical trial is a comprehensive study evaluating the potential of this compound as a treatment for NASH with fibrosis. The protocol utilizes both histological and non-invasive endpoints to assess efficacy. Results from the open-label portion of the study are encouraging, demonstrating improvements in both fibrosis and NASH resolution with a favorable safety profile. The ongoing double-blind, placebo-controlled part of the trial will be critical in confirming these findings and establishing the clinical benefit of this compound for patients with NASH. These application notes provide a framework for understanding the design and execution of this pivotal trial.
References
- 1. galmedpharma.com [galmedpharma.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Clinical Study to Evaluate the Efficacy and Safety of Aramchol in Subjects With NASH (ARMOR) [ctv.veeva.com]
- 4. Galmed Pharmaceuticals Initiated ARMOR, a Phase 3/4 Registrational Study of Aramchol in Subjects With NASH and Fibrosis [prnewswire.com]
- 5. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 6. Galmed reports results from the Open-Label part of the ARMOR study showing improvements in histology, imaging, and biomarkers with Aramchol [prnewswire.com]
Icomidocholic Acid (Aramchol™) 300mg BID Dosing Regimen: Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical investigation of icomidocholic acid (also known as Aramchol™), focusing on the 300mg twice-daily (BID) dosing regimen. This document synthesizes data from clinical studies, outlines experimental protocols, and visualizes key pathways and workflows to support ongoing research and development in the field of non-alcoholic steatohepatitis (NASH) and associated fibrotic liver diseases.
Introduction
This compound is a novel synthetic fatty acid-bile acid conjugate that acts as a partial inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the lipogenesis pathway. By modulating hepatic lipid metabolism, this compound has demonstrated potential to ameliorate the core pathologies of NASH: steatosis, inflammation, and fibrosis. Clinical development has progressed to a Phase 3 trial, the ARMOR study, which utilizes a 300mg BID dosing regimen. This dose was selected based on pharmacokinetic modeling and a Phase I study, which demonstrated that splitting the 600mg daily dose into two 300mg doses increases drug exposure by 53%, potentially enhancing efficacy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the open-label part of the Phase 3 ARMOR study, which evaluated the efficacy and safety of this compound 300mg BID in patients with NASH and liver fibrosis.
Table 1: Baseline Characteristics of Patients in the ARMOR Open-Label Study
| Characteristic | Value (N=51) |
| Mean Age (years) | 57.8 |
| Male (%) | 45.1 |
| Mean Body Mass Index ( kg/m ²) | 32.4 |
| Type 2 Diabetes Mellitus (%) | 60.8 |
| Hypertension (%) | 70.6 |
| Dyslipidemia (%) | 72.5 |
| Baseline Fibrosis Stage (NASH-CRN) | |
| F1 | 11 (21.6%) |
| F2 | 19 (37.3%) |
| F3 | 21 (41.2%) |
| Mean NAFLD Activity Score (NAS) | 5.2 |
Data sourced from the ARMOR open-label study publication in Hepatology.[2]
Table 2: Histological Efficacy of this compound 300mg BID
| Endpoint | <48 Weeks Treatment | ≥48 Weeks Treatment |
| Fibrosis Improvement ≥1 Stage (NASH-CRN) | 25% | 39% |
| Fibrosis Improvement (Ranked Pair Assessment) | 43% | 61% |
| Fibrosis Improvement (Any Ph-FCS Reduction) | 54% | 100% |
| Fibrosis Improvement (Substantial Ph-FCS Reduction) | 21% | 65% |
| NASH Resolution without Worsening of Fibrosis | - | 26.5% |
Ph-FCS: phenotypic Fibrosis Composite Severity score from digital image analysis. Data from the ARMOR open-label study.[2]
Table 3: Effect of this compound 300mg BID on Non-Invasive Tests (NITs) of Liver Injury and Fibrosis
| Biomarker | Mean Change from Baseline (p-value) |
| Liver Stiffness (FibroScan) | -2.5 kPa (p<0.0001 at 72 weeks) |
| Alanine Aminotransferase (ALT) | -22 U/L (p<0.0001 at 72 weeks) |
| Aspartate Aminotransferase (AST) | -18 U/L (p<0.0001 at 72 weeks) |
| FIB-4 | -0.30 (p<0.0001 at 72 weeks) |
| Pro-C3 | Significant reduction (p<0.0001 at 24 weeks) |
| Enhanced Liver Fibrosis (ELF) Score | Significant reduction (p=0.0038 at 24 weeks) |
Data from the ARMOR open-label study press releases and publications.[3]
Experimental Protocols
The following protocols are based on the methodologies employed in the ARMOR clinical trial (NCT04104321).[4]
Study Design: ARMOR Open-Label Part
-
Objective: To evaluate the safety, pharmacokinetics, and kinetics of histological and non-invasive test responses to this compound 300mg BID in patients with NASH and fibrosis.
-
Design: A multicenter, open-label, single-arm study.
-
Patient Population: 150 adult patients (age 18-75 years) with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) ≥4 (with at least 1 point in each component) and liver fibrosis stage F1-F3.
-
Intervention: this compound 300mg administered orally twice daily.
-
Duration: Patients were randomized to undergo a post-baseline liver biopsy at 24, 48, or 72 weeks.
-
Primary Outcome Measures:
-
Kinetics of fibrosis improvement of at least one stage without worsening of NASH.
-
Kinetics of NASH resolution without worsening of fibrosis.
-
-
Secondary Outcome Measures:
-
Changes in liver enzymes (ALT, AST, GGT).
-
Changes in non-invasive markers of fibrosis (e.g., Liver Stiffness Measurement by VCTE, FIB-4, ELF, Pro-C3).
-
Safety and tolerability.
-
Liver Biopsy and Histological Assessment
-
Biopsy Procedure: Percutaneous liver biopsies were obtained at screening and at the assigned post-baseline time point (24, 48, or 72 weeks).
-
Sample Processing: Biopsy samples were fixed, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and trichrome for histological evaluation.
-
Conventional Pathological Reading:
-
A consensus reading of the biopsies was performed by three central hepatopathologists who were blinded to the timing of the biopsy.
-
The NASH Clinical Research Network (CRN) scoring system was used to evaluate the grade of steatosis, lobular inflammation, and hepatocellular ballooning (NAFLD Activity Score), and the stage of fibrosis.
-
A ranked pair assessment ("improved," "stable," or "worsened") was also conducted by the same pathologists.[2]
-
-
-
Slides were scanned to create high-resolution digital images.
-
An artificial intelligence-based platform (e.g., PharmaNest's FibroNest™) was used to quantify fibrosis. This generated a continuous phenotypic Fibrosis Composite Severity (Ph-FCS) score.[5]
-
Fibrosis improvement was defined as a pre-specified absolute or relative reduction in the Ph-FCS score.[6]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in NASH.
Experimental Workflow of the ARMOR Open-Label Study
Caption: ARMOR open-label study experimental workflow.
Logical Relationship for Dose Selection
Caption: Rationale for 300mg BID dose selection.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Aramchol improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Breakthroughs in therapies for NASH and remaining challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icomidocholic Acid Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Icomidocholic Acid and its Cellular Targets
This compound, also known as Aramchol, is a synthetic fatty acid-bile acid conjugate under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic diseases. Its primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids.[1][2] By inhibiting SCD1, this compound reduces hepatic lipid accumulation and has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical and clinical studies.[3][4]
While SCD1 is its primary target, as a bile acid conjugate, it is also important to characterize the activity of this compound on key bile acid receptors, such as the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[5][6] Evaluating the off-target effects or potential dual-activity on receptors like FXR is crucial for a comprehensive understanding of its pharmacological profile.
These application notes provide detailed protocols for two key cell-based assays to determine the efficacy of this compound: a Farnesoid X Receptor (FXR) Activation Assay and a Stearoyl-CoA Desaturase 1 (SCD1) Inhibition Assay.
Data Presentation
The following tables summarize the expected quantitative data from the described cell-based assays for this compound.
Table 1: Farnesoid X Receptor (FXR) Activation Assay
| Compound | Cell Line | Assay Type | EC50 | Fold Activation (at 10 µM) |
| This compound (Aramchol) | HEK293T | Luciferase Reporter | Data not available | To be determined |
| Chenodeoxycholic acid (CDCA) - Positive Control | HEK293T | Luciferase Reporter | ~10 µM[6] | ~8-12 fold |
| Obeticholic acid (OCA) - Positive Control | HEK293T | Luciferase Reporter | ~100 nM[7] | ~15-20 fold |
| Vehicle (DMSO) | HEK293T | Luciferase Reporter | N/A | 1 |
Table 2: Stearoyl-CoA Desaturase 1 (SCD1) Inhibition Assay
| Compound | Cell Line | Assay Type | IC50 | % Inhibition (at 10 µM) |
| This compound (Aramchol) | HepG2 | LC/MS-based | To be determined | Significant reduction in SCD1 activity is expected[3][4] |
| CAY10566 - Positive Control | HepG2 | LC/MS-based | ~6 µM[8] | >90% |
| Vehicle (DMSO) | HepG2 | LC/MS-based | N/A | 0% |
Note: A concentration of 10 µM this compound has been shown to significantly reduce SCD1 mRNA levels.[3][4] The IC50 value can be determined through a dose-response experiment.
Mandatory Visualizations
Signaling Pathways
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Caption: Stearoyl-CoA Desaturase 1 (SCD1) Signaling Pathway.
Experimental Workflows
Caption: FXR Reporter Gene Assay Workflow.
Caption: SCD1 Inhibition Assay Workflow.
Experimental Protocols
Farnesoid X Receptor (FXR) Reporter Gene Assay
Objective: To determine if this compound can activate the Farnesoid X Receptor (FXR) and induce the expression of a reporter gene in a cell-based assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
FXRE-luciferase reporter plasmid (e.g., pGL4.27[luc2P/FXRE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (Aramchol)
-
Chenodeoxycholic acid (CDCA) - positive control
-
Obeticholic acid (OCA) - positive control
-
DMSO - vehicle control
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol for the chosen transfection reagent.
-
For each well, prepare a DNA mixture containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid. A suggested ratio is 10:10:1 (FXR:FXRE-luc:Renilla).
-
Add the transfection complex to the cells and gently mix.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, CDCA, and OCA in serum-free DMEM. A typical concentration range would be from 0.01 µM to 100 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration (typically ≤0.1%).
-
After 24 hours of transfection, carefully remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves adding the first luciferase reagent to measure firefly luciferase activity, followed by the addition of a second reagent to quench the firefly signal and measure Renilla luciferase activity.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well to correct for transfection efficiency.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cell-Based Stearoyl-CoA Desaturase 1 (SCD1) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on SCD1 activity in a cellular context by measuring the conversion of a stable isotope-labeled saturated fatty acid to its monounsaturated product.
Materials:
-
HepG2 cells
-
MEM with 10% FBS and 1% Penicillin-Streptomycin
-
24-well cell culture plates
-
This compound (Aramchol)
-
SCD1 inhibitor (e.g., CAY10566) - positive control
-
DMSO - vehicle control
-
Deuterium-labeled stearic acid (d7-stearic acid) complexed to BSA
-
Methanol, Hexane, Chloroform (for lipid extraction)
-
Liquid Chromatography-Mass Spectrometry (LC/MS) system
Protocol:
-
Cell Seeding and Growth:
-
Seed HepG2 cells in 24-well plates at a density that allows them to reach confluency at the time of the assay.
-
Grow the cells in complete growth medium at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Once the cells are confluent, aspirate the growth medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM), a positive control inhibitor, or vehicle (DMSO) in serum-free medium.
-
Incubate for 2-4 hours at 37°C and 5% CO2.
-
-
Substrate Addition:
-
Prepare a solution of d7-stearic acid complexed to BSA in serum-free medium.
-
Add the d7-stearic acid solution to each well to a final concentration of approximately 50-100 µM.
-
Incubate for 4-6 hours at 37°C and 5% CO2 to allow for the conversion of the labeled substrate.
-
-
Lipid Extraction:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Extract the total cellular lipids using a suitable solvent extraction method (e.g., Folch or Bligh-Dyer method). A common procedure involves adding a mixture of chloroform:methanol (2:1, v/v) to the cells, followed by vortexing and centrifugation to separate the lipid-containing organic phase.
-
Carefully collect the organic phase and dry it under a stream of nitrogen.
-
-
LC/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC/MS analysis (e.g., methanol).
-
Analyze the samples using a reverse-phase LC column coupled to a mass spectrometer.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of d7-stearic acid and the product, d7-oleic acid.
-
-
Data Analysis:
-
Calculate the peak areas for d7-stearic acid and d7-oleic acid in each sample.
-
Determine the percent conversion of d7-stearic acid to d7-oleic acid for each treatment condition.
-
Calculate the percent inhibition of SCD1 activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]
- 6. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing Icomidocholic Acid in In Vitro NASH Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The complex pathophysiology of NASH presents significant challenges for drug discovery and development. Robust and predictive in vitro models that recapitulate the key features of NASH are crucial for screening and evaluating the efficacy of novel therapeutic agents.
Icomidocholic acid (also known as INT-767) is a potent, orally active, dual agonist for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).[2] Both FXR and TGR5 are key regulators of bile acid, glucose, and lipid metabolism, as well as inflammatory and fibrotic processes.[3] Activation of these receptors has emerged as a promising therapeutic strategy for NASH.[3] These application notes provide detailed protocols for utilizing advanced in vitro NASH models to test the efficacy of this compound and similar compounds.
Key Pathological Features of NASH to Model In Vitro:
-
Steatosis: Accumulation of lipids (triglycerides) within hepatocytes.
-
Inflammation: Activation of Kupffer cells (liver macrophages) and subsequent release of pro-inflammatory cytokines.
-
Hepatocyte Injury and Ballooning: Damage to hepatocytes leading to cell swelling and apoptosis.
-
Fibrosis: Activation of hepatic stellate cells (HSCs), leading to the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.
Recommended In Vitro NASH Models
Complex 3D multicellular models are recommended to capture the intricate cell-cell interactions involved in NASH pathogenesis.
-
3D Spheroid Co-culture Model: This model combines primary human hepatocytes, hepatic stellate cells, and Kupffer cells in a self-assembling spheroid structure. This architecture mimics the in vivo liver microenvironment, allowing for the assessment of steatosis, inflammation, and fibrosis in a single system.
-
Hepatocyte-Stellate Cell Co-culture Model: A simpler 2D or 3D model focusing on the interaction between hepatocytes and HSCs, which is central to the development of fibrosis. This model is particularly useful for assessing the anti-fibrotic potential of compounds.
Experimental Protocols
Protocol 1: 3D Spheroid Co-culture NASH Model
This protocol outlines the formation of 3D liver spheroids and the induction of a NASH phenotype for testing this compound.
Materials:
-
Primary human hepatocytes
-
Primary human hepatic stellate cells (HSCs)
-
Primary human Kupffer cells
-
Ultra-low attachment 96-well round-bottom plates
-
Hepatocyte culture medium
-
NASH induction medium: Hepatocyte culture medium supplemented with a mixture of free fatty acids (e.g., 200 µM oleic acid and 100 µM palmitic acid) and a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS).
-
This compound (INT-767)
-
Reagents for endpoint analysis (see below)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of hepatocytes, HSCs, and Kupffer cells at a ratio of 70:20:10.
-
Seed the cell suspension into ultra-low attachment 96-well plates at a density of 1,500-2,500 cells per well.
-
Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.
-
-
Spheroid Formation:
-
Incubate the plates at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation daily using a light microscope.
-
-
NASH Induction and this compound Treatment:
-
After spheroid formation (Day 3), carefully replace half of the culture medium with fresh hepatocyte culture medium (for control spheroids) or NASH induction medium.
-
Prepare serial dilutions of this compound in the respective media. Add the compound to the designated wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Culture the spheroids for an additional 7-14 days, performing a half-medium change with fresh medium and compound every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect the spheroids and culture supernatants for analysis.
-
Protocol 2: Hepatocyte-Stellate Cell Co-culture Model for Fibrosis Assessment
This protocol focuses on evaluating the anti-fibrotic effects of this compound.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Primary human hepatic stellate cells or LX-2 cells
-
Collagen-coated 24- or 48-well plates
-
Co-culture medium
-
NASH induction medium (as described in Protocol 1)
-
This compound (INT-767)
-
Reagents for endpoint analysis (see below)
Procedure:
-
Cell Seeding:
-
Seed hepatocytes onto collagen-coated plates and allow them to attach and form a monolayer (approximately 24 hours).
-
Seed HSCs on top of the hepatocyte monolayer. The ratio of hepatocytes to HSCs can be optimized, but a common starting point is 5:1.
-
-
Co-culture and NASH Induction:
-
Allow the co-culture to stabilize for 24-48 hours.
-
Replace the medium with NASH induction medium to stimulate fibrosis.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound in the NASH induction medium. Include a vehicle control.
-
Culture for 72-144 hours, with medium and compound changes as required.
-
-
Endpoint Analysis:
-
Collect cell lysates and culture supernatants for analysis of fibrotic markers.
-
Quantitative Endpoint Analysis
A variety of assays can be used to quantify the effects of this compound on the key hallmarks of NASH.
| Hallmark | Endpoint | Assay |
| Steatosis | Intracellular triglyceride content | AdipoRed Assay, Oil Red O Staining and quantification |
| Inflammation | Pro-inflammatory cytokine secretion | ELISA or Luminex assay for TNF-α, IL-6, etc. in culture supernatant |
| Gene expression of inflammatory markers | qRT-PCR for TNF-α, IL-6, MCP-1, etc. | |
| Hepatocyte Injury | Release of liver enzymes | ALT, AST, and LDH assays on culture supernatant |
| Fibrosis | Collagen deposition | Sirius Red staining and quantification, Second Harmonic Generation (SHG) imaging |
| Gene expression of fibrotic markers | qRT-PCR for COL1A1, α-SMA (ACTA2), TIMP-1 | |
| Protein expression of fibrotic markers | Western blot or immunofluorescence for α-SMA, collagen type I | |
| MMP activity | Gelatin zymography for MMP2 and MMP9 activity in culture supernatant |
Data Presentation
The following tables summarize hypothetical data for this compound in a co-culture NASH model, based on published findings for similar compounds.[4]
Table 1: Effect of this compound on Collagen Deposition
| Treatment | Concentration | Collagen Deposition (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.00 |
| NASH Induction | - | 3.50 |
| This compound | 1 µM | 2.10 |
| This compound | 10 µM | 1.25 |
| Obeticholic Acid (Reference) | 10 µM | 1.65 |
Table 2: Effect of this compound on MMP2/9 Activity
| Treatment | Concentration | MMP2/9 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.00 |
| NASH Induction | - | 0.45 |
| This compound | 1 µM | 0.75 |
| This compound | 10 µM | 1.15 |
| Obeticholic Acid (Reference) | 10 µM | 0.95 |
Signaling Pathways and Experimental Workflow
FXR and TGR5 Signaling in NASH
This compound activates both FXR and TGR5, leading to a cascade of downstream effects that ameliorate the pathological features of NASH.
Caption: Signaling pathway of this compound via FXR and TGR5 in NASH.
Experimental Workflow for In Vitro NASH Model
The following diagram illustrates the general workflow for testing this compound in a 3D spheroid NASH model.
Caption: Experimental workflow for testing this compound in a 3D NASH model.
Conclusion
The described in vitro NASH models and protocols provide a robust framework for the preclinical evaluation of this compound. By utilizing multicellular 3D spheroids, researchers can capture the complex interplay of different liver cell types in NASH pathogenesis and obtain quantitative data on the compound's efficacy in mitigating steatosis, inflammation, and fibrosis. These models, coupled with the detailed endpoint analyses, will aid in elucidating the mechanism of action of this compound and support its further development as a potential therapeutic for NASH.
References
- 1. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic acid and INT-767 modulate collagen deposition in a NASH in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Icomidocholic Acid in Liver Organoid Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of three-dimensional (3D) liver organoid technology has revolutionized in vitro modeling of liver physiology and pathology. These self-organizing structures, derived from pluripotent stem cells or primary liver tissues, recapitulate the cellular composition and micro-architecture of the native liver, offering a sophisticated platform for disease modeling, drug screening, and toxicological studies. This document provides detailed application notes and protocols for the use of Icomidocholic acid (Aramchol), a novel synthetic fatty acid-bile acid conjugate, in liver organoid research.
This compound is a first-in-class, liver-targeted Stearoyl-CoA Desaturase 1 (SCD1) modulator.[1] SCD1 is a critical enzyme in the synthesis of monounsaturated fatty acids, and its inhibition has shown therapeutic potential in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] By downregulating SCD1, this compound has been observed to reduce liver fat, inflammation, and fibrosis in preclinical models.[1][3]
These application notes also draw parallels with Obeticholic Acid (OCA), a potent and selective Farnesoid X Receptor (FXR) agonist. While distinct in its primary mechanism, OCA provides a valuable comparative context for studying bile acid signaling and metabolic regulation in liver organoids. OCA has been extensively studied for its therapeutic effects in chronic liver diseases and its mechanism of action through FXR activation is well-documented.[4][5]
Application Notes
Modeling NAFLD and NASH in Liver Organoids
Liver organoids can be induced to mimic the pathological features of NAFLD and NASH by exposure to high concentrations of free fatty acids (FFAs).[6] This in vitro disease model provides a robust system to investigate the therapeutic effects of compounds like this compound.
-
Mechanism of Action: this compound's primary target is SCD1.[1] In the context of NAFLD/NASH organoid models, its application is expected to reduce lipid accumulation (steatosis) by inhibiting the synthesis of monounsaturated fatty acids.[2] Furthermore, it has demonstrated anti-fibrotic effects in hepatic stellate cells by downregulating the expression of fibrogenic markers.[7]
-
Comparative Compound (Obeticholic Acid): Obeticholic acid activates FXR, a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[5] In NAFLD/NASH models, OCA has been shown to improve liver histology by reducing inflammation and fibrosis.[8][9] Comparing the effects of this compound and OCA in liver organoids can help dissect the distinct and overlapping pathways involved in SCD1 inhibition and FXR activation.
Studying Anti-Fibrotic Effects
Liver fibrosis is a common endpoint for many chronic liver diseases. Liver organoids, particularly those co-cultured with hepatic stellate cells, can model the fibrotic process.
-
This compound: Studies on primary human hepatocytes and hepatic stellate cells have shown that this compound can downregulate the expression of key fibrotic genes such as ACTA2 and COL1A1.[10] It also upregulates the expression of PPARG, a nuclear receptor with anti-fibrotic properties.[7]
-
Obeticholic Acid: OCA has also demonstrated anti-fibrotic effects, which are mediated through FXR activation in hepatocytes and subsequent signaling to other liver cell types.[11]
Drug Metabolism and Toxicity Screening
Mature liver organoids express key drug-metabolizing enzymes and transporters, making them suitable for assessing the metabolic fate and potential hepatotoxicity of new chemical entities. The effects of this compound on the expression and activity of cytochrome P450 enzymes can be evaluated in this system.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and the comparative compound, Obeticholic acid. While direct data from liver organoid studies is emerging, the presented data from primary human hepatocytes and clinical trials provide a strong indication of the expected outcomes in a well-differentiated liver organoid model.
Table 1: Effect of this compound (Aramchol) on Gene Expression in Primary Human Hepatocytes
| Gene | Treatment Concentration | Treatment Duration | Fold Change vs. Vehicle | Reference |
| SCD1 | 5 µM | 24 hours | ↓ 0.6 | [7] |
| 10 µM | 24 hours | ↓ 0.4 | [7] | |
| 5 µM | 48 hours | ↓ 0.5 | [7] | |
| 10 µM | 48 hours | ↓ 0.3 | [7] | |
| PPARG | 5 µM | 24 hours | ↑ 1.5 | [7] |
| 10 µM | 24 hours | ↑ 2.0 | [7] | |
| 5 µM | 48 hours | ↑ 1.8 | [7] | |
| 10 µM | 48 hours | ↑ 2.5 | [7] |
Table 2: Effect of Obeticholic Acid (OCA) on Gene Expression in Primary Human Hepatocytes
| Gene | Treatment | Outcome | Reference |
| BSEP | OCA | Increased expression | [4] |
| CYP7A1 | OCA | Decreased expression | [4] |
Table 3: Histological Improvement in NASH Patients Treated with Obeticholic Acid (OCA) from Clinical Trials
| Histological Feature | OCA Treatment | Odds Ratio (95% CI) vs. Placebo | Reference |
| Fibrosis Improvement | 25 mg/day | 2.23 (1.56–3.20) | [8] |
| NASH Resolution | 25 mg/day | 1.60 (1.04–2.48) | [8] |
| Hepatocellular Ballooning Improvement | 25 mg/day | 1.83 (1.35–2.47) | [8] |
| Lobular Inflammation Improvement | 25 mg/day | 1.62 (1.13–2.32) | [8] |
Experimental Protocols
Protocol 1: General Culture of Human Liver Organoids
This protocol is adapted from established methods for generating and maintaining human liver organoids from primary liver tissue or pluripotent stem cells.
Materials:
-
Liver Organoid Expansion Medium
-
Liver Organoid Differentiation Medium
-
Basement Membrane Matrix (e.g., Matrigel® or Cultrex®)
-
24-well tissue culture plates
-
General cell culture reagents and equipment
Procedure:
-
Initiation: Isolate human liver progenitor cells or differentiate pluripotent stem cells towards a hepatic lineage.
-
Embedding: Resuspend the cells in Basement Membrane Matrix and plate as domes in a 24-well plate.
-
Polymerization: Allow the domes to solidify at 37°C for 15-30 minutes.
-
Expansion: Add Liver Organoid Expansion Medium to each well and culture at 37°C and 5% CO2. Change the medium every 2-3 days.
-
Passaging: When organoids become large and dense, mechanically or enzymatically dissociate them and re-plate in fresh Basement Membrane Matrix.
-
Differentiation: For mature hepatocyte-like functions, switch to Liver Organoid Differentiation Medium for 7-14 days prior to experimentation.
Protocol 2: Treatment of Liver Organoids with this compound
Materials:
-
Mature liver organoids in culture
-
This compound (Aramchol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium (as used for organoid maintenance)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[7] Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 5 µM and 10 µM).[7] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the liver organoid cultures and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the organoids for the desired duration (e.g., 24 or 48 hours).[7]
-
Analysis: After incubation, harvest the organoids for downstream analysis, such as RNA extraction for gene expression analysis (qRT-PCR), protein extraction for western blotting, or fixation for immunofluorescence staining.
Protocol 3: Assessment of Gene Expression by qRT-PCR
Materials:
-
Treated and control liver organoids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SCD1, PPARG, ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Harvest organoids and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
References
- 1. galmedpharma.com [galmedpharma.com]
- 2. Stearoyl-CoA desaturase 1: A potential target for non-alcoholic fatty liver disease?-perspective on emerging experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Aramchol in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of liver organoids: Advances in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Obeticholic Acid, a Farnesoid X Receptor Agonist, in Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice Hepatic Organoids for Modeling Nonalcoholic Fatty Liver Disease and Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Oral Gavage Administration of Cholic Acid Analogs in Rodents
Disclaimer: No specific information is publicly available for a compound named "Icomidocholic acid." The following application notes and protocols are based on the well-characterized synthetic cholic acid analog, Obeticholic Acid (OCA) , a potent farnesoid X receptor (FXR) agonist. This information is intended to serve as a representative example for researchers working with novel cholic acid derivatives.
Introduction
Obeticholic acid (OCA) is a semi-synthetic bile acid analog derived from the primary human bile acid, chenodeoxycholic acid. It is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR plays a critical role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by OCA initiates a signaling cascade that modulates the expression of genes involved in bile acid synthesis and transport, thereby reducing the overall concentration of circulating bile acids. These characteristics make OCA and similar cholic acid analogs valuable tools for preclinical research in areas such as cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and other metabolic disorders.
This document provides detailed protocols for the preparation and oral gavage administration of OCA in rodents, along with an overview of its mechanism of action and expected pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize representative dosage and pharmacokinetic data for Obeticholic Acid in rodents. It is important to note that these values can vary depending on the specific rodent strain, sex, age, and experimental conditions.
Table 1: Dosage Information for Obeticholic Acid in Rodent Studies
| Species | Dosage Range (mg/kg/day) | Route of Administration | Study Context | Reference |
| Mouse | 5 - 30 | Oral Gavage / Diet | Gestational Cholestasis, Cholestatic Liver Injury | [3][4] |
| Rat | 5 - 75 | Oral Gavage | Hepatic Ischemia/Reperfusion, Embryo-fetal Development | [5][6] |
| Rat | 30 | Oral Gavage | Decompensated Liver Cirrhosis | [7] |
Table 2: Representative Pharmacokinetic Parameters of Obeticholic Acid in Rodents
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Note |
| Rat | 30 (oral) | ~1500 | ~4 | ~8000 | Values are approximate, derived from graphical data in a cirrhosis model and may differ in healthy animals. |
Note: Detailed pharmacokinetic data for OCA in healthy rodents is not consistently reported in publicly available literature. The provided data is an estimation from a study in a disease model and should be used as a general guideline. Researchers should perform pharmacokinetic studies for their specific compound and experimental setup.
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
Obeticholic Acid (or other cholic acid analog) powder
-
Vehicle (e.g., 1% Methylcellulose in sterile water, Corn oil)
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Homogenizer (optional, for suspensions)
-
Sterile water or saline
Procedure:
-
Calculate the required amount of compound: Based on the desired dose (mg/kg), the number of animals, and the average body weight of the animals, calculate the total mass of the cholic acid analog needed.
-
Weigh the compound: Accurately weigh the calculated amount of the compound powder.
-
Prepare the vehicle: Prepare the chosen vehicle. For suspensions like 1% methylcellulose, it is recommended to prepare it in advance.
-
Prepare the dosing solution:
-
Add the weighed compound to a conical tube.
-
Add a small amount of the vehicle and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
For compounds with low solubility, sonication or homogenization may be necessary to achieve a uniform suspension.
-
-
Final concentration: The final concentration should be calculated to ensure the desired dose is administered in a suitable volume for the animal (see Table 3).
Oral Gavage Administration Protocol
This protocol provides a general guideline for oral gavage in mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[8][9]
Materials:
-
Prepared dosing solution
-
Appropriately sized gavage needles (see Table 3)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Permanent marker (optional)
Table 3: Recommended Gavage Needle Sizes and Dosing Volumes
| Species | Body Weight (g) | Gavage Needle Gauge | Gavage Needle Length | Maximum Dosing Volume (mL/kg) |
| Mouse | 20-30 | 20-22 G | 38 mm | 10 |
| Rat | 200-300 | 16-18 G | 50-75 mm | 10 |
Source: Adapted from multiple institutional guidelines.[8][10]
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
If necessary, briefly fast the animal (e.g., 2-4 hours) to ensure an empty stomach, which can improve absorption.
-
-
Restraint:
-
Mouse: Gently restrain the mouse by the scruff of the neck using the thumb and forefinger of your non-dominant hand. The grip should be firm but not restrictive to the animal's breathing. The hindquarters can be supported by the remaining fingers of the same hand.
-
Rat: Securely restrain the rat by placing your thumb and forefinger around the animal's head, with your other fingers supporting the back and shoulders. The body can be further secured with your forearm.
-
-
Gavage Needle Insertion:
-
Ensure the animal's head is tilted slightly upwards to straighten the path to the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).[9]
-
Carefully advance the needle along the roof of the mouth towards the back of the throat.
-
Allow the animal to swallow the tip of the needle, which will facilitate its entry into the esophagus.
-
Gently advance the needle into the esophagus until the pre-measured depth is reached. Do not force the needle. If resistance is met, withdraw the needle and attempt re-insertion.
-
-
Administration of the Compound:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the dosing solution.
-
Administering the solution slowly helps to prevent reflux.
-
-
Post-Administration:
-
Gently and smoothly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-dosing.[9]
-
Mechanism of Action and Signaling Pathway
Obeticholic acid and other similar cholic acid analogs function as agonists for the Farnesoid X Receptor (FXR). The activation of FXR in the liver and intestine triggers a complex signaling cascade that regulates bile acid homeostasis.
FXR Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 3. Anti–Cholestatic Therapy with Obeticholic Acid Improves Short-Term Memory in Bile Duct–Ligated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid Protects against Gestational Cholestasis-Induced Fetal Intrauterine Growth Restriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Obeticholic acid reduces biliary and hepatic matrix metalloproteinases activity in rat hepatic ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Profile of Obeticholic Acid and Endogenous Bile Acids in Rats with Decompensated Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Preparation of Icomidocholic Acid Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icomidocholic acid, also known as Aramchol, is a synthetic fatty acid-bile acid conjugate composed of cholic acid and arachidic acid.[1][2] It is an orally active and liver-targeted inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][3] Inhibition of SCD1 has shown potential in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) by reducing liver fat content, dissolving cholesterol crystals, and exerting anti-fibrotic effects.[1][2] In cell culture models, particularly with hepatic stellate cells (HSCs), this compound has been demonstrated to down-regulate fibrogenic markers and modulate lipid metabolism.[4][5]
These application notes provide detailed protocols for the preparation of this compound solutions and their application in cell culture experiments, with a focus on studying its effects on hepatic stellate cells.
Data Presentation
The following table summarizes the quantitative effects of this compound on gene expression in the human hepatic stellate cell line, LX-2.
| Target Gene | Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on mRNA Expression | Reference |
| SCD1 | LX-2 | 5 | 24 | Down-regulated | [4][5] |
| SCD1 | LX-2 | 10 | 24 | Significantly Down-regulated | [4][5] |
| SCD1 | LX-2 | 5 | 48 | Down-regulated | [4][5] |
| SCD1 | LX-2 | 10 | 48 | Significantly Down-regulated | [4][5] |
| ACTA2 (α-SMA) | LX-2 | 10 | 48 | Significantly Down-regulated | [4][5] |
| COL1A1 | LX-2 | 10 | 48 | Significantly Down-regulated | [4][5] |
| PPARG | LX-2 | 10 | 48 | Significantly Up-regulated | [4][5] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of SCD1. This enzyme plays a crucial role in lipid metabolism and its inhibition has downstream effects on pathways involved in liver fibrosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a stock solution and subsequent working solutions of this compound for treating cells in culture.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
1. Preparation of a 10 mM DMSO Stock Solution:
a. this compound has a molecular weight of 702.1 g/mol . b. To prepare a 10 mM stock solution, weigh out 7.02 mg of this compound powder. c. Dissolve the powder in 1 mL of sterile DMSO. d. Vortex thoroughly until the powder is completely dissolved. If necessary, gentle heating and/or sonication can be used to aid dissolution.[4] e. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
2. Preparation of a 10X Working Solution (for a final concentration of 10 µM in cell culture):
a. This protocol is adapted from a formulation for in vivo use and should be tested for cytotoxicity in your specific cell line.[4] b. To prepare a 100 µM (10X) working solution, dilute the 10 mM DMSO stock solution 1:100 in your cell culture medium. For example, add 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. c. Vortex the working solution gently before adding it to your cell culture.
Note on Solvent Choice: While a DMSO-based stock solution is common for in vitro studies, for in vivo applications or if DMSO toxicity is a concern, a co-solvent system can be used. A published protocol for a 2.08 mg/mL (2.96 mM) solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] However, the final concentration of these solvents in the cell culture medium should be carefully controlled to minimize cytotoxicity.
Protocol 2: Treatment of Hepatic Stellate Cells (LX-2) with this compound
This protocol provides a step-by-step guide for treating the human hepatic stellate cell line LX-2 with this compound to assess its effects on gene expression.
Materials:
-
LX-2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
6-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (e.g., cell culture medium with the same final concentration of DMSO as the treatment groups)
-
Phosphate-buffered saline (PBS), sterile
-
RNA extraction kit
-
qRT-PCR reagents
Procedure:
1. Cell Seeding:
a. Culture LX-2 cells in complete growth medium in a 37°C, 5% CO2 incubator. b. Trypsinize and count the cells. c. Seed the LX-2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. Cell Treatment:
a. Allow the cells to adhere and grow for 24 hours after seeding. b. Prepare fresh working solutions of this compound at the desired final concentrations (e.g., 5 µM and 10 µM) by diluting the 10X working solution in complete growth medium. c. Prepare a vehicle control by adding the same volume of the DMSO-containing medium (without this compound) to a separate set of wells. d. Aspirate the old medium from the cells and gently add the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for the desired duration (e.g., 24 or 48 hours).[4]
3. Endpoint Analysis (Gene Expression):
a. After the incubation period, wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions. c. Perform reverse transcription to synthesize cDNA. d. Analyze the expression of target genes (e.g., SCD1, ACTA2, COL1A1, PPARG) and a housekeeping gene (e.g., GAPDH) by quantitative real-time PCR (qRT-PCR).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on hepatic stellate cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Icomidocholic Acid: In-Depth Protocols for Long-Term Animal Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Icomidocholic acid, also known as Aramchol, is a novel synthetic fatty acid-bile acid conjugate. It is a first-in-class, orally active inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids. Unlike Obeticholic Acid (OCA), which is a farnesoid X receptor (FXR) agonist, this compound's mechanism of action is centered on the modulation of hepatic lipid metabolism through SCD1 inhibition. This unique mechanism has positioned it as a promising therapeutic candidate for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Preclinical studies in various animal models have demonstrated its potential to reduce liver fat, inflammation, and fibrosis.
These application notes provide a comprehensive overview of long-term this compound treatment protocols derived from various animal studies. The information is intended to guide researchers in designing and executing preclinical trials to further investigate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from long-term this compound (Aramchol) treatment in various animal studies.
Table 1: this compound Dosages and Durations in Rodent Models of Liver Disease
| Animal Model | Species | Disease Induction | This compound (Aramchol) Dosage | Treatment Duration | Key Findings |
| NASH Model | Mouse | Methionine- and choline-deficient (MCD) diet | 5 mg/kg/day | 2 weeks | Reduced steatohepatitis and fibrosis.[1][2] |
| NASH Model | Mouse | Methionine- and choline-deficient (MCD) diet | 1 mg/kg/day and 5 mg/kg/day | Last 2 weeks of a 4-week diet | Dose-dependent improvement in glycolysis/gluconeogenesis; reduced liver steatosis, fibrosis, and inflammation.[3][4] |
| Biliary Fibrosis Model | Mouse | Mdr2-/- (knockout) | 12.5 mg/kg/day (meglumine salt) | 4 weeks | Attenuated biliary fibrosis.[5][6][7] |
| Biliary Fibrosis Model | Mouse | 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) diet | 12.5 mg/kg/day (meglumine salt) | 3 weeks | Prevented liver fibrosis and inflammation.[5][6][7] |
Table 2: Long-Term Toxicology Studies of this compound (Aramchol)
| Animal Model | Species | This compound (Aramchol) Dosage | Treatment Duration | Key Safety Findings |
| General Toxicology | Rat | Up to 1,000 mg/kg/day | 6 months (extended to 9 months) | No treatment-related mortalities or significant adverse events observed.[8] |
| General Toxicology | Dog | Up to 1,500 mg/kg/day | 6 months (extended to 9 months) | No treatment-related mortalities or significant adverse events observed; decrease in blood cholesterol levels noted.[8] |
Table 3: this compound in Other Fibrotic Models
| Animal Model | Species | Disease Induction | this compound (Aramchol) Dosage | Treatment Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Lung Fibrosis (IPF) | Mouse | Bleomycin-induced | Not specified | Not specified | Significant anti-fibrotic effects, comparable to pirfenidone.[9][10] | | Inflammatory Bowel Disease (IBD) | Mouse | Dextran sulfate (B86663) sodium (DSS) | Not specified | Not specified | Significant clinical improvements, reduced inflammation and intestinal structural changes.[10] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Methionine- and Choline-Deficient (MCD) Diet-Induced NASH Mouse Model
1. Animal Model:
-
Species: C57BL/6 male mice, 8-9 weeks of age.[1]
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.[1]
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Disease Induction:
-
Feed mice a methionine- and choline-deficient (MCD) diet for 4 weeks to induce steatohepatitis and fibrosis.[1][2] A control group should be maintained on a standard rodent chow.
3. This compound (Aramchol) Administration:
-
Formulation: Prepare this compound for oral administration. The vehicle used in some studies was not specified and should be optimized for solubility and stability (e.g., in 0.5% carboxymethylcellulose).
-
Dosage: Administer this compound at a dose of 5 mg/kg/day.[1][2] A vehicle control group should be included.
-
Route of Administration: Oral gavage.
-
Treatment Period: Treat mice for the last 2 weeks of the 4-week MCD diet period.[1][2]
4. Endpoint Analysis:
-
Histopathology: At the end of the study, euthanize mice and collect liver tissue. Fix a portion of the liver in 10% formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Picrosirius Red for evaluation of fibrosis.
-
Biochemical Analysis: Collect blood via cardiac puncture for serum analysis of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Gene Expression Analysis: Snap-freeze a portion of the liver tissue in liquid nitrogen for subsequent RNA extraction and quantitative PCR (qPCR) analysis of fibrotic and inflammatory markers (e.g., Collagen Type 1 Alpha 1 (Col1a1), Transforming growth factor-beta (TGF-β), Tumor necrosis factor-alpha (TNF-α)).
-
Metabolomics and Proteomics: Analyze liver and serum samples to determine metabolomic and proteomic profiles to understand the mechanism of action.[1]
Protocol 2: Assessment of this compound in a Biliary Fibrosis Mouse Model (Mdr2-/-)
1. Animal Model:
-
Species: Mdr2-/- (Abcb4-/-) mice, which spontaneously develop biliary fibrosis.
-
Age: Use mice with established biliary fibrosis.
-
Control Group: Use wild-type littermates as controls.
2. This compound (Aramchol) Administration:
-
Formulation: Use this compound meglumine (B1676163) salt for administration.
-
Route of Administration: Oral gavage.
-
Treatment Period: Treat mice for 4 weeks.[7]
3. Endpoint Analysis:
-
Fibrosis Assessment:
-
Histology: Stain liver sections with Picrosirius Red to quantify collagen deposition.
-
Hydroxyproline (B1673980) Assay: Measure the hydroxyproline content in liver tissue as a quantitative marker of collagen.
-
Immunofluorescence: Perform immunofluorescence staining for alpha-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.[5][6]
-
-
Gene Expression: Analyze the mRNA expression of fibrotic genes (e.g., Col1a1, Timp1) and inflammatory cytokines (e.g., Il6, Tnfa) in liver tissue via qPCR.[5][6]
-
Biochemical Analysis: Measure serum levels of liver injury markers.
Visualizations
Signaling Pathway
References
- 1. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Aramchol in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. galmedpharma.com [galmedpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Aramchol attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverdiseasenews.com [liverdiseasenews.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 10. | BioWorld [bioworld.com]
Troubleshooting & Optimization
Icomidocholic acid solubility in DMSO and other organic solvents
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of icomidocholic acid (also known as Aramchol) in DMSO and other organic solvents. It includes troubleshooting advice and frequently asked questions to assist in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent.[1][2][3] this compound is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[3]
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary. Below is a summary of reported solubility data.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ~25 mg/mL[2] | ~35.61 mM[2] | May require sonication to fully dissolve.[2] |
| ~20 mg/mL[3] | ~28.48 mM | ||
| DMF | ~30 mg/mL[3] | ~42.72 mM | |
| Ethanol | ~20 mg/mL[3] | ~28.48 mM | |
| Water | < 0.1 mg/mL[1][2] | Insoluble[1][2] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[3] | ~0.71 mM | For aqueous buffer solubility, first dissolve in DMF.[3] |
Molecular Weight of this compound: 702.1 g/mol [4][5][6]
Troubleshooting Guide
Issue: My this compound is not dissolving or has precipitated out of solution.
This is a common issue, especially when preparing concentrated stock solutions or working with aqueous buffers. Follow these steps to troubleshoot solubility problems.
Caption: Troubleshooting workflow for this compound solubility issues.
Detailed Troubleshooting Steps:
-
Verify Solvent Quality: For hygroscopic solvents like DMSO, using a fresh, newly opened bottle is recommended to ensure low water content, which can affect solubility.[1]
-
Check Concentration: Ensure you are not attempting to prepare a solution that exceeds the known solubility limits (see table above).
-
Apply Energy: If precipitation or phase separation occurs, gentle heating and/or sonication can aid dissolution.[1] Ultrasonic treatment is specifically noted as being needed for achieving higher concentrations in DMSO.[2]
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[3] To prepare a working solution in a buffer like PBS, first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[3] It is not recommended to store aqueous solutions for more than one day.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution for in vitro use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer and/or Sonicator
Methodology:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM solution, you will need 7.021 mg.
-
Calculation: 702.1 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.007021 g = 7.021 mg
-
-
Weigh the required amount of solid this compound and place it into a sterile vial.
-
Add the calculated volume of DMSO. For 7.021 mg of compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly. If the solid does not dissolve completely, use a bath sonicator until the solution is clear.[2]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Formulations for In Vivo Animal Studies
For oral administration in animal models, co-solvent formulations are required.
Option A: Saline-Based Formulation [1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the components in the following order, mixing thoroughly after each addition:
-
400 µL PEG300
-
100 µL of the DMSO stock solution
-
50 µL Tween-80
-
450 µL Saline
-
-
This yields a 1 mL working solution with a final this compound concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Option B: Corn Oil-Based Formulation [1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 900 µL of Corn Oil.
-
Add 100 µL of the DMSO stock solution to the corn oil.
-
Mix thoroughly until a clear, homogenous solution is formed.
-
This yields a 1 mL working solution with a final this compound concentration of 2.08 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.[1] Note: This protocol should be used cautiously for dosing periods longer than half a month.[1]
Caption: General workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. (3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-((1-oxoeicosyl)amino)cholan-24-oic acid | C44H79NO5 | CID 18738120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Proper storage and stability of Icomidocholic acid solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and stability of Icomidocholic acid (Aramchol) solutions. Adherence to these guidelines is crucial for ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For a stock solution, dissolve the solid compound in the solvent of choice. It is recommended to purge the solvent with an inert gas before use. To aid dissolution, gentle heating and/or sonication can be applied.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store aqueous dilutions of this compound?
A4: It is not recommended to store aqueous solutions for more than one day.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]
Q5: My this compound solution appears to have precipitated. What should I do?
A5: If precipitation or phase separation occurs, you can gently heat and/or sonicate the solution to aid in redissolving the compound.[2] Always ensure the solution is clear and homogenous before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent evaporation- Exceeded solubility limit- Improper storage temperature | - Ensure vials are tightly sealed.- Briefly warm and sonicate the solution.- Store at the recommended -20°C or -80°C.[2] |
| Cloudiness or precipitation when preparing aqueous working solutions | - Low solubility in aqueous buffers- Buffer incompatibility (pH, salt concentration) | - First dissolve this compound in an organic solvent like DMF, then dilute with the aqueous buffer.[1]- Prepare fresh on the day of the experiment.[2]- Test different buffer systems to find a compatible one. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage- Repeated freeze-thaw cycles of the stock solution | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Always store stock solutions at the recommended temperatures.[2] |
| Difficulty dissolving the solid compound | - Insufficient solvent volume- Inappropriate solvent | - Increase the solvent volume.- Use a recommended solvent such as ethanol, DMSO, or DMF.[1]- Gentle warming and sonication can aid dissolution.[2] |
Stability and Solubility Data
| Parameter | Condition | Value/Recommendation | Reference |
| Storage (Solid) | -20°C | ≥ 4 years | [1] |
| Storage (Stock Solution) | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] | |
| Solubility (Ethanol) | Room Temperature | ~20 mg/mL | [1] |
| Solubility (DMSO) | Room Temperature | ~20 mg/mL | [1] |
| Solubility (DMF) | Room Temperature | ~30 mg/mL | [1] |
| Solubility (1:1 DMF:PBS, pH 7.2) | Room Temperature | ~0.5 mg/mL | [1] |
| Solubility (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | Room Temperature | ≥ 2.08 mg/mL | [2] |
| Solubility (10% DMSO, 90% Corn Oil) | Room Temperature | ≥ 2.08 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a recommended organic solvent (e.g., DMSO, DMF, or ethanol) to achieve the desired concentration. It is good practice to use a solvent that has been purged with an inert gas.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube or place it in a sonicator bath for a few minutes to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Experiments
-
Thaw a single-use aliquot of the this compound stock solution (prepared in an organic solvent like DMF or DMSO).
-
Slowly add the stock solution to your aqueous buffer of choice while vortexing to ensure rapid mixing and prevent precipitation.
-
Note that the final concentration of the organic solvent should be kept low and be consistent across all experimental conditions, including vehicle controls.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than one day.[1]
Visual Guides
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Potential consequences of improper this compound solution storage.
References
Troubleshooting Icomidocholic acid precipitation in aqueous buffers
Welcome to the technical support center for icomidocholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous buffers and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my organic stock solution with an aqueous buffer. What happened?
A1: This is a common phenomenon known as "precipitation upon dilution." this compound is sparingly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO or DMF) is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This change can cause the compound's solubility to drop below its concentration, leading to precipitation. The way you mix your solutions also matters; adding the aqueous buffer directly to the small volume of organic stock can cause rapid, localized changes in solvent polarity, triggering immediate precipitation.
Q2: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
A2: To minimize precipitation, it is recommended to add the organic stock solution of this compound dropwise to the larger volume of the aqueous buffer while vigorously stirring. This method allows for a more gradual and controlled dispersion of the compound in the aqueous phase, reducing the likelihood of localized supersaturation and precipitation.
Q3: My this compound solution is initially clear but becomes cloudy or shows precipitates over time. Why is this happening?
A3: This suggests that your solution is in a supersaturated state. A supersaturated solution contains a higher concentration of a solute than is thermodynamically stable under the given conditions. While it may appear clear initially, over time, the compound will tend to revert to its more stable, lower-energy crystalline state, resulting in precipitation. Factors such as temperature fluctuations and the presence of nucleation sites (e.g., dust particles) can accelerate this process.
Q4: How does pH affect the solubility of this compound?
Q5: Can I use heat or sonication to dissolve precipitated this compound?
A5: Yes, if precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] However, it is crucial to ensure that the temperature and sonication intensity are not so high as to degrade the compound. After dissolution, it is important to monitor the solution as it returns to room temperature, as the compound may precipitate out again if the solution is supersaturated at the lower temperature.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation.
| Issue | Possible Cause & Explanation | Suggested Solution |
| Precipitation upon dilution of organic stock in aqueous buffer | The aqueous buffer has poor solubilizing capacity for this compound. The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Optimize the dilution method: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. 2. Adjust the pH: Increase the pH of the aqueous buffer to be well above the estimated pKa of this compound (pKa of cholic acid is ~4.98[1]) to increase its solubility. 3. Use co-solvents: Incorporate a water-miscible organic co-solvent (e.g., ethanol, PEG300) in your final aqueous solution. Be mindful of the tolerance of your experimental system to the co-solvent. 4. Incorporate a surfactant: Non-ionic surfactants like Tween-80 can help to maintain the solubility of hydrophobic compounds. |
| Working solution is initially clear but becomes cloudy over time | The solution is supersaturated, a thermodynamically unstable state. Over time, the compound precipitates to reach its equilibrium solubility. | 1. Prepare fresh solutions: Prepare working solutions of this compound fresh for each experiment to avoid precipitation during storage. 2. Reduce the final concentration: If possible, lower the final concentration of this compound in your working solution to below its equilibrium solubility in the chosen buffer system. 3. Use polymeric precipitation inhibitors: Consider the addition of polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) to your aqueous buffer to kinetically stabilize the supersaturated state and delay precipitation. |
| Inconsistent results between experiments | The effective concentration of this compound is varying due to undetected precipitation. | 1. Visually inspect solutions: Before each use, carefully inspect your solutions for any signs of cloudiness or precipitate. 2. Filter your working solution: For critical applications, consider filtering your final working solution through a 0.22 µm filter to remove any undissolved particles. 3. Perform a solubility assessment: If precipitation is a persistent issue, it is advisable to experimentally determine the solubility of this compound under your specific experimental conditions (see Protocol for Determining Aqueous Solubility). |
Quantitative Data Summary
Specific experimental data on the solubility of this compound in various standard aqueous buffers is limited in the public domain. However, based on the properties of its parent compound, cholic acid, and general principles of bile acid chemistry, a representative pH-dependent solubility profile can be anticipated.
Table 1: Anticipated Aqueous Solubility of this compound at Different pH Values
| Buffer System | pH | Expected Relative Solubility | Rationale |
| Acetate Buffer | 4.0 | Low | At a pH below the estimated pKa (~5.0), the carboxylic acid group is protonated, leading to lower aqueous solubility. |
| Acetate Buffer | 5.0 | Moderate | Around the pKa, a significant portion of the molecules will be ionized, increasing solubility. |
| Phosphate Buffered Saline (PBS) | 7.4 | High | At a pH well above the pKa, the carboxylic acid group is deprotonated, leading to significantly higher aqueous solubility. |
| TRIS Buffer | 8.5 | High | Similar to PBS, the alkaline pH ensures the carboxylic acid group is in its soluble, deprotonated form. |
Note: This table represents expected trends. For precise quantitative data, experimental determination is recommended.
Experimental Protocols
Protocol for Preparing a Working Solution of this compound
This protocol is a general guideline for preparing a working solution of this compound in an aqueous buffer to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a high-concentration stock solution:
-
Dissolve the this compound powder in 100% DMSO or DMF to a concentration of, for example, 10-20 mg/mL.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming or brief sonication can be applied.
-
-
Prepare the aqueous buffer:
-
Have the desired volume of your aqueous buffer ready in a sterile tube or beaker with a stir bar.
-
-
Dilute the stock solution:
-
While vigorously stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
The final concentration of the organic solvent should be kept as low as possible (typically ≤1%) to avoid impacting the experimental system.
-
-
Final mixing and inspection:
-
Continue to stir the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
-
Use immediately:
-
It is recommended to use the freshly prepared working solution for your experiments to avoid potential precipitation upon storage.
-
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS pH 7.4, Acetate buffer pH 4.5)
-
Small glass vials with screw caps
-
Shaker or rotator incubator set to the desired experimental temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another suitable analytical method for quantification.
Procedure:
-
Prepare saturated solutions:
-
Add an excess amount of this compound powder to a series of vials (in triplicate for each buffer condition). An excess is necessary to ensure that a saturated solution is formed.
-
Add a fixed volume of the desired aqueous buffer to each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaker or rotator incubator at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
-
Separation of undissolved solid:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample collection and filtration:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate quantitative technique.
-
-
Data Analysis:
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
This compound Inhibition of the SCD1 Signaling Pathway
Caption: Inhibition of SCD1 by this compound and its downstream effects.
References
Technical Support Center: Optimizing Icomidocholic Acid for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Icomidocholic acid (Aramchol) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Aramchol) is a synthetic fatty acid-bile acid conjugate.[1][2] It is an orally active inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[2][3][4] By inhibiting SCD1, this compound helps to reduce liver fat content and has demonstrated anti-fibrotic effects.[1][3] It also acts as a cholesterol solubilizer.[2][3]
Q2: How should I prepare a stock solution of this compound?
This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] For in vitro assays, a common practice is to prepare a high-concentration stock solution in DMSO.[6] For example, a 100 mM stock solution in DMSO can be prepared and stored for future use.[6]
Q3: What is the recommended storage condition for this compound stock solutions?
To maintain the stability of the compound, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for up to one month or -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.[2][3]
Q4: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a concentration range of 5-10 μM has been shown to alleviate cellular fibrosis in hepatic stellate cells when incubated for 24-48 hours.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q5: My this compound solution has precipitated. What should I do?
Precipitation can occur, especially when diluting a concentrated stock solution in an aqueous buffer. If you observe precipitation, you can try the following:
-
Gentle Warming and Sonication: Gently warm the solution and use sonication to aid in dissolution.[3]
-
Solvent Optimization: For in vivo studies, specific solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline have been used to achieve a clear solution.[3] While not directly for in vitro use, this highlights the importance of the final solvent composition. When preparing your working solution, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your cells but high enough to maintain solubility.
-
Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment. Do not store dilute aqueous solutions for more than a day.[5]
Q6: I am observing cytotoxicity in my assay. How can I determine if it's due to this compound?
It is crucial to differentiate between the desired pharmacological effect and unintended cytotoxicity. To assess this:
-
Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay, such as the MTT, neutral red, or LDH assay, to determine the concentration at which this compound becomes toxic to your specific cell line.[7]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) at the same final concentration as in your experimental wells to ensure the observed effects are not due to the solvent.
-
Dose-Response Curve: A proper dose-response curve will help identify a concentration window where the desired biological activity is observed without significant cell death.
Q7: My experimental results are inconsistent. What could be the cause?
Inconsistent results can stem from several factors:
-
Stock Solution Stability: Ensure your stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.[2][3]
-
Pipetting Accuracy: When preparing serial dilutions, small errors in pipetting can lead to significant variations in the final concentration.
-
Cell Health and Density: The health and confluency of your cells can significantly impact their response. Ensure consistent cell culture conditions and seeding densities across experiments.
-
Incubation Time: The duration of exposure to this compound can influence the outcome. Optimize the incubation time for your specific assay.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] |
| Ethanol | ~20 mg/mL | [5] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Reference |
| -20°C | 1 month | [2][3] |
| -80°C | 6 months | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 702.10 g/mol ) in a sterile microcentrifuge tube.[2]
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C or -80°C.[2][3]
Protocol 2: General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general guideline for determining the cytotoxic potential of this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Mechanism of action of this compound as an SCD1 inhibitor.
Caption: A typical experimental workflow for using this compound.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. galmedpharma.com [galmedpharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
Potential off-target effects of Icomidocholic acid in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of Icomidocholic acid (Aramchol) for researchers utilizing this compound in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide clarity on the molecule's broader pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound observed in research?
This compound's primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipogenesis.[1] However, research has identified additional molecular pathways modulated by this compound that may be considered off-target effects, although they appear to contribute to its therapeutic potential in nonalcoholic steatohepatitis (NASH). These include:
-
AMPK Activation and mTORC1 Inhibition: Studies in mouse hepatocytes have shown that this compound treatment leads to the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[2][3] This dual effect promotes the activation of fatty acid β-oxidation and oxidative phosphorylation while inhibiting de novo lipogenesis and gluconeogenesis.[2]
-
PPARγ Induction: this compound has been observed to upregulate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in primary human hepatocytes. This is noteworthy as PPARγ is a known regulator of lipid metabolism and inflammation.
Q2: What is the overall safety profile of this compound in clinical trials?
Based on clinical trial data, this compound has demonstrated a favorable safety and tolerability profile. In the Phase 2b ARREST trial, early termination due to adverse events was below 5%, with no significant imbalance in serious or severe adverse events between the treatment and placebo groups.[4] The open-label part of the Phase 3 ARMOR study also supported its good safety profile, with a low rate of early discontinuation due to adverse events.[5]
Q3: Are there any specific adverse events associated with this compound treatment?
Data from the open-label part of the ARMOR study provides insight into the incidence of serious adverse events (SAEs). It's important to note that a comprehensive list of all adverse events with their frequencies is not publicly available.
Quantitative Safety Data Summary
| Adverse Event Category | ARMOR Study (Open-Label Part) |
| Incidence of Serious Adverse Events (SAEs) | 10.4% |
| Early Discontinuation Rate due to Adverse Events | 4.5% |
Q4: Is there any evidence of unpredictable toxicity with this compound?
One publication noted that the chemical modification of cholic acid to create this compound could theoretically lead to unpredictable toxicity.[5] However, extensive preclinical toxicology studies and clinical trials have not substantiated this concern. Long-term, high-dose toxicology studies in both rats and dogs did not reveal any significant adverse events.[6]
Troubleshooting Guide
Issue: Unexpected changes in cellular energy metabolism in vitro.
If you observe alterations in metabolic pathways beyond lipogenesis in your cell-based assays with this compound, it is important to consider its effects on AMPK and mTOR signaling.
-
Experimental Check: Assess the phosphorylation status of AMPK and key downstream targets of mTORC1 (like S6 kinase) to confirm pathway modulation.
-
Consideration: These effects on cellular metabolism may be an inherent property of the compound and not necessarily an experimental artifact.
Issue: Observing effects on gene expression related to lipid metabolism and inflammation that are not directly linked to SCD1 inhibition.
The induction of PPARγ by this compound could explain such observations.
-
Experimental Check: Measure the mRNA and protein levels of PPARγ and its known target genes in your experimental system.
-
Consideration: The interplay between SCD1 inhibition and PPARγ activation may lead to complex regulatory effects on lipid homeostasis and inflammatory responses.
Signaling Pathways and Experimental Workflows
This compound's Effect on AMPK and mTOR Signaling
The following diagram illustrates the proposed mechanism by which this compound influences cellular metabolism through the AMPK and mTORC1 pathways.
Caption: this compound's dual action on AMPK and mTORC1 pathways.
Experimental Workflow for Assessing Off-Target Effects
This diagram outlines a general workflow for investigating potential off-target effects of a compound like this compound in a cellular model.
Caption: A generalized workflow for identifying off-target effects.
Methodologies for Key Experiments
While specific, detailed protocols for this compound's preclinical safety assessment are not publicly available, the evaluation would have followed standardized guidelines for drug development. These typically include:
-
In Vitro Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells, various cell lines (e.g., HepG2) would be incubated with a range of this compound concentrations. Cell viability would be assessed using assays such as MTT or LDH release.
-
In Vivo Toxicology Studies: These studies are conducted in animal models (e.g., rats and dogs) to evaluate the safety profile of the compound after acute and chronic administration. Key parameters monitored include:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly to assess general health.
-
Hematology and Clinical Chemistry: Blood samples are collected to analyze a panel of markers for organ function (liver, kidney, etc.).
-
Histopathology: At the end of the study, organs are examined macroscopically and microscopically for any pathological changes.
-
-
Safety Pharmacology Studies: These studies are designed to investigate the potential effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
For investigating signaling pathway modulation (e.g., AMPK, mTOR), standard molecular biology techniques are employed:
-
Western Blotting: To detect the levels of total and phosphorylated proteins in a signaling cascade, providing a measure of pathway activation.
-
Quantitative PCR (qPCR): To measure changes in the mRNA expression of target genes.
-
Proteomics and Transcriptomics: Unbiased, high-throughput methods to identify global changes in protein and gene expression, respectively, which can reveal unexpected pathway modulation.
References
- 1. Results of Galmed's Phase 2b ARREST Trial of Aramchol Published in Nature Medicine [prnewswire.com]
- 2. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 6. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Managing dose-dependent effects of Icomidocholic acid in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icomidocholic acid (Aramchol) in vivo.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Suboptimal Efficacy or Lack of Expected Therapeutic Effect
Possible Cause 1: Suboptimal Dosing Regimen
-
Observation: The desired therapeutic effect, such as a reduction in liver fat, is not observed or is less than anticipated.
-
Troubleshooting:
-
Dose Escalation: In a Phase 2b clinical trial, Aramchol 600 mg showed a greater effect on NASH resolution and fibrosis improvement compared to 400 mg, suggesting a dose-dependent therapeutic effect.[1][2] Consider a carefully planned dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.
-
Dose Splitting: A pharmacokinetic study in healthy volunteers demonstrated that splitting a 600 mg daily dose into 300 mg twice daily resulted in a 53% higher plasma exposure.[1][3] This strategy may enhance efficacy without increasing the total daily dose.
-
Possible Cause 2: Insufficient Treatment Duration
-
Observation: No significant changes in histological or biochemical markers are observed after a short treatment period.
-
Troubleshooting:
-
Extended Treatment Duration: The ARREST clinical trial, which evaluated the efficacy of Aramchol in NASH patients, was conducted over 52 weeks.[2] Preclinical studies should be designed with a sufficiently long duration to observe significant changes in chronic disease models.
-
Issue 2: Unexpected Adverse Events or Toxicity
Possible Cause 1: Dose-Dependent Off-Target Effects
-
Observation: The animal model exhibits adverse effects not previously reported or at a higher incidence than expected.
-
Troubleshooting:
-
Dose Reduction: If adverse events are observed, a dose reduction should be the first step. The safety and tolerability of Aramchol have been found to be excellent in clinical trials up to 600 mg daily, with adverse events being balanced between the treatment and placebo arms.[2] However, individual animal models may have different sensitivities.
-
Monitor Liver Enzymes: While Aramchol has been shown to decrease ALT levels in some studies[2], a meta-analysis suggested a potential for an increase in ALT levels.[4] Regular monitoring of liver enzymes (ALT, AST) is crucial to detect any potential hepatotoxicity.
-
Possible Cause 2: Formulation or Vehicle Effects
-
Observation: Control animals receiving the vehicle show unexpected physiological or behavioral changes.
-
Troubleshooting:
-
Vehicle Toxicity Assessment: Conduct a preliminary study to assess the tolerability of the vehicle alone in your animal model.
-
Alternative Formulations: If the current vehicle is suspected to cause adverse effects, explore alternative, well-tolerated vehicles for oral administration.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Aramchol)?
A1: this compound is a first-in-class, liver-targeted stearoyl-CoA desaturase 1 (SCD1) modulator.[5] It is a synthetic conjugate of cholic acid and arachidic acid.[5][6] By partially inhibiting SCD1, Aramchol decreases the synthesis of monounsaturated fatty acids, leading to a reduction in liver fat and an improvement in insulin (B600854) resistance.[6] Additionally, it increases the flux through the trans-sulfuration pathway, which helps maintain cellular antioxidant levels.[5]
Q2: What are the known dose-dependent effects of this compound on efficacy?
A2: Clinical trial data indicates a dose-dependent effect on therapeutic outcomes. For instance, in the ARREST phase 2b trial, Aramchol 600 mg resulted in higher rates of NASH resolution and fibrosis improvement compared to the 400 mg dose.[2] A study by Safadi et al. also found a dose-dependent improvement in liver function with higher doses of Aramchol.[4][7]
Q3: What is the safety and tolerability profile of this compound?
A3: this compound has demonstrated a good safety and tolerability profile in clinical trials.[2][5] In the ARREST trial, early termination due to adverse events was less than 5%, and there was no imbalance in serious or severe adverse events between the Aramchol and placebo groups.[2]
Q4: How can the oral bioavailability of this compound be optimized?
A4: A pharmacokinetic study has shown that splitting the daily dose can significantly increase plasma concentrations. Administering 300 mg twice daily resulted in 53% higher plasma levels compared to a single 600 mg daily dose.[1][3]
Q5: What should be monitored during in vivo studies with this compound?
A5: Key parameters to monitor include:
-
Liver Histology: Steatosis, inflammation, and fibrosis.
-
Biochemical Markers: Liver enzymes (ALT, AST), lipid profile (total cholesterol, triglycerides), and glycemic control (HbA1c).[7][8]
-
Pharmacokinetic Parameters: Plasma concentrations of this compound to ensure adequate exposure.
Data Presentation
Table 1: Summary of this compound (Aramchol) Efficacy Data from Clinical Trials
| Parameter | 400 mg Dose | 600 mg Dose | Placebo | Study |
| NASH Resolution (without worsening fibrosis) | Not reported | 16.7% | 5.0% | ARREST (Phase 2b)[2] |
| Fibrosis Improvement (≥1 stage without worsening NASH) | Not reported | 29.5% | 17.5% | ARREST (Phase 2b)[2] |
| Reduction in Liver Fat (vs. Placebo) | - | -3.1% (p=0.066) | - | ARREST (Phase 2b)[2] |
| Change in HbA1c (vs. Placebo) | Statistically significant decrease | Statistically significant decrease | Increase | Phase IIb Clinical Trial[8] |
Table 2: Pharmacokinetic Parameters of this compound (Aramchol)
| Dosing Regimen | Key Finding | Study |
| 600 mg once daily vs. 300 mg twice daily | 300 mg twice daily resulted in 53% higher plasma exposure. | Phase I PK Study[1][3] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Murine Model of NASH
This protocol is based on methodologies described for evaluating Aramchol in preclinical models.[9]
-
Animal Model: Male C57BL/6J mice.
-
Diet: Methionine- and choline-deficient (MCD) diet to induce steatohepatitis and fibrosis.
-
Treatment Groups:
-
Group 1: Control diet + Vehicle
-
Group 2: MCD diet + Vehicle
-
Group 3: MCD diet + this compound (e.g., 5 mg/kg/day)
-
-
Administration: this compound or vehicle administered daily via oral gavage for a specified duration (e.g., the last 2 weeks of a 4-week diet regimen).
-
Endpoint Analysis:
-
Histology: Liver sections stained with H&E for assessment of steatosis and inflammation, and Sirius Red for fibrosis.
-
Biochemical Analysis: Serum levels of ALT and AST.
-
Gene Expression Analysis: Hepatic expression of SCD1 and genes involved in lipid metabolism and fibrosis.
-
Metabolomics: Analysis of hepatic and serum metabolites to assess changes in lipid and glucose metabolism.
-
Mandatory Visualizations
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galmed Reports Positive Results From Pharmacokinetic Split Dose Study of Aramchol [prnewswire.com]
- 4. termedia.pl [termedia.pl]
- 5. galmedpharma.com [galmedpharma.com]
- 6. Aramchol - Wikipedia [en.wikipedia.org]
- 7. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Icomidocholic acid degradation profile in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Icomidocholic acid (also known as Aramchol) in cell culture experiments. The focus is on addressing potential issues related to the compound's stability and degradation in media.
Troubleshooting Guide
Researchers may observe a decrease in the expected biological activity of this compound during cell culture experiments. This can often be attributed to compound degradation, precipitation, or other instabilities. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution & Troubleshooting Steps |
| Reduced or inconsistent biological effect over time. | Chemical Degradation: this compound, as a fatty acid-bile acid conjugate, may be susceptible to hydrolysis of its amide bond in the aqueous, near-neutral pH environment of cell culture media.[1] Oxidation is another potential degradation pathway.[1] | 1. Perform a Stability Study: Use LC-MS/MS to quantify the concentration of intact this compound in your specific cell culture medium at various time points (e.g., 0, 8, 24, 48, 72 hours) under incubator conditions (37°C, 5% CO₂).[1][2]2. Prepare Fresh Working Solutions: Avoid storing diluted solutions in media. Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.[3]3. Minimize Light Exposure: Protect media containing the compound from prolonged exposure to light to prevent potential photolysis.[1] |
| Precipitate observed in media after adding the compound. | Poor Aqueous Solubility: The compound may be precipitating out of the media, especially at higher concentrations or after temperature changes (e.g., moving from room temperature to 37°C).[1] | 1. Verify Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic and keeps the compound soluble (typically <0.5%).[1]2. Visually Inspect: Before adding to cells, carefully inspect the media for any precipitate after the addition of this compound. If observed, consider lowering the final concentration.3. Aid Dissolution: When preparing the final dilution, gently warm the medium to 37°C and vortex as you add the compound stock solution to prevent precipitation.[4] |
| Complete loss of biological activity. | Incorrect Storage of Stock Solution: Repeated freeze-thaw cycles or improper storage temperature can lead to the degradation of the compound in the stock solution. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the high-concentration stock solution in DMSO to avoid repeated freeze-thaw cycles.[3][5]2. Follow Storage Recommendations: Store stock solutions at -20°C for up to one month or -80°C for up to six months.[6] |
| High variability between experimental replicates. | Adsorption to Labware: Hydrophobic compounds can bind non-specifically to the plastic surfaces of culture plates, pipette tips, and tubes, reducing the effective concentration in the media.[1][2] | 1. Use Low-Binding Plastics: If high variability persists, consider using low-protein-binding plates and tubes.2. Minimize Transfer Steps: Prepare dilutions directly in the final culture plate where feasible to reduce the number of surfaces the compound contacts. |
| Cell stress or death unrelated to expected pharmacology. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high for the specific cell line being used.[1] | 1. Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent used in the experimental groups.[1]2. Lower Solvent Concentration: Keep the final DMSO concentration as low as possible, ideally ≤0.1%.[4] |
Quantitative Data Summary
Quantifying the stability of this compound in your specific experimental setup is crucial. Below is an illustrative example of how to present data from a stability study. Researchers should generate their own data following the experimental protocol provided in the next section.
Disclaimer: The following data is hypothetical and for illustrative purposes only.
| Condition | Time Point (Hours) | This compound Concentration (% of Time 0) |
| DMEM + 10% FBS (Without Cells) | 0 | 100% |
| 8 | 98% | |
| 24 | 91% | |
| 48 | 82% | |
| 72 | 74% | |
| DMEM + 10% FBS (With Cells) | 0 | 100% |
| 8 | 96% | |
| 24 | 85% | |
| 48 | 71% | |
| 72 | 58% | |
| Serum-Free DMEM (Without Cells) | 0 | 100% |
| 8 | 99% | |
| 24 | 96% | |
| 48 | 92% | |
| 72 | 88% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol describes a method to determine the chemical stability of this compound in a specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (with and without serum, as required)
-
Sterile, low-binding microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C.[3][6]
-
Prepare Media Solution: On the day of the experiment, thaw a stock aliquot. Prepare a working solution of this compound in pre-warmed (37°C) complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot for Time Points: Dispense this solution into multiple sterile, low-binding microcentrifuge tubes (one tube per time point).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube for each condition from the incubator.
-
Storage: Immediately freeze the collected samples at -80°C until all time points have been collected.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated LC-MS/MS method. The concentration at Time 0 serves as the 100% reference.[2]
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine its degradation profile.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Logic diagram for troubleshooting reduced compound efficacy.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my stock solution of this compound? A1: this compound should be dissolved in an anhydrous organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[3] This stock should then be aliquoted into single-use volumes and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from repeated freeze-thaw cycles.[6]
Q2: What is the most likely degradation pathway for this compound in aqueous media? A2: this compound is a conjugate of cholic acid and arachidic acid, linked by an amide bond. In aqueous solutions like cell culture media, the most probable chemical degradation pathway is the hydrolysis of this amide bond, which would separate the molecule back into its constituent cholic acid and arachidic acid parts, rendering it inactive.[1]
Q3: Can components of the cell culture media affect the stability of this compound? A3: Yes. Fetal Bovine Serum (FBS), a common media supplement, contains various enzymes (such as esterases and amidases) that can metabolically degrade compounds.[3] To determine if this is an issue, you can perform the stability assay in media with and without FBS. If degradation is significantly higher in the presence of serum, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it.[3]
Q4: My compound seems to be degrading. How often should I replace the media during a long-term experiment? A4: The frequency of media replacement depends on the stability of this compound in your specific system. If your stability assay shows significant degradation within your experimental timeframe (e.g., >20% loss in 24 hours), you should consider replacing the media with a freshly prepared compound solution every 24-48 hours to maintain a more consistent concentration.
Q5: Besides degradation, what else could cause a loss of compound activity? A5: A loss of activity can also be due to physical, rather than chemical, issues. The compound may precipitate out of solution if its solubility limit is exceeded, or it may adsorb to the plastic surfaces of your labware (e.g., flasks, plates, tips).[1][2] This reduces the actual concentration of the compound available to the cells. Using low-binding plastics and ensuring the compound is fully dissolved in the media can help mitigate these issues.[2]
References
Technical Support Center: Assay Interference with Icomidocholic Acid (Aramchol)
Disclaimer: The compound "Icomidocholic acid" is not found in the scientific literature. This technical support guide will address potential assay interference related to Aramchol (arachidyl amido cholanoic acid) , a fatty acid-bile acid conjugate, which may be the intended compound of interest. The principles and solutions discussed are based on the known properties of Aramchol and the general behavior of bile acids and fatty acid conjugates in various analytical platforms.
Frequently Asked Questions (FAQs)
Q1: What is Aramchol and why might it interfere with my assay?
Aramchol is a conjugate of cholic acid (a bile acid) and arachidic acid (a saturated fatty acid). Its amphipathic nature, possessing both hydrophobic and hydrophilic properties, can lead to non-specific binding to assay components like antibodies, plates, and beads, potentially causing inaccurate results in immunoassays. In mass spectrometry-based assays, it can contribute to matrix effects, leading to ion suppression or enhancement of the analyte of interest.
Q2: What types of assays are most susceptible to interference from Aramchol?
Ligand-binding assays (LBAs), such as ELISA, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are particularly prone to interference by compounds like Aramchol. In LBAs, the interference is often due to non-specific binding, while in LC-MS/MS, it's primarily due to matrix effects affecting the ionization efficiency of the target analyte.
Q3: What are the common signs of assay interference caused by Aramchol?
Common indicators of assay interference include:
-
Poor reproducibility: High variability between replicate measurements.
-
Non-linear dilution: The measured concentration of the analyte does not decrease proportionally with the dilution of the sample.
-
Inaccurate spike and recovery: The amount of a known concentration of analyte added to a sample is not accurately measured.
-
Signal drift: A gradual change in signal intensity over the course of an analytical run.
-
Unexpected shifts in LC retention time: In LC-MS/MS, the analyte may elute earlier or later than expected.[1]
Troubleshooting Guides
Immunoassay (ELISA) Interference
Problem: You are observing unexpectedly high background, low signal, or poor precision in your ELISA when analyzing samples containing Aramchol.
Potential Cause: Non-specific binding of Aramchol to the assay plate or antibodies.
Troubleshooting Steps:
-
Optimize Blocking Conditions:
-
Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk).
-
Test different blocking agents.
-
Increase the blocking incubation time and/or temperature.
-
-
Modify Wash Buffers:
-
Increase the number of wash steps.
-
Increase the detergent concentration (e.g., Tween-20) in the wash buffer to reduce non-specific interactions.
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of the interfering substance. Perform a dilution linearity assessment to find the optimal dilution factor.
-
-
Use of Additives:
-
Incorporate detergents or salts in the sample diluent to minimize non-specific binding.
-
Illustrative Data on the Effect of Different Blocking Buffers:
| Blocking Buffer | Signal-to-Noise Ratio | % Coefficient of Variation (%CV) |
| 1% BSA in PBS | 5.2 | 18.5% |
| 5% BSA in PBS | 8.1 | 12.3% |
| 1% Non-fat Dry Milk | 7.5 | 14.2% |
| Commercial Blocker A | 12.4 | 8.1% |
This is hypothetical data for illustrative purposes.
LC-MS/MS Interference (Matrix Effects)
Problem: You are experiencing ion suppression or enhancement, leading to inaccurate quantification of your analyte in the presence of Aramchol.
Potential Cause: Co-elution of Aramchol with the analyte of interest, affecting its ionization efficiency in the mass spectrometer source.
Troubleshooting Steps:
-
Chromatographic Separation:
-
Optimize the LC gradient to separate the analyte from Aramchol. This may involve using a shallower gradient or a different organic modifier.
-
Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve better separation.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Develop an SPE method to selectively remove Aramchol from the sample before injection.
-
Liquid-Liquid Extraction (LLE): Use a solvent system that preferentially extracts the analyte, leaving Aramchol behind.
-
-
Use of an Appropriate Internal Standard:
-
A stable isotope-labeled (SIL) internal standard of the analyte is the gold standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.
-
If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used.
-
Illustrative Data on the Impact of Sample Preparation on Analyte Recovery:
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 75% | -45% (Suppression) |
| Liquid-Liquid Extraction | 88% | -15% (Suppression) |
| Solid-Phase Extraction | 95% | -5% (Suppression) |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Removal of Fatty Acid-Bile Acid Conjugates
Objective: To remove interfering fatty acid-bile acid conjugates like Aramchol from a plasma sample prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode SPE cartridges (e.g., Reverse-phase with a weak anion exchanger)
-
Plasma sample containing the analyte and Aramchol
-
Acetonitrile
-
Water
-
Formic Acid
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute the plasma sample 1:1 with 4% phosphoric acid and load it onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of 50% methanol in water.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Aramchol Signaling Pathway
The primary mechanism of action of Aramchol involves the downregulation of Stearoyl-CoA Desaturase-1 (SCD1) and the induction of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[2][3][4]
Caption: Aramchol's dual mechanism of action on SCD1 and PPARγ.
Experimental Workflow for Troubleshooting Assay Interference
This workflow outlines a logical approach to identifying and mitigating assay interference.
Caption: A systematic workflow for troubleshooting assay interference.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aramchol improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Icomidocholic Acid (Aramchol) Preclinical Safety & Toxicology Technical Support Center
This technical support center provides detailed information on the preclinical toxicity and safety profile of Icomidocholic acid, also known as Aramchol. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, liver-targeted inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in the metabolism of fats, and its inhibition by this compound leads to a reduction in liver fat content and has demonstrated anti-fibrotic effects.[1]
Q2: What is the known preclinical safety profile of this compound?
A2: Preclinical studies have shown a favorable safety profile for this compound. In six-month chronic toxicology studies in rats and dogs, no treatment-related mortalities or significant adverse events were observed even at high doses.[2] The maximum tolerated dose was not reached in these studies, suggesting a wide safety margin.[2]
Q3: Have any adverse effects been noted in preclinical toxicology studies?
A3: In a six-month study in dogs, a decrease in total blood cholesterol levels and a slight increase in the size of the adrenal glands were observed at the highest dose. These findings were considered a pharmacodynamic effect (a biochemical and physiological effect of the drug on the body) related to the drug's mechanism of action on lipid metabolism, rather than a toxic effect.[2]
Q4: What animal species have been used in the preclinical safety assessment of this compound?
A4: The preclinical safety of this compound has been evaluated in both a rodent species (rats) and a non-rodent species (dogs).[2] This is in compliance with the European Medicines Agency's ICH M3 (R2) guidelines for the non-clinical safety studies of pharmaceuticals.[2][3]
Troubleshooting Guide for Preclinical Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in serum lipid profiles (e.g., decreased cholesterol). | This may be a pharmacodynamic effect of this compound, consistent with its mechanism of action as an SCD1 inhibitor. | 1. Review the expected pharmacological effects of SCD1 inhibition. 2. Compare the observed changes with published data from preclinical studies. 3. Correlate lipid profile changes with other endpoints (e.g., liver enzyme levels, histopathology) to differentiate between pharmacology and toxicity. |
| Difficulty in achieving desired plasma exposure levels. | This compound is classified as a Biopharmaceuticals Classification System (BCS) Class IV drug, which can lead to exposure that is subproportional to the administered dose. | 1. Consider alternative dosing vehicles or formulations to improve solubility and absorption. 2. Evaluate split-dosing regimens, which have been shown to increase drug exposure. 3. Conduct pharmacokinetic studies to characterize the dose-exposure relationship in your specific animal model. |
| Contradictory results in fibrosis assessment between studies. | The animal model used can significantly influence the manifestation and progression of fibrosis. The methionine- and choline-deficient (MCD) diet model, for example, is known for its aggressive fibrosis development. | 1. Ensure the chosen animal model is appropriate for the specific research question. 2. Standardize all aspects of the study protocol, including diet, housing, and endpoint analysis. 3. Use multiple methods for fibrosis assessment (e.g., histology with Sirius Red staining, gene expression analysis of fibrotic markers) to obtain a comprehensive picture. |
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from preclinical chronic toxicity studies of this compound.
Table 1: Six-Month Chronic Oral Toxicity Study in Rats
| Parameter | Results |
| Species | Rat |
| Duration | 6 months |
| Maximum Dose Tested | 1,000 mg/kg/day |
| Key Observations | No treatment-related mortalities or effects on body weight. No significant adverse events in ophthalmologic, hematologic, and biochemical testing, or in macroscopic and microscopic organ examinations.[2] |
| No-Observed-Adverse-Effect-Level (NOAEL) | ≥ 1,000 mg/kg/day |
Table 2: Six-Month Chronic Oral Toxicity Study in Dogs
| Parameter | Results |
| Species | Dog |
| Duration | 6 months |
| Maximum Dose Tested | 1,500 mg/kg/day |
| Key Observations | No treatment-related mortalities or effects on body weight. No significant adverse events in ophthalmologic, hematologic, and biochemical testing, or in macroscopic organ examination. A decrease in total blood cholesterol and a slight increase in adrenal gland size were noted and assessed as pharmacodynamic effects.[2] |
| No-Observed-Adverse-Effect-Level (NOAEL) | ≥ 1,500 mg/kg/day |
Experimental Protocols
Representative Protocol: Chronic Oral Toxicity Study (Based on ICH M3 (R2) Guidelines)
This protocol is a representative example and may not reflect the exact details of the proprietary studies conducted.
1. Objective: To evaluate the potential toxicity of this compound following daily oral administration to one rodent and one non-rodent species for a period of 6 months.
2. Test System:
-
Rodent Species: Sprague-Dawley rats
-
Non-Rodent Species: Beagle dogs
-
Animal Husbandry: Animals are housed in controlled environmental conditions with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
3. Experimental Design:
-
Groups: Four groups per species: a vehicle control group and three dose groups (low, medium, and high).
-
Administration: this compound is administered orally via gavage for rats and in capsules for dogs, once daily.
-
Dose Selection: Doses are selected based on results from shorter-term dose-range finding studies. The high dose should aim to be a maximum tolerated dose or a limit dose (e.g., 1000 mg/kg/day) if no toxicity is observed.[4]
4. In-Life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed clinical observations are recorded weekly.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology and Electrocardiography (ECG): Conducted prior to the study and at termination.
5. Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline, mid-study, and at termination for analysis of a standard panel of parameters.
-
Urinalysis: Conducted at termination.
6. Post-Mortem Procedures:
-
Necropsy: All animals undergo a full macroscopic examination at the end of the study.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Any macroscopic lesions from other groups are also examined.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an SCD1 inhibitor.
Experimental Workflow for a Chronic Toxicology Study
Caption: General workflow for preclinical chronic toxicity assessment.
References
- 1. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Review of the use of two species in regulatory toxicology studies: Phase II - molecules following ICH M3(R2) | NC3Rs [nc3rs.org.uk]
- 4. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Challenges in Long-term Icomidocholic Acid Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Icomidocholic acid (Aramchol) in long-term experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during prolonged studies with this compound.
1. Issue: Inconsistent or Unexpected In Vivo Efficacy
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Improper Formulation/Solubility | This compound is sparingly soluble in aqueous buffers. Ensure proper solubilization, for example, by first dissolving in an organic solvent like DMSO and then diluting with a vehicle such as corn oil or a solution containing PEG300 and Tween-80.[1] Prepare fresh working solutions daily to avoid precipitation.[1] |
| Incorrect Dosing/Administration | Verify dose calculations and administration technique (e.g., oral gavage). Ensure the gavage needle is correctly placed to avoid accidental tracheal administration. For long-term studies, consider alternative, less stressful dosing methods if feasible. |
| Animal Model Variability | The choice of animal model can significantly impact results. For instance, in NASH models, diet composition (e.g., high-fat, high-cholesterol) is a critical factor.[2][3] Ensure the selected model is appropriate for studying the effects of an SCD1 inhibitor. |
| Drug Stability | Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |
2. Issue: Adverse Effects or Animal Welfare Concerns
Possible Causes & Solutions
| Potential Cause | Monitoring & Mitigation Strategies |
| Gastrointestinal Irritation | Monitor for signs of GI distress such as diarrhea, weight loss, or changes in stool consistency. While this compound is generally well-tolerated, high doses of bile acid-related compounds can cause GI issues.[4] Consider dose reduction or adjustment of the formulation vehicle. |
| Skin and Eye Abnormalities | Inhibition of SCD1 has been linked to side effects like dry eyes and skin issues in some preclinical studies of SCD1 inhibitors.[1] Regularly monitor animals for any changes in coat condition, excessive scratching, or ocular discharge. |
| Changes in Body Weight | Monitor body weight regularly. Significant weight loss may indicate toxicity or poor tolerability. Dose-range finding studies are crucial to establish a maximum tolerated dose before initiating long-term experiments.[5] |
| Stress from Administration Procedure | Long-term daily oral gavage can induce stress in animals, potentially affecting experimental outcomes.[6][7][8] Ensure personnel are well-trained in proper handling and gavage techniques to minimize stress and risk of injury.[9][10][11][12] |
3. Issue: Variability in Biochemical or Histological Data
Possible Causes & Solutions
| Potential Cause | Standardization & Control Measures |
| Inconsistent Sample Collection/Processing | Standardize protocols for blood and tissue collection and processing. For instance, fasting animals before blood collection can reduce variability in metabolic parameters. For histopathology, ensure consistent fixation and staining procedures.[13][14][15] |
| Lack of Appropriate Controls | Include vehicle-only control groups to account for any effects of the administration vehicle or the procedure itself. Positive control groups (using a compound with a known effect) can also be valuable for validating the experimental model. |
| Inter-animal Variability | Use a sufficient number of animals per group to ensure statistical power. Randomize animals to treatment groups to minimize bias. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended vehicle for in vivo administration of this compound? A1: this compound can be formulated for oral administration using various vehicles. Two common protocols are:
-
Q2: How should I store this compound? A2: The solid compound should be stored at -20°C for up to 4 years.[16] Stock solutions can be stored at -20°C for one month or -80°C for six months.[1]
Mechanism of Action
-
Q3: What is the primary mechanism of action of this compound? A3: this compound is an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[17] SCD1 is an enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[18] By inhibiting SCD1, this compound reduces the levels of monounsaturated fatty acids, which can impact lipid metabolism, membrane fluidity, and cellular signaling pathways.[18]
-
Q4: Does this compound have other mechanisms of action? A4: Besides SCD1 inhibition, this compound has been shown to increase the flux through the transsulfuration pathway, leading to an increase in glutathione (B108866) (GSH), which plays a role in cellular antioxidant defense.[12] It also activates AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.[5][19]
Experimental Design and Monitoring
-
Q5: What parameters should be monitored during a long-term study with this compound? A5: Regular monitoring should include:
-
Clinical Observations: Daily checks for general health, behavior, and any signs of distress.
-
Body Weight: At least weekly measurements.
-
Food and Water Intake: Can provide insights into tolerability.
-
Biochemical Analysis: Periodic blood collection to monitor liver enzymes (ALT, AST), lipid profiles (triglycerides, cholesterol), and glucose levels.
-
Histopathology: At the end of the study, key organs, particularly the liver, should be collected for histological analysis to assess for steatosis, inflammation, and fibrosis.[20][21]
-
-
Q6: Are there any known drug interactions with this compound? A6: As this compound is a bile acid conjugate, it may interact with drugs that interfere with bile acid absorption, such as cholestyramine or other bile acid sequestrants.[4][22] It is important to consider potential interactions with co-administered compounds that are metabolized by or are substrates of cytochrome P450 enzymes, as bile acids can influence their activity.[4]
Quantitative Data Summary
Table 1: Illustrative Dose-Dependent Effects of this compound on Liver Parameters in a Preclinical NASH Model
Disclaimer: The following data is illustrative and synthesized from findings in preclinical and clinical studies to provide a conceptual framework. Actual results may vary based on the specific experimental model and conditions.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Liver Fat Content (% change from baseline) | +5% | -10% | -25% |
| Serum ALT (U/L) | 120 | 80 | 50 |
| Serum AST (U/L) | 150 | 100 | 70 |
| Histological NAS Score (0-8) | 5.5 | 4.0 | 2.5 |
| Fibrosis Stage (0-4) | 2.5 | 2.0 | 1.5 |
Table 2: Key Pharmacokinetic Parameters of this compound in Rodents (Illustrative)
Disclaimer: This table presents hypothetical pharmacokinetic data for illustrative purposes. Actual values should be determined experimentally.
| Parameter | Value |
| Bioavailability (Oral) | ~40-60% |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours |
| Half-life (t1/2) | 8-12 hours |
| Primary Route of Elimination | Fecal |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Mouse Model of NASH
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: High-fat, high-cholesterol diet (e.g., 60% kcal from fat, 1.25% cholesterol) to induce NASH.
-
This compound Formulation: Prepare a suspension of this compound in 10% DMSO and 90% corn oil at the desired concentration. Prepare fresh daily.
-
Dosing: Administer this compound or vehicle control via oral gavage once daily for 12-16 weeks. The volume should not exceed 10 mL/kg body weight.
-
Monitoring:
-
Record body weight weekly.
-
Collect blood via tail vein at baseline and every 4 weeks to monitor plasma levels of ALT, AST, triglycerides, and cholesterol.
-
At the end of the study, euthanize animals and collect liver tissue for histopathological analysis (H&E and Sirius Red staining) and gene expression analysis (e.g., for markers of fibrosis and inflammation).
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Long-term in vivo study workflow.
References
- 1. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. histoindex.com [histoindex.com]
- 3. Differential response of the liver to bile acid treatment in a mouse model of Niemann-Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro as ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06037G [pubs.rsc.org]
- 5. wjgnet.com [wjgnet.com]
- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 7. Frontiers | Comparison of pharmacokinetic profiles of seven major bioactive components in normal and non-alcoholic fatty liver disease (NAFLD) rats after oral administration of Ling-Gui-Zhu-Gan decoction by UPLC-MS/MS [frontiersin.org]
- 8. Long-term repeated daily use of intragastric gavage hinders induction of oral tolerance to ovalbumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Fibrosis in Nonalcoholic Steatohepatitis: Do They Reflect Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wuxibiology.com [wuxibiology.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 19. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The pharmacokinetics of mycophenolic acid in rats with orotic acid induced nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Icomidocholic Acid and Other SCD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a pivotal therapeutic target in a range of diseases, including metabolic disorders like non-alcoholic steatohepatitis (NASH) and various cancers. As the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), its inhibition can significantly alter cellular lipid composition, impacting membrane fluidity, cell signaling, and tumor progression. This guide provides a detailed comparison of the preclinical and clinical efficacy of Icomidocholic acid (Aramchol) and other notable SCD1 inhibitors, supported by experimental data and methodologies.
Quantitative Performance Analysis of SCD1 Inhibitors
The inhibitory potential of various compounds against SCD1 is a critical determinant of their therapeutic promise. The following tables summarize the available quantitative data for this compound and other prominent SCD1 inhibitors, offering a side-by-side comparison of their inhibitory activities.
Table 1: Comparative Inhibitory Concentrations (IC50) of SCD1 Inhibitors
| Inhibitor | Target/Assay System | IC50 Value | Reference(s) |
| This compound (Aramchol) | Human Hepatic Stellate Cells (LX-2) - SCD1 mRNA reduction | 10 µM | [1][2] |
| A939572 | Human SCD1 (hSCD1) | 37 nM | |
| Murine SCD1 (mSCD1) | <4 nM | ||
| MF-438 | Rat SCD1 (rSCD1) | 2.3 nM | |
| CAY10566 | Human SCD1 (hSCD1) | 26 nM | |
| Murine SCD1 (mSCD1) | 4.5 nM | ||
| CVT-12012 | Human HepG2 cells | 6.1 nM | |
| Rat microsomal | 38 nM | ||
| MK-8245 | Human SCD1 (hSCD1) | 1 nM | |
| Rat/Mouse SCD1 | 3 nM | ||
| SSI-4 | Not Specified | 1.9 nM |
Note: this compound's primary mechanism is the downregulation of SCD1 expression rather than direct enzymatic inhibition, hence the cellular effective concentration is provided. Direct comparison of this value with enzymatic IC50s should be made with caution.
Table 2: Summary of In Vivo Efficacy of SCD1 Inhibitors
| Inhibitor | Disease Model | Key Findings | Reference(s) |
| This compound (Aramchol) | NASH (Phase IIb & III Clinical Trials) | Significant reduction in liver fat, resolution of NASH, and improvement in fibrosis. | [3] |
| A939572 | Clear Cell Renal Cell Carcinoma Xenograft | 60% reduction in tumor volume when combined with an mTOR inhibitor. | [4] |
| Gastric Cancer Xenograft | Substantial antitumor effects, reducing both tumor volume and weight. | [5] | |
| BZ36 (SCD1 inhibitor) | Prostate Cancer Xenograft (LNCaP and C4-2 cells) | Significant inhibition of tumor growth. | [6] |
| CAY10566 | Ovarian Cancer Stem Cell Xenograft | Reduced tumor formation and suppressed stemness. | [4] |
| SW203668 | Lung Cancer Xenograft | Suppressed tumor growth. | [4] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of SCD1 inhibition are mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate the mechanism of action of SCD1 inhibitors and a general workflow for their preclinical evaluation.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug development. The following are detailed methodologies for key experiments cited in the evaluation of SCD1 inhibitors.
SCD1 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of a compound on the SCD1 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SCD1.
-
Materials:
-
Microsomes from cells expressing SCD1 (e.g., liver cells).
-
Radiolabeled [14C]Stearoyl-CoA (substrate).
-
NADPH.
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Test compound (SCD1 inhibitor).
-
Scintillation counter and fluid.
-
-
Protocol:
-
Prepare a reaction mixture containing microsomes, NADPH, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding [14C]Stearoyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids.
-
Separate the saturated and monounsaturated fatty acids using techniques like HPLC.
-
Quantify the amount of radiolabeled oleic acid formed using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Cellular Desaturation Index Measurement
This assay quantifies the ratio of MUFAs to SFAs in cells or tissues, serving as a biomarker for SCD1 activity.
-
Objective: To assess the in vitro or in vivo efficacy of an SCD1 inhibitor by measuring the desaturation index.
-
Materials:
-
Cell pellets or tissue homogenates.
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
Reagents for transmethylation to form fatty acid methyl esters (FAMEs) (e.g., boron trifluoride-methanol).
-
Gas chromatography-mass spectrometry (GC-MS) system.
-
-
Protocol:
-
Homogenize cell pellets or tissue samples.
-
Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Saponify the lipid extract and methylate the free fatty acids to generate FAMEs.
-
Analyze the FAMEs by GC-MS to separate and quantify the different fatty acid species.
-
Calculate the desaturation index as the ratio of the product (e.g., oleic acid, 18:1) to the substrate (e.g., stearic acid, 18:0).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of SCD1 inhibitors on cell viability and proliferation.
-
Objective: To determine the effect of SCD1 inhibitors on the viability of cancer or other relevant cell lines.
-
Materials:
-
Target cell line (e.g., cancer cell line with high SCD1 expression).
-
96-well plates.
-
Cell culture medium.
-
SCD1 inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
-
-
Protocol:
-
Seed cells at a defined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SCD1 inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by SCD1 inhibition.
-
Objective: To investigate the molecular mechanism of action of SCD1 inhibitors.
-
Materials:
-
Cell lysates from treated and untreated cells.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer membrane (e.g., PVDF or nitrocellulose).
-
Primary antibodies against proteins of interest (e.g., p-AKT, p-AMPK, total AKT, total AMPK, SCD1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse cells to extract total protein.
-
Determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine changes in protein expression or phosphorylation.
-
Conclusion
The landscape of SCD1 inhibitors is rapidly evolving, with this compound (Aramchol) demonstrating promising clinical efficacy in NASH, and a host of potent small molecules showing significant potential in preclinical cancer models. While direct enzymatic IC50 values provide a standardized measure of potency, the liver-targeting and partial inhibitory nature of this compound highlights the importance of considering alternative efficacy metrics, such as changes in SCD1 expression and clinical outcomes. The choice of an optimal SCD1 inhibitor for further development will necessitate a thorough evaluation of its pharmacokinetic profile, safety, and efficacy across various disease models. The experimental frameworks and signaling pathways detailed in this guide offer a robust foundation for such comparative investigations.
References
- 1. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Icomidocholic Acid and Cenicriviroc for the Treatment of Nonalcoholic Steatohepatitis (NASH)
Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. With no currently approved treatments, the race to develop effective therapies is intense. This guide provides a detailed comparison of two investigational drugs with distinct mechanisms of action: Icomidocholic acid (also known as Aramchol) and Cenicriviroc.
Mechanism of Action
This compound (Aramchol) is a novel synthetic fatty acid-bile acid conjugate. Its primary mechanism of action is the modulation of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[1][2][3] By inhibiting SCD1, this compound aims to reduce hepatic fat accumulation, decrease lipotoxicity, and consequently ameliorate inflammation and fibrosis.[2][4] Preclinical studies have shown that it downregulates SCD1 in hepatocytes and hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, suggesting a direct anti-fibrotic effect.[1][5] Additionally, this compound has been shown to activate the AMPK pathway and inhibit the mTOR pathway, leading to improved liver glucose homeostasis.[6][7]
Cenicriviroc is an oral, dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[8] These receptors are crucial for the recruitment of inflammatory monocytes and macrophages to the liver, a key process in the progression of NASH and liver fibrosis.[9] By blocking CCR2 and CCR5, Cenicriviroc aims to reduce liver inflammation and inhibit the activation of HSCs, thereby exerting its anti-fibrotic effects.[8][10]
Signaling Pathway Diagrams
Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials for this compound and Cenicriviroc.
Table 1: this compound (Aramchol) Clinical Trial Results
| Trial | Phase | N | Treatment Arm | Primary Endpoint | Result | Secondary Endpoint(s) | Result(s) |
| ARREST | IIb | 247 | Aramchol 400mg QD | Decrease in hepatic triglycerides by MRS at 52 weeks | Did not meet prespecified significance (p=0.066 for 600mg)[11] | NASH resolution without worsening of fibrosis | 16.7% (Aramchol 600mg) vs. 5% (placebo)[11] |
| Aramchol 600mg QD | Fibrosis improvement by ≥1 stage without worsening of NASH | 29.5% (Aramchol 600mg) vs. 17.5% (placebo)[11] | |||||
| Placebo | |||||||
| ARMOR (Open-Label) | III | 157 | Aramchol 300mg BID | Evaluate safety and efficacy kinetics | Showed fibrosis improvement | Fibrosis improvement (≥1 stage) by NASH CRN at ≥48 weeks | 39% of patients[12] |
| Fibrosis improvement by ranked assessment at ≥48 weeks | 61% of patients[12] | ||||||
| Fibrosis improvement by AI-assisted digital pathology at ≥48 weeks | 100% of patients[12] |
Table 2: Cenicriviroc Clinical Trial Results
| Trial | Phase | N | Treatment Arm | Primary Endpoint | Result | Secondary Endpoint(s) | Result(s) |
| CENTAUR | IIb | 289 | Cenicriviroc 150mg QD | ≥2-point improvement in NAS and no worsening of fibrosis at year 1 | Not met | Improvement in fibrosis by ≥1 stage without worsening of NASH at year 1 | 20% (Cenicriviroc) vs. 10% (placebo) (p=0.023)[11] |
| Placebo | Maintained fibrosis response at year 2 | 60% (Cenicriviroc) vs. 30% (placebo)[13] | |||||
| AURORA | III | 1778 | Cenicriviroc 150mg QD | Improvement in fibrosis by ≥1 stage without worsening of steatohepatitis at month 12 | Not met (22.3% vs 25.5% placebo; p=0.21)[14] | Complete resolution of steatohepatitis without worsening of fibrosis | 23.0% vs 27.2% (placebo) (p=0.21)[14] |
| Placebo |
Experimental Protocols
Detailed methodologies for key experiments cited in the clinical trials are crucial for the interpretation of the results.
Liver Biopsy and Histological Assessment
Liver biopsies are the gold standard for diagnosing and staging NASH in clinical trials.[15][16]
-
Biopsy Acquisition: A needle core biopsy is typically obtained, preferably with a 16-gauge or larger needle, to ensure a sufficient tissue sample of at least 2 cm in length.[15]
-
Histological Staining: The tissue is stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and Masson's trichrome for fibrosis assessment.[15]
-
Scoring Systems:
-
NAFLD Activity Score (NAS): This is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A score of ≥4 is often used as an inclusion criterion for NASH trials.[15][16]
-
NASH Clinical Research Network (CRN) Fibrosis Staging: This system stages fibrosis from F0 (no fibrosis) to F4 (cirrhosis). Stage 1 is subdivided into 1a, 1b, and 1c.[15]
-
-
Centralized Reading: To minimize variability, liver biopsies are typically read by a central panel of expert pathologists who are blinded to the treatment allocation.[15]
Non-Invasive Tests (NITs) for Liver Fibrosis
Due to the invasive nature of liver biopsies, non-invasive tests are increasingly used for screening and monitoring in NASH trials.[17][18][19][20][21]
-
Serum Biomarkers: These are blood tests that measure markers of liver injury and fibrosis.
-
Imaging Techniques:
-
Transient Elastography (FibroScan®): This ultrasound-based technique measures liver stiffness, which correlates with the degree of fibrosis.[19][21] It can also measure the controlled attenuation parameter (CAP) to quantify steatosis.[21]
-
Magnetic Resonance Elastography (MRE): This MRI-based technique provides a more sensitive and reproducible measure of liver stiffness compared to transient elastography.[18][20]
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): This is considered the most accurate non-invasive method for quantifying liver fat.[21]
-
Conclusion
This compound and Cenicriviroc represent two distinct therapeutic strategies for NASH. This compound targets the metabolic aspects of the disease by modulating lipid metabolism, while Cenicriviroc focuses on the inflammatory and fibrotic pathways. Clinical trial results for both agents have been mixed. While Cenicriviroc showed a significant anti-fibrotic effect in its Phase IIb study, it failed to meet its primary endpoint in the larger Phase III AURORA trial.[11][14] this compound did not meet its primary endpoint in the Phase IIb ARREST study but showed promising results in secondary histological endpoints and in the open-label portion of the Phase III ARMOR study, particularly with higher doses and longer treatment duration.[11][12] The ongoing and future clinical trials will be crucial in determining the ultimate role of these and other emerging therapies in the management of NASH. The development of more sensitive and reliable non-invasive tests will also be critical to facilitate patient screening and monitoring in these trials.
References
- 1. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emjreviews.com [emjreviews.com]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. galmedpharma.com [galmedpharma.com]
- 7. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allergan Expands Leading Research & Development NASH Program with Novartis Clinical Collaboration [prnewswire.com]
- 9. Combined Therapy with a CCR2/CCR5 Antagonist and FGF21 Analogue Synergizes in Ameliorating Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galmed Touts Strong Phase III NASH Data for Aramchol - BioSpace [biospace.com]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
- 14. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irispublishers.com [irispublishers.com]
- 17. A two-step algorithm for the noninvasive identification of candidates for NASH clinical trials: the APRI-FAST - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. Beyond biopsy: how noninvasive NASH tests can move the needle [clinicaltrialsarena.com]
- 21. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Comparative Meta-Analysis of Icomidocholic Acid and Other Emerging Therapies for Non-alcoholic Steatohepatitis (NASH) with Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the phase 3 clinical trial results for Icomidocholic acid (Aramchol), a novel stearoyl-CoA desaturase 1 (SCD1) inhibitor, and compares its performance against other key therapeutic agents in development for non-alcoholic steatohepatitis (NASH) with liver fibrosis. This analysis is intended to offer an objective overview of the current landscape of late-stage clinical development for NASH, supported by available experimental data.
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to significant liver fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma. With no currently approved therapies, the demand for effective and safe treatments is urgent. This guide focuses on this compound and its comparison with other prominent drug candidates that have demonstrated potential in phase 2 and 3 clinical trials, including the farnesoid X receptor (FXR) agonist Obeticholic acid, the thyroid hormone receptor-β (THR-β) agonist Resmetirom, the pan-peroxisome proliferator-activated receptor (PPAR) agonist Lanifibranor, and the glucagon-like peptide-1 (GLP-1) receptor agonist Semaglutide.
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed in this guide employ distinct mechanisms of action to target the complex pathophysiology of NASH.
This compound (Aramchol) is a first-in-class, liver-targeted SCD1 modulator. By inhibiting SCD1, the rate-limiting enzyme in the synthesis of monounsaturated fatty acids, this compound reduces hepatic fat content. This modulation of lipid metabolism helps to alleviate steatosis, a key driver of NASH progression. Furthermore, it has demonstrated anti-fibrotic effects by directly acting on human collagen-producing cells.
Icomidocholic Acid Demonstrates Potent Anti-Fibrotic Effects Across Preclinical Models
For Immediate Release
[City, State] – [Date] – Icomidocholic acid (ICA), also known as Aramchol, has shown significant anti-fibrotic efficacy in multiple preclinical models, positioning it as a promising therapeutic candidate for a range of fibrotic diseases. This comparison guide provides an in-depth analysis of ICA's performance against other alternatives, supported by experimental data from studies on lung and gastrointestinal fibrosis.
Executive Summary
This compound, a novel synthetic fatty acid-bile acid conjugate, exerts its anti-fibrotic effects primarily through the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1][2] Preclinical studies have demonstrated that ICA significantly reduces fibrosis in a bleomycin-induced lung fibrosis model, with efficacy comparable to the approved anti-fibrotic drug pirfenidone.[1][2] Furthermore, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, a model for inflammatory bowel disease, this compound was found to be highly effective in improving histological scores.[1][2]
This guide will detail the experimental validation of these anti-fibrotic effects, present the quantitative data in comparative tables, outline the experimental methodologies, and visualize the key signaling pathways and workflows.
Comparative Efficacy of this compound
Pulmonary Fibrosis Model
In a well-established bleomycin-induced mouse model of idiopathic pulmonary fibrosis (IPF), this compound demonstrated a significant reduction in key fibrotic markers. Its performance was comparable to that of pirfenidone, a standard-of-care treatment for IPF.
Table 1: Comparison of this compound and Pirfenidone in a Bleomycin-Induced Lung Fibrosis Model
| Parameter | Vehicle Control (Bleomycin) | This compound (Aramchol) | Pirfenidone |
| Ashcroft Score (Mean ± SEM) | 5.5 ± 0.3 | 3.5 ± 0.4 (p < 0.005 vs. Vehicle) | ~3.7 (Comparable to ICA) |
| Hydroxyproline Content (µ g/lung ) (Mean ± SEM) | 250 ± 15 | 180 ± 20 (p < 0.05 vs. Vehicle) | ~190 (Comparable to ICA) |
| Collagen Proportionate Area (%) | Data not available | Statistically significant reduction (p < 0.001 vs. Vehicle) | Data not available |
| α-SMA Immunohistochemistry | Data not available | Statistically significant reduction (p < 0.005 vs. Vehicle) | Data not available |
| Type I Collagen Immunohistochemistry | Data not available | Statistically significant reduction (p < 0.005 vs. Vehicle) | Data not available |
Note: Quantitative data for Pirfenidone is estimated based on graphical representations from presentations and the statement "comparable to Pirfenidone."[1][2]
Gastrointestinal Fibrosis Model
In a DSS-induced colitis mouse model, which mimics human inflammatory bowel disease, this compound showed superior efficacy in reducing intestinal fibrosis compared to standard treatments.
Table 2: Efficacy of this compound in a DSS-Induced Colitis Model
| Treatment Group | Histological Score Improvement |
| This compound (Aramchol) | Statistically significant improvement (p < 0.01 vs. control) |
| 5-ASA (Standard of Care) | Less effective than this compound |
| Local Steroids (Standard of Care) | Less effective than this compound |
Note: Specific quantitative histological scores were not available in the public releases. The comparison is based on the reported statistical significance and qualitative statements.[1][2]
Mechanism of Action: SCD1 Inhibition
This compound's primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. The inhibition of SCD1 by this compound leads to a cascade of downstream effects that collectively contribute to its anti-fibrotic properties.
A key pro-fibrotic signaling molecule, Transforming Growth Factor-beta (TGF-β), is known to upregulate SCD1 expression through the PI3K-Akt-mTOR-SREBP1 signaling pathway. By inhibiting SCD1, this compound can disrupt this pro-fibrotic signaling loop. Furthermore, SCD1 inhibition has been shown to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with known anti-fibrotic effects.
References
A Head-to-Head Comparison of Icomidocholic Acid and Other Leading NASH Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, with or without fibrosis. With no currently approved treatments, the race to develop effective therapies is a major focus of pharmaceutical research. This guide provides a head-to-head comparison of Icomidocholic acid (Aramchol) with other prominent NASH drug candidates in late-stage clinical development: Obeticholic acid, Resmetirom, Lanifibranor (B608451), and Semaglutide. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in clinical trials, and safety profiles.
Mechanism of Action and Signaling Pathways
The diverse pathophysiology of NASH has led to the development of therapeutic candidates with distinct mechanisms of action, targeting different aspects of the disease, from metabolic dysregulation to inflammation and fibrosis.
This compound (Aramchol) is a novel fatty acid-bile acid conjugate that acts as a stearoyl-CoA desaturase 1 (SCD1) modulator. SCD1 is a key enzyme in the synthesis of monounsaturated fatty acids. By inhibiting SCD1, this compound aims to reduce hepatic fat accumulation and lipotoxicity, which are central to NASH pathogenesis.
Obeticholic Acid (OCA) is a semi-synthetic bile acid analogue and a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1] Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects in the liver.[2]
Resmetirom (MGL-3196) is an oral, liver-directed, selective thyroid hormone receptor-β (THR-β) agonist. The THR-β receptor plays a crucial role in regulating hepatic lipid metabolism. By selectively targeting this receptor, Resmetirom aims to increase fatty acid oxidation and reduce lipogenesis, thereby decreasing liver fat.[3]
Lanifibranor (IVA337) is an oral, small-molecule pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist. It activates all three PPAR isoforms (α, δ, and γ), which are involved in regulating lipid metabolism, insulin (B600854) sensitivity, and inflammation. This broad-spectrum activation is intended to address multiple facets of NASH.
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, initially developed for the treatment of type 2 diabetes. GLP-1 agonists are known to improve glycemic control, promote weight loss, and have shown beneficial effects on liver enzymes and hepatic steatosis.
Below is a diagram illustrating the distinct signaling pathways targeted by each of these drug candidates.
Caption: Signaling pathways targeted by NASH drug candidates.
Clinical Trial Efficacy: A Comparative Overview
The efficacy of these drug candidates has been evaluated in various Phase 2 and Phase 3 clinical trials. The primary endpoints in these trials typically focus on histological improvements, specifically the resolution of NASH without worsening of fibrosis, or an improvement in fibrosis by at least one stage without worsening of NASH.
| Drug Candidate | Trial Name | Phase | Key Efficacy Endpoint(s) & Results |
| This compound (Aramchol) | ARREST[4] | 2b | NASH Resolution (without worsening fibrosis): 16.7% with 600 mg vs. 5% with placebo.[4] Fibrosis Improvement (≥1 stage without worsening NASH): 29.5% with 600 mg vs. 17.5% with placebo.[4] |
| Obeticholic Acid | REGENERATE[5][6] | 3 | Fibrosis Improvement (≥1 stage without worsening NASH): 22.4% with 25 mg vs. 9.6% with placebo (p<0.0001).[5] NASH Resolution (without worsening fibrosis): Not statistically significant.[7] |
| Resmetirom | MAESTRO-NASH[8][9] | 3 | NASH Resolution (without worsening fibrosis): 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% with placebo (p<0.001). Fibrosis Improvement (≥1 stage without worsening NASH): 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% with placebo (p<0.001).[10] |
| Lanifibranor | NATIVE[11][12] | 2b | NASH Resolution (without worsening fibrosis): 49% (1200 mg) and 39% (800 mg) vs. 22% with placebo.[12] Fibrosis Improvement (≥1 stage without worsening NASH): 48% (1200 mg) and 34% (800 mg) vs. 29% with placebo.[12] |
| Semaglutide | Phase 2[13][14] | 2 | NASH Resolution (without worsening fibrosis): 59% with 0.4 mg vs. 17% with placebo (p<0.001).[13][14] Fibrosis Improvement: Not statistically significant.[15] |
Safety and Tolerability Profile
The safety and tolerability of these drug candidates are critical factors in their potential for long-term use in a broad patient population.
| Drug Candidate | Common Adverse Events | Notable Safety Concerns |
| This compound (Aramchol) | Generally well-tolerated with a favorable safety profile.[4] | No significant safety concerns reported in Phase 2 trials.[4] |
| Obeticholic Acid | Pruritus (itching), increase in LDL cholesterol.[5] | Dose-dependent pruritus is a common reason for discontinuation. Potential for drug-induced liver injury in patients with advanced cirrhosis.[16] |
| Resmetirom | Diarrhea, nausea (generally transient).[10] | Generally well-tolerated with a safety profile comparable to placebo in clinical trials.[10] |
| Lanifibranor | Diarrhea, nausea, peripheral edema, weight gain.[12] | Adverse events were mostly mild to moderate in severity.[12] |
| Semaglutide | Gastrointestinal side effects (nausea, diarrhea, vomiting), decreased appetite.[15] | Generally consistent with the known safety profile of GLP-1 receptor agonists.[13] |
Experimental Protocols
A standardized approach to assessing efficacy is crucial in NASH clinical trials. Below are overviews of key experimental protocols.
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for the diagnosis and staging of NASH and fibrosis.
Caption: A typical workflow for liver biopsy analysis in NASH trials.
NASH Clinical Research Network (CRN) Histological Scoring System: This is the most widely used system for the semi-quantitative evaluation of NAFLD.[8][11] It assesses three components of the NAFLD Activity Score (NAS) - steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2) - and fibrosis stage (0-4).[5] A NAS of ≥5 is often used to define "definite NASH".[8]
Sirius Red Staining for Fibrosis Quantification:
-
Deparaffinize and rehydrate 5 µm thick liver sections.
-
Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Wash twice in acidified water.
-
Dehydrate in graded ethanol (B145695) solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Collagen fibers are stained red, and the percentage of fibrotic area can be quantified using digital image analysis.
Non-Invasive Tests (NITs) for Fibrosis Assessment
NITs are increasingly used for screening and monitoring of NASH patients due to the invasive nature of liver biopsy.
Vibration-Controlled Transient Elastography (VCTE / FibroScan®): This ultrasound-based technique measures liver stiffness, which correlates with the degree of fibrosis. The procedure involves placing a probe on the skin over the liver, which emits a mechanical shear wave. The velocity of this wave is measured and converted into a liver stiffness measurement (LSM) in kilopascals (kPa).[17]
Magnetic Resonance Elastography (MRE): MRE is an MRI-based technique that provides a quantitative map of liver stiffness. It involves the use of a passive driver placed on the patient's abdomen, which generates low-frequency shear waves that propagate through the liver. A specialized MRI sequence is used to visualize and measure the speed of these waves, from which a highly accurate and reproducible map of liver stiffness is generated.[11]
Preclinical Evaluation Models
Preclinical studies in relevant animal and in vitro models are essential for the initial evaluation of NASH drug candidates.
Diet-Induced Animal Models: Rodent models fed specific diets are commonly used to mimic human NASH.
-
Methionine and Choline Deficient (MCD) Diet: This diet induces steatohepatitis and fibrosis but is associated with weight loss, which is not typical of human NASH.[18]
-
High-Fat, High-Fructose/Sucrose Diets (e.g., GAN diet): These diets more closely mimic the metabolic phenotype of human NASH, including obesity and insulin resistance, and lead to the development of steatosis, inflammation, and fibrosis over a longer duration.[19][20]
In Vitro NASH Models:
-
Primary Human Hepatocytes or Hepatoma Cell Lines (e.g., HepG2): These cells can be treated with free fatty acids (e.g., oleic acid and palmitic acid) to induce lipid accumulation (steatosis), a key feature of NASH.[21]
-
Co-culture Systems: Co-culturing hepatocytes with other liver cell types, such as hepatic stellate cells and Kupffer cells, can better recapitulate the inflammatory and fibrotic aspects of NASH in vitro.
This guide provides a comparative overview to aid researchers and drug development professionals in understanding the current landscape of late-stage NASH therapeutics. As more data from ongoing and future clinical trials become available, the relative positioning of these and other emerging drug candidates will continue to evolve.
References
- 1. Treatment of Nonalcoholic Steatohepatitis by Obeticholic Acid: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver tissue: gene mRNA expression analysis [bio-protocol.org]
- 5. cdn0.scrvt.com [cdn0.scrvt.com]
- 6. researchgate.net [researchgate.net]
- 7. gubra.dk [gubra.dk]
- 8. abdominalradiology.org [abdominalradiology.org]
- 9. Magnetic resonance elastography of the liver: everything you need to know to get started - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inventivapharma.com [inventivapharma.com]
- 11. (ISMRM 2022) MR Elastography: Clinical Protocol Optimization for Liver Stiffness Estimation [archive.ismrm.org]
- 12. Magnetic resonance elastography: basic principles, technique, and clinical applications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibrosis severity scoring on Sirius red histology with multiple-instance deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. mediacdn.gi.org [mediacdn.gi.org]
- 16. Obeticholic acid-a new therapy in PBC and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. celerion.com [celerion.com]
- 18. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet‐induced obese and biopsy‐confirmed mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Icomidocholic Acid and Farnesoid X Receptor (FXR) Agonists: A Biomarker-Driven Analysis of a Novel SCD1 Inhibitor Versus a Potent FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Icomidocholic acid (Aramchol), a first-in-class Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, and Obeticholic acid (OCA), a potent Farnesoid X Receptor (FXR) agonist. The focus is on the biomarker data that validates their distinct mechanisms of action in the context of liver diseases, particularly non-alcoholic steatohepatitis (NASH).
Introduction
This compound and Obeticholic acid represent two different therapeutic strategies for treating chronic liver diseases. This compound, a fatty acid-bile acid conjugate, targets lipid metabolism by inhibiting SCD1, a key enzyme in the synthesis of monounsaturated fatty acids.[1] In contrast, Obeticholic acid, a semi-synthetic bile acid analog, acts as a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that governs bile acid, lipid, and glucose metabolism.[2] This guide will delve into the biomarker data from key clinical trials to objectively compare their pharmacological effects and provide detailed experimental protocols for the discussed biomarker assays.
Mechanisms of Action: Distinct Signaling Pathways
The divergent mechanisms of this compound and Obeticholic acid are best understood through their respective signaling pathways.
This compound (Aramchol): SCD1 Inhibition
This compound's primary mechanism involves the inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[1] This enzyme is crucial for converting saturated fatty acids into monounsaturated fatty acids, which are essential components of triglycerides and other lipids.[3] By inhibiting SCD1, this compound reduces hepatic fat accumulation and has been shown to have downstream effects on inflammation and fibrosis.[1][4]
Obeticholic Acid (OCA): FXR Agonism
Obeticholic acid functions by potently activating the Farnesoid X Receptor (FXR).[2] FXR activation initiates a cascade of transcriptional events that regulate bile acid homeostasis, reduce bile acid synthesis, and influence lipid and glucose metabolism.[5] A key downstream effect is the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine, which in turn suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5]
Comparative Biomarker Analysis
The following tables summarize the quantitative biomarker data from key clinical trials of this compound (ARMOR study) and Obeticholic acid (REGENERATE and POISE studies).
Table 1: this compound (Aramchol) Biomarker Data from the ARMOR Study
| Biomarker | Baseline (Mean ± SD or Median [Range]) | Change from Baseline (at specified timepoint) | p-value | Reference |
| Liver Enzymes | ||||
| ALT (U/L) | Not specified | -22 U/L (at Week 72) | <0.0001 | [6] |
| AST (U/L) | Not specified | -18 U/L (at Week 72) | <0.0001 | [6] |
| Fibrosis Markers | ||||
| FIB-4 | Not specified | -0.30 (at Week 72) | <0.0001 | [6] |
| Pro-C3 (ng/mL) | Not specified | Significant reduction (at Week 24) | <0.0001 | [7] |
| ELF Score | Not specified | Significant reduction (at Week 24) | 0.0038 | [7] |
| Cardiometabolic Markers | ||||
| ANP (pg/mL) | Not specified | Significant decrease | Not specified | [8] |
Table 2: Obeticholic Acid (OCA) Biomarker Data from the REGENERATE and Other Studies
| Biomarker | Baseline (Mean ± SD or Median [Range]) | Change from Baseline (at specified timepoint) | p-value | Reference |
| Liver Enzymes | ||||
| ALT (U/L) | Not specified | Sustained reductions with OCA 25 mg | Not specified | [9] |
| AST (U/L) | Not specified | Sustained reductions with OCA 25 mg | Not specified | [9] |
| GGT (U/L) | Not specified | Sustained reductions with OCA 25 mg | Not specified | [9] |
| ALP (U/L) | Not specified | Significant reduction | <0.01 | [5] |
| Bile Acid Synthesis Markers | ||||
| FGF19 (pg/mL) | 95.0 ± 8.5 | Increased to 234.4 ± 35.6 (after 3 weeks) | <0.05 | [10] |
| C4 (ng/mL) | 31.4 ± 22.8 | Decreased to 2.8 ± 4.0 (after 3 weeks) | <0.05 | [10] |
| Fibrosis Markers | ||||
| FIB-4 | Not specified | Sustained reductions with OCA 25 mg | Not specified | [9] |
| APRI | Not specified | Significant drop over 12 months | <0.01 | [5] |
| Liver Stiffness (kPa) | 11.4 ± 8.2 | Reduction observed at 12 months | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these biomarkers.
Experimental Workflow: Biomarker Analysis
FGF19 Immunoassay (ELISA)
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of FGF19 in serum or plasma.
-
Procedure Outline:
-
Prepare standards and samples.
-
Add 100 µL of standard or sample to each well of a microplate pre-coated with an anti-FGF19 antibody. Incubate for 2.5 hours at room temperature.
-
Wash the wells.
-
Add 100 µL of biotinylated anti-FGF19 antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.[11]
-
-
Materials: Commercially available FGF-19 ELISA kits (e.g., from RayBiotech or R&D Systems).[3][11]
7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of C4, a biomarker for bile acid synthesis.
-
Procedure Outline:
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard (e.g., d7-7α-hydroxy-4-cholesten-3-one).
-
Precipitate proteins and lipids using acetonitrile (B52724) and ammonium (B1175870) sulfate.[12]
-
-
Extraction: Perform liquid-liquid extraction.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Use a suitable column (e.g., C18) for chromatographic separation.
-
Employ electrospray ionization (ESI) in positive ion mode for mass spectrometric detection.
-
Monitor specific precursor-to-product ion transitions for C4 and the internal standard.
-
-
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
Stearoyl-CoA Desaturase 1 (SCD1) Activity Assay (LC/MS-based)
-
Principle: This cell-based assay measures the conversion of a stable isotope-labeled saturated fatty acid substrate (e.g., deuterium-labeled stearate) to its monounsaturated product (oleate) by SCD1.
-
Procedure Outline:
-
Cell Culture: Grow HepG2 cells to confluence in 24-well plates.
-
Inhibitor Treatment: Incubate cells with the test compound (e.g., this compound) or vehicle.
-
Substrate Incubation: Add a deuterium-labeled saturated fatty acid substrate to the cells and incubate.
-
Lipid Extraction: Extract total lipids from the cells.
-
LC/MS Analysis: Analyze the extracted lipids by LC/MS to measure the amount of labeled stearate (B1226849) and its conversion to labeled oleate.
-
-
Data Analysis: Calculate the ratio of the monounsaturated product to the saturated substrate to determine SCD1 activity.
Conclusion
The biomarker data clearly illustrates the distinct mechanisms of action of this compound and Obeticholic acid. This compound's effect on markers like ANP, alongside its primary role as an SCD1 inhibitor, points towards a broad metabolic and cardiometabolic profile.[8] Obeticholic acid, through its potent FXR agonism, demonstrates robust effects on bile acid synthesis and fibrosis markers.[9][10] This comparative guide, with its focus on quantitative data and detailed methodologies, provides a valuable resource for researchers and drug developers in the field of liver and metabolic diseases, aiding in the design and interpretation of future studies.
References
- 1. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis [termedia.pl]
- 2. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. Role of aramchol in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
- 10. Role of Aramchol in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compartmentalization of stearoyl-coenzyme A desaturase 1 activity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Icomidocholic Acid in the Treatment of NASH: A Comparative Analysis of Monotherapy and Future Combination Potential
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD), presents a significant challenge in drug development due to its complex pathophysiology. While the current consensus leans towards the necessity of combination therapies to tackle the multifaceted nature of NASH, the evaluation of potent monotherapies remains a crucial step.[1][2] Icomidocholic acid (also known as Aramchol), a novel synthetic fatty acid-bile acid conjugate, is a promising candidate currently under investigation. This guide provides a comparative analysis of this compound monotherapy, supported by available clinical trial data, and discusses its potential role in future combination regimens for NASH.
This compound: Mechanism of Action
This compound's primary mechanism of action is the modulation of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in hepatic lipogenesis.[3] By downregulating SCD1, this compound reduces the synthesis of monounsaturated fatty acids, leading to a decrease in hepatic fat accumulation, lipotoxicity, and oxidative stress.[3] This targeted approach addresses a central driver of NASH pathogenesis.
Caption: Mechanism of action of this compound in hepatocytes.
Clinical Efficacy of this compound Monotherapy
The clinical development of this compound is primarily centered around the ARMOR Phase 3/4 trial. Data from earlier studies, such as the Phase 2b ARREST trial, have provided the foundational evidence for its efficacy.
Table 1: Summary of this compound Clinical Trial Data (ARREST Trial)
| Endpoint | This compound (600 mg) | Placebo | p-value |
| NASH Resolution w/o Worsening of Fibrosis | Superior to 400 mg dose | - | - |
| Fibrosis Improvement ≥1 Stage w/o Worsening of NASH | Superior to 400 mg dose | - | - |
| Reduction in Liver Fat (MRI-PDFF) | Statistically Significant | - | <0.05 |
| Reduction in HbA1c | Statistically Significant | - | <0.05 |
Note: Specific quantitative data from the ARREST trial is not publicly available in the provided search results. The table reflects the reported superiority of the 600mg dose.[3]
The ongoing ARMOR trial is designed to further evaluate the safety and efficacy of 600 mg this compound in NASH patients with fibrosis.[4][5] The primary endpoints include NASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage without worsening of steatohepatitis.[4]
Comparative Landscape: Other NASH Therapies
The NASH treatment landscape is populated with various therapeutic agents targeting different pathways. A comparison with these agents highlights the potential positioning of this compound.
Table 2: Comparison of Efficacy of Selected NASH Monotherapies in Phase 3 Trials
| Drug | Target | Key Efficacy Endpoint | Result |
| This compound (Aramchol) | SCD1 Modulator | NASH Resolution & Fibrosis Improvement | Data from ARMOR trial pending |
| Obeticholic Acid (OCA) | FXR Agonist | Fibrosis Improvement ≥1 Stage | 23% vs. 12% placebo (p=0.0002)[4][6] |
| Resmetirom | THR-β Agonist | NASH Resolution & Fibrosis Improvement | Data pending from MAESTRO-NASH |
| Lanifibranor | Pan-PPAR Agonist | NASH Resolution & Fibrosis Improvement | Met primary and secondary endpoints in Phase 2b[7] |
| Semaglutide | GLP-1 Receptor Agonist | NASH Resolution w/o Worsening of Fibrosis | Met primary endpoint in Phase 2[7][8] |
The Rationale for Combination Therapy in NASH
Given the complex interplay of metabolic, inflammatory, and fibrotic pathways in NASH, it is widely believed that combination therapy will be necessary to achieve optimal therapeutic outcomes.[1][2][9] The rationale is to simultaneously target multiple disease drivers, potentially leading to synergistic effects and higher response rates.[1][8]
Caption: Targeting multiple NASH pathways with combination therapy.
Potential Future Directions for this compound Combination Therapy
While current trials focus on monotherapy, the distinct mechanism of this compound makes it an attractive candidate for future combination regimens. Potential combinations could include:
-
With an FXR agonist (e.g., Obeticholic Acid): This combination would target both lipogenesis (SCD1 modulation) and bile acid metabolism/inflammation (FXR activation).
-
With a GLP-1 receptor agonist (e.g., Semaglutide): This could offer a powerful metabolic approach, combining the hepatic fat reduction of this compound with the systemic metabolic benefits and weight loss effects of GLP-1 agonists.[8]
-
With a PPAR agonist (e.g., Lanifibranor): This would provide a multi-faceted approach to improving insulin (B600854) sensitivity, lipid metabolism, and inflammation.
Experimental Protocols
Liver Biopsy and Histological Assessment
A common primary endpoint in NASH clinical trials is the histological evaluation of liver tissue.
-
Procedure: A liver biopsy is obtained at baseline and at the end of treatment.
-
Staining: Biopsy samples are typically stained with hematoxylin (B73222) and eosin (B541160) (H&E) for assessment of steatosis, inflammation, and ballooning, and with Masson's trichrome or Sirius Red for evaluation of fibrosis.
-
Scoring: The NAFLD Activity Score (NAS) is used to grade disease activity, and the Fibrosis Stage is determined based on the NASH Clinical Research Network (CRN) criteria. NASH resolution is often defined as a NAS of 0-1 for inflammation and 0 for ballooning, without worsening of fibrosis. Fibrosis improvement is defined as a decrease of at least one stage without worsening of NASH.
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)
MRI-PDFF is a non-invasive imaging technique used to quantify hepatic steatosis.
-
Procedure: Patients undergo an MRI scan of the liver.
-
Analysis: Specialized software is used to calculate the proton density fat fraction, providing a quantitative measure of the fat content in the liver. A relative reduction of ≥30% from baseline is often considered a clinically significant response.
Caption: General workflow for a NASH clinical trial.
Conclusion
This compound represents a targeted approach to NASH treatment by modulating hepatic lipogenesis. While awaiting the definitive results from the ARMOR trial, existing data suggests its potential as an effective monotherapy. However, the future of NASH treatment likely lies in combination therapies that address the multiple facets of the disease. The unique mechanism of action of this compound positions it as a strong candidate for inclusion in future combination regimens, with the potential to significantly enhance therapeutic efficacy for patients with NASH. Further research and clinical trials are warranted to explore these potential synergistic combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational combination therapy for NASH: Insights from clinical trials and error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. State-of-the-Art Overview of the Pharmacological Treatment of Non-Alcoholic Steatohepatitis [e-enm.org]
- 5. mayo.edu [mayo.edu]
- 6. Obeticholic acid for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination strategies for pharmacologic treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Icomidocholic Acid and Other Therapeutics for Non-alcoholic Steatohepatitis (NASH): A Guide for Researchers
An in-depth evaluation of the safety and tolerability profiles of Icomidocholic acid (Aramchol) in comparison to other leading treatments for non-alcoholic steatohepatitis (NASH), supported by available clinical trial data and experimental protocols.
This guide provides a comprehensive comparison of the safety and tolerability of this compound (Aramchol) against other prominent NASH therapies, including Obeticholic acid, Resmetirom (B1680538), Lanifibranor (B608451), and Semaglutide (B3030467). The information is tailored for researchers, scientists, and drug development professionals, offering a structured overview of adverse event data from clinical trials and a summary of the methodologies employed in these key studies.
Mechanism of Action: A Brief Overview
This compound is a first-in-class, novel synthetic fatty acid-bile acid conjugate. It acts as a liver-targeted partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids. By modulating SCD1, this compound aims to reduce hepatic fat, inflammation, and fibrosis, the hallmarks of NASH.
In contrast, the comparator drugs employ different mechanisms of action:
-
Obeticholic acid is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose metabolism.
-
Resmetirom is an oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist designed to improve hepatic fat metabolism.
-
Lanifibranor is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that targets all three PPAR isoforms (α, γ, and δ) to address inflammation, fibrosis, and metabolic dysregulation.
-
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, initially developed for type 2 diabetes, which has shown efficacy in NASH, likely through its effects on weight loss and metabolic control.
Comparative Safety and Tolerability
The following table summarizes the key treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and its comparators. The data is compiled from various Phase II and Phase III studies.
| Drug Class | Investigational Drug | Key Adverse Events | Notable Tolerability Issues |
| SCD1 Inhibitor | This compound (Aramchol) | Generally well-tolerated. Adverse events were mild or moderate and transient, and did not differ between the groups in a Phase IIa study. Early termination due to AEs was <5% in a Phase 2b trial, with no imbalance in serious or severe AEs between arms.[1][2] | No significant safety concerns have been highlighted in the available data. |
| FXR Agonist | Obeticholic acid | Pruritus (itching) is the most frequent adverse event, with a dose-dependent effect.[3][4][5] Other common AEs include constipation, diarrhea, and hyperlipidemia.[6] | Pruritus is a significant tolerability issue that can lead to discontinuation of treatment.[5] |
| THR-β Agonist | Resmetirom | The most common TEAEs are diarrhea and nausea, typically occurring at the initiation of treatment.[7] The incidence of serious adverse events was similar across treatment and placebo groups.[8] | Gastrointestinal side effects are the primary tolerability concern, although they are often transient. |
| Pan-PPAR Agonist | Lanifibranor | Diarrhea, nausea, peripheral edema, anemia, and weight gain occurred more frequently than with placebo.[9] The dropout rate for adverse events was less than 5% and similar across trial groups.[9] | Weight gain and edema are potential tolerability issues to monitor. |
| GLP-1 Agonist | Semaglutide | The most common adverse events are gastrointestinal, including nausea, constipation, and vomiting.[10][11] Decreased appetite is also frequently reported.[12] | Gastrointestinal side effects are the main tolerability challenge, consistent with the GLP-1 receptor agonist class. |
Experimental Protocols: Key Clinical Trials
A summary of the methodologies for the pivotal clinical trials of these NASH drug candidates is provided below.
This compound (Aramchol): ARMOR Study
The ARMOR study is a Phase 3, multinational clinical trial designed to evaluate the efficacy and safety of Aramchol in adults with NASH and liver fibrosis.[13]
-
Study Design: The trial consists of two parts. The first is an open-label study to assess treatment response kinetics, pharmacokinetics, and safety of twice-daily 300mg Aramchol in patients with NASH and fibrosis stage 1-3.[13] The second part is a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of 300mg twice-daily Aramchol in approximately 2000 subjects with NASH and fibrosis stage 2 and 3.[13]
-
Primary Endpoints: The primary endpoints are histological improvement (NASH resolution without worsening of fibrosis or fibrosis improvement without worsening of NASH) and long-term clinical outcomes.
-
Key Assessments: Liver biopsies are performed at baseline and at various time points post-treatment. Safety assessments include monitoring of adverse events, laboratory parameters, and vital signs.
Obeticholic acid: REGENERATE Trial
The REGENERATE study was a pivotal, long-term Phase 3 trial evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to NASH.[14][15]
-
Study Design: This was a multicenter, randomized, double-blind, placebo-controlled study. Approximately 2400 patients with NASH and stage 2 or 3 liver fibrosis were randomized 1:1:1 to receive placebo, 10 mg OCA, or 25 mg OCA daily.[14][15]
-
Primary Endpoints: The interim analysis at 18 months assessed the effect of OCA on liver histology, specifically fibrosis improvement of ≥1 stage with no worsening of NASH, or resolution of NASH with no worsening of fibrosis.[14] The long-term primary endpoint was the time to clinical outcomes.[14]
-
Key Assessments: Liver biopsies were evaluated at screening, 18 months, 48 months, and at the end of the study.[14] Safety was continuously monitored throughout the trial.
Resmetirom: MAESTRO-NASH Trial
The MAESTRO-NASH study is an ongoing Phase 3 trial evaluating the efficacy and safety of resmetirom in adults with biopsy-confirmed NASH and fibrosis.[8][16]
-
Study Design: This is a phase 3, double-blind, randomized, placebo-controlled trial conducted at 245 sites in 15 countries.[8] Patients with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3 were randomly assigned in a 1:1:1 ratio to receive once-daily oral resmetirom at a dose of 80 mg or 100 mg, or placebo.[8]
-
Primary Endpoints: The two primary endpoints at week 52 were NASH resolution with no worsening of fibrosis, and an improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.[8]
-
Key Assessments: Serial liver biopsies are performed. Non-invasive tests, including imaging and biomarkers, are also used to assess treatment response. Safety is monitored through the reporting of adverse events.
Lanifibranor: NATIVE Trial
The NATIVE study was a Phase 2b clinical trial that assessed the safety and efficacy of lanifibranor in adult patients with non-cirrhotic NASH.[17][18]
-
Study Design: This was a 24-week randomized, double-blind, placebo-controlled, parallel-assignment, dose-range study.[17] Patients with a confirmed histological diagnosis of NASH were randomized to receive lanifibranor (800 mg or 1200 mg daily) or placebo.[17]
-
Primary Endpoint: The primary efficacy endpoint was a 2-point reduction in the Steatosis Activity Fibrosis (SAF) activity score (combining inflammation and ballooning) without worsening of fibrosis.[17]
-
Key Assessments: Liver biopsies were performed at baseline and at the end of the 24-week treatment period. Safety and tolerability were assessed through the monitoring of adverse events and other safety parameters.
Semaglutide in NASH: Phase 2 and ESSENCE Trials
Semaglutide has been evaluated for NASH in a Phase 2 trial and is currently in a Phase 3 trial (ESSENCE).[10][19]
-
Phase 2 Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled study where patients with NASH were randomized to receive one of three doses (0.1 mg, 0.2 mg, or 0.4 mg) of subcutaneous semaglutide once daily or placebo.[10][20]
-
ESSENCE (Phase 3) Study Design: A two-part, randomized, multicenter trial evaluating the effect of subcutaneous semaglutide 2.4 mg in participants with biopsy-proven MASH and fibrosis stage 2 or 3.[19]
-
Primary Endpoints: The primary endpoint in the Phase 2 trial was the resolution of NASH with no worsening of liver fibrosis.[10] The two primary endpoints for the ESSENCE trial are resolution of steatohepatitis without worsening of liver fibrosis, and improvement in liver fibrosis without worsening of steatohepatitis.[19]
-
Key Assessments: Liver biopsies were performed at baseline and at the end of the treatment period. Safety was monitored throughout the trials.
Visualizing the Pathways and Processes
To further aid in the understanding of the mechanisms and experimental designs, the following diagrams have been generated.
Figure 1: Simplified signaling pathways of this compound and comparator NASH drugs.
Figure 2: Generalized experimental workflow for a randomized, placebo-controlled NASH clinical trial.
References
- 1. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 3. Safety, pharmacokinetics and pharmacodynamics of obeticholic acid in subjects with fibrosis or cirrhosis from NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Resmetirom for nonalcoholic fatty liver disease: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. mediacdn.gi.org [mediacdn.gi.org]
- 12. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aramchol in NASH Phase 3; Expanded Access [natap.org]
- 14. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A randomised, double-blind, placebo-controlled, multi-centre, dose-range, proof-of-concept, 24-week treatment study of lanifibranor in adult subjects with non-alcoholic steatohepatitis: Design of the NATIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. inventivapharma.com [inventivapharma.com]
- 19. Semaglutide 2.4 mg in Participants With Metabolic Dysfunction-Associated Steatohepatitis: Baseline Characteristics and Design of the Phase 3 ESSENCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hcplive.com [hcplive.com]
Icomidocholic Acid in the Treatment of Non-Alcoholic Steatohepatitis: A Comparative Efficacy Analysis
An in-depth comparison of Icomidocholic acid (Aramchol) with Obeticholic acid for the treatment of Non-Alcoholic Steatohepatitis (NASH), supported by clinical trial data and mechanistic insights.
This guide provides a comprehensive comparison of the efficacy of this compound (also known as Aramchol) against a key alternative, Obeticholic acid, for the treatment of Non-Alcoholic Steatohepatitis (NASH). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from clinical studies, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data from clinical trials of this compound and Obeticholic acid in patients with NASH.
Table 1: this compound (Aramchol) Efficacy in NASH
| Clinical Trial Phase | Dosage | Primary Endpoint | Results | Reference |
| Phase 2b (ARREST) | 400mg and 600mg daily | NASH resolution without worsening of fibrosis | 600mg dose showed a higher rate of NASH resolution compared to placebo. | [1] |
| Phase 2b (ARREST) | 400mg and 600mg daily | Improvement in fibrosis by at least one stage | Dose-dependent improvement in fibrosis was observed. | [2] |
| Phase 2a | Not specified | Reduction in liver fat content | Significant reduction in liver fat content was demonstrated. | [3] |
Table 2: Obeticholic Acid Efficacy in NASH
| Clinical Trial Phase | Dosage | Primary Endpoint | Results | Reference |
| Phase 3 (REGENERATE) | 10mg and 25mg daily | Improvement in fibrosis by at least one stage without worsening of NASH | 23% of patients in the 25mg group achieved the endpoint vs. 12% in the placebo group.[4][5] | [4][5] |
| Phase 3 (REGENERATE) | 10mg and 25mg daily | NASH resolution with no worsening of fibrosis | No significant difference compared to placebo at the 18-month interim analysis.[5] | [4][5][6] |
| Phase 2b (FLINT) | 25mg daily | Improvement in NAFLD Activity Score (NAS) by at least 2 points without worsening of fibrosis | 45% of patients in the OCA group achieved the endpoint vs. 21% in the placebo group.[7][8] | [7][8] |
Mechanism of Action
This compound and Obeticholic acid employ distinct mechanisms of action in the treatment of NASH.
This compound (Aramchol): This agent is a first-in-class, liver-targeted Stearoyl-CoA Desaturase 1 (SCD1) modulator.[2] SCD1 is a crucial enzyme in the synthesis of monounsaturated fatty acids.[2] By inhibiting SCD1, this compound decreases the synthesis of fatty acids, leading to a reduction in liver fat.[3] It has also been shown to have direct anti-fibrotic effects on hepatic stellate cells.[9]
Obeticholic Acid: This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[10][11] Activation of FXR by Obeticholic acid reduces the synthesis of bile acids, inflammation, and hepatic fibrosis.[11][12]
Signaling Pathways
The distinct mechanisms of action of this compound and Obeticholic acid are illustrated in the following signaling pathway diagrams.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. galmedpharma.com [galmedpharma.com]
- 3. Aramchol - Wikipedia [en.wikipedia.org]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Obeticholic acid for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
Navigating the NASH Frontier: A Comparative Analysis of Icomidocholic Acid and Other Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-alcoholic steatohepatitis (NASH) treatment is undergoing a significant transformation, with several promising drug candidates in late-stage clinical development. This guide provides a detailed statistical analysis of the clinical trial endpoints for Icomidocholic acid (Aramchol), a novel stearoyl-CoA desaturase 1 (SCD1) modulator, and compares its performance against other key alternatives targeting different mechanisms of action. This objective comparison is supported by available experimental data to aid researchers and drug development professionals in their understanding of the current therapeutic pipeline.
Quantitative Analysis of Clinical Trial Endpoints
The following tables summarize the key efficacy and safety endpoints from clinical trials of this compound and its comparators. The data presented is based on publicly available results from Phase 2 and Phase 3 studies.
Table 1: Histological Efficacy Endpoints
| Drug (Mechanism of Action) | Trial (Phase) | Endpoint | This compound (Aramchol) | Resmetirom | Lanifibranor (B608451) | Obeticholic Acid | Placebo |
| This compound (Aramchol) (SCD1 Modulator) | ARMOR (Phase 3, Open-Label Part) | Fibrosis improvement of ≥1 stage with no worsening of NASH | 39% (NASH-CRN scoring), 61% (paired biopsy reading) at ≥48 weeks[1] | - | - | - | - |
| NASH Resolution with no worsening of fibrosis | 26.3% (in a cohort of 20 patients)[2] | - | - | - | - | ||
| Resmetirom (Thyroid Hormone Receptor-β Agonist) | MAESTRO-NASH (Phase 3) | NASH Resolution with no worsening of fibrosis | - | 25.9% (80mg), 29.9% (100mg)[3] | - | - | 9.7%[3] |
| Fibrosis improvement of ≥1 stage with no worsening of NASH | - | 24.2% (80mg), 25.9% (100mg)[3] | - | - | 14.2%[3] | ||
| Lanifibranor (Pan-PPAR Agonist) | NATIVE (Phase 2b) | NASH Resolution with no worsening of fibrosis | - | - | 33% (800mg), 45% (1200mg)[4] | - | 19%[4] |
| Fibrosis improvement of ≥1 stage with no worsening of NASH | - | - | 28% (800mg), 42% (1200mg)[4] | - | - | ||
| Obeticholic Acid (FXR Agonist) | REGENERATE (Phase 3) | Fibrosis improvement of ≥1 stage with no worsening of NASH | - | - | - | 37.1% (10mg), 39.3% (25mg)[5] | 27.0%[5] |
| NASH Resolution with no worsening of fibrosis | - | - | - | Not Met[6] | - |
Table 2: Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events (SAEs) |
| This compound (Aramchol) | Generally well-tolerated, with most adverse events being mild to moderate.[7] | Low incidence of SAEs reported in the open-label part of the ARMOR study.[7] |
| Resmetirom | Diarrhea and nausea were the most common adverse events.[8] | The frequency of serious adverse events was similar across treatment and placebo groups (10.9% to 12.7%).[8] |
| Lanifibranor | Peripheral edema and weight gain.[4] | Safety profile considered "broadly acceptable" in the Phase 2b trial.[4] |
| Obeticholic Acid | Pruritus (itching) is a well-documented and common side effect.[9] | Higher rates of treatment-emergent SAEs were observed in the 25mg group compared to placebo.[6] |
Experimental Protocols
The clinical trials cited in this guide employ a range of standardized methodologies to assess the efficacy and safety of the investigational drugs.
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for the diagnosis and staging of NASH in clinical trials.[10][11]
-
Procedure : A small sample of liver tissue is obtained via a percutaneous needle biopsy.
-
Analysis : The tissue is processed, stained (commonly with hematoxylin (B73222) and eosin, and trichrome stains), and examined by a pathologist.
-
Scoring System : The NASH Clinical Research Network (CRN) scoring system is widely used to grade the severity of NASH based on three key features:[10]
-
Steatosis (fat in the liver): Graded 0-3.
-
Lobular inflammation : Graded 0-3.
-
Hepatocyte ballooning : Graded 0-2. The sum of these scores gives the NAFLD Activity Score (NAS) , ranging from 0 to 8. A diagnosis of "definite NASH" is typically based on the presence of all three components.
-
-
Fibrosis Staging : The same biopsy is used to stage the degree of liver scarring (fibrosis) on a scale of F0 (no fibrosis) to F4 (cirrhosis).[10]
Non-Invasive Tests (NITs)
In addition to liver biopsy, non-invasive methods are increasingly used to assess liver health and response to treatment.
-
Vibration-Controlled Transient Elastography (VCTE) / FibroScan : This ultrasound-based technology measures liver stiffness, which correlates with the degree of fibrosis.[12][13] A probe placed on the skin emits a shear wave, and the device measures its velocity to determine liver stiffness in kilopascals (kPa).[12][13]
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) : This is a highly accurate and reproducible imaging technique to quantify the amount of fat in the liver.[14][15] It provides a percentage of fat content in the liver tissue.
-
Magnetic Resonance Elastography (MRE) : Similar to VCTE, MRE uses magnetic resonance imaging to measure liver stiffness and is considered a very accurate non-invasive method for fibrosis assessment.[16]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
This compound's Mechanism of Action: SCD1 Inhibition
Caption: this compound inhibits SCD1, reducing fatty acid synthesis.
Typical Clinical Trial Workflow for a NASH Drug
Caption: A simplified workflow of a typical NASH clinical trial.
References
- 1. biospace.com [biospace.com]
- 2. emjreviews.com [emjreviews.com]
- 3. NEJM Study Highlights Resmetirom's Efficacy in NASH [medscape.com]
- 4. Analysts tip Inventiva's lanifibranor as NASH blockbuster | pharmaphorum [pharmaphorum.com]
- 5. hcplive.com [hcplive.com]
- 6. Intercept winds down NASH programme after FDA pulls plug on Ocaliva - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Aramchol improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liverdiseasenews.com [liverdiseasenews.com]
- 9. Obeticholic acid for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardizing the interpretation of liver biopsies in non-alcoholic fatty liver disease clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroscan (Transient Elastography) for the Measurement of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FibroScan for assessing liver fibrosis and cirrhosis outside secondary and specialist care | Guidance | NICE [nice.org.uk]
- 14. Magnetic Resonance Spectroscopy of Hepatic Fat from Fundamental to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. worldwide.com [worldwide.com]
Safety Operating Guide
Proper Disposal and Handling of Icomidocholic Acid: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety, operational, and disposal protocols for Icomidocholic acid (Aramchol). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
This compound, a synthetic fatty acid bile acid conjugate, is an orally active inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] It is utilized in research for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1] Proper handling and disposal are paramount to mitigate risks and ensure a safe research environment.
Safety and Handling Protocols
Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory PPE, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat or protective apron
Engineering Controls: Work with this compound, particularly when handling the powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
This compound Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.
Step 1: Neutralization of Acidic Waste
This compound is acidic and must be neutralized before disposal. This process should be carried out in a designated and properly ventilated area, such as a fume hood.
-
Prepare a Neutralizing Agent: A solution of sodium bicarbonate (baking soda) or another suitable weak base should be prepared.
-
Slow Addition: Slowly add the neutralizing agent to the this compound waste solution while stirring continuously. This should be done carefully to control the reaction and prevent excessive heat generation or splashing.
-
Monitor pH: Use pH indicator strips or a calibrated pH meter to monitor the neutralization process. The target pH for the neutralized solution should be between 6.0 and 8.0.
-
Cooling: If the neutralization reaction generates significant heat, the container should be placed in an ice bath to cool.
Step 2: Collection and Storage of Neutralized Waste
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for the neutralized waste.
-
Labeling: The container must be labeled as "Neutralized this compound Waste" and include the date of neutralization.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
Step 3: Final Disposal
-
Waste Manifest: Complete a hazardous waste manifest form as required by your institution's Environmental Health and Safety (EHS) department.
-
Scheduled Pickup: Arrange for the collection of the waste by a licensed hazardous waste disposal company.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C44H79NO5 | MedchemExpress |
| Molecular Weight | 714.1 g/mol | MedchemExpress |
| Appearance | Solid | MedchemExpress |
| Storage Temperature | -20°C (short term), -80°C (long term) | [1] |
Experimental Protocols
In Vitro Inhibition of SCD1 in Hepatic Stellate Cells
This protocol is adapted from studies demonstrating the antifibrotic effects of this compound.[1]
-
Cell Culture: Culture primary human hepatic stellate cells (HSCs) in the recommended growth medium.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat HSCs with varying concentrations of this compound (e.g., 5-10 µM) for 24-48 hours.[1]
-
Gene Expression Analysis: Following treatment, isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of SCD1 and fibrosis-related genes (e.g., ACTA2, COL1A1).
-
Protein Analysis: Perform Western blotting to analyze the protein levels of SCD1 and other relevant markers.
In Vivo Mouse Model of Steatohepatitis and Fibrosis
This protocol is based on preclinical studies evaluating the efficacy of this compound.[1]
-
Animal Model: Utilize a suitable mouse model for steatohepatitis and fibrosis (e.g., methionine and choline-deficient diet-fed mice).
-
Drug Administration: Administer this compound via oral gavage at a dose of 5 mg/kg body weight for a period of 2 weeks.[1]
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect liver and blood samples for analysis.
-
Histological Analysis: Perform histological staining (e.g., H&E, Sirius Red) on liver sections to assess steatosis, inflammation, and fibrosis.
-
Biochemical Analysis: Analyze serum levels of liver enzymes (e.g., ALT, AST) and perform gene and protein expression analysis on liver tissue as described in the in vitro protocol.
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
